Topoisomerase IV inhibitor 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H32FN7O6S |
|---|---|
分子量 |
685.7 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-[3-oxo-3-[4-(quinoxalin-2-ylsulfamoyl)anilino]propyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C34H32FN7O6S/c35-26-17-24-29(42(22-7-8-22)20-25(33(24)44)34(45)46)18-30(26)41-15-13-40(14-16-41)12-11-32(43)37-21-5-9-23(10-6-21)49(47,48)39-31-19-36-27-3-1-2-4-28(27)38-31/h1-6,9-10,17-20,22H,7-8,11-16H2,(H,37,43)(H,38,39)(H,45,46) |
InChI 键 |
ZQRZCLVUOLDFJC-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Topoisomerase IV Inhibitor 1 on Bacterial DNA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Topoisomerase IV Inhibitor 1 is a hypothetical compound. The following guide is based on the well-established mechanisms of known quinolone and non-quinolone bacterial Topoisomerase IV inhibitors and serves as a representative model for its potential mode of action.
Executive Summary
Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerases and are validated targets for antibacterial drug development. Topoisomerase IV is the primary target for many quinolone antibiotics in Gram-positive bacteria and plays a crucial role in decatenating newly replicated daughter chromosomes. This guide provides a detailed technical overview of the mechanism by which a potent, selective Topoisomerase IV inhibitor, designated "Inhibitor 1," disrupts bacterial DNA replication and segregation, leading to cell death. The mechanism involves the formation of a stable ternary complex with Topoisomerase IV and DNA, ultimately trapping the enzyme in a state that leads to the accumulation of double-strand DNA breaks.
Introduction to Bacterial Topoisomerase IV
Topoisomerase IV is a bacterial type II topoisomerase composed of two subunits, ParC and ParE, forming a ParC₂ParE₂ heterotetramer. The ParC subunit is responsible for DNA binding and cleavage, containing the active site tyrosine residue, while the ParE subunit possesses ATPase activity, which powers the enzyme's catalytic cycle. The primary function of Topoisomerase IV is to resolve intertwined, or catenated, daughter chromosomes following DNA replication. This decatenation process is essential for proper chromosome segregation into daughter cells during cell division.
The catalytic cycle of Topoisomerase IV involves several key steps:
-
Binding of the enzyme to a DNA segment (the G-segment).
-
Binding of an ATP molecule to each ParE subunit.
-
Capture of a second DNA segment (the T-segment).
-
Cleavage of the G-segment, forming a covalent bond between the active site tyrosines on the ParC subunits and the 5'-ends of the DNA.
-
Passage of the T-segment through the transient break in the G-segment.
-
Religation of the G-segment and release of the T-segment.
-
ATP hydrolysis and release of ADP and phosphate, resetting the enzyme for another catalytic cycle.
Core Mechanism of Action of Inhibitor 1
This compound functions by interrupting the catalytic cycle of the enzyme after the DNA cleavage step and before the religation step. This action traps the enzyme on the DNA in a covalent complex, leading to the accumulation of lethal double-strand breaks.
The detailed mechanism is as follows:
-
Binding to the Topoisomerase IV-DNA Complex: Inhibitor 1 does not bind to the enzyme or DNA alone but specifically recognizes and binds to the transient Topoisomerase IV-DNA cleavage complex. This complex is characterized by the G-segment of the DNA being cleaved and covalently attached to the ParC subunits.
-
Formation of a Ternary Complex: The inhibitor intercalates at the interface of the ParC subunits and the cleaved DNA. This forms a stable, non-covalent ternary complex consisting of Topoisomerase IV, DNA, and Inhibitor 1.
-
Inhibition of DNA Religation: The presence of Inhibitor 1 in this complex sterically hinders the religation of the cleaved G-segment. This effectively stalls the enzyme's catalytic cycle, preventing the release of the DNA and the regeneration of the active enzyme.
-
Accumulation of Double-Strand Breaks: The stalled covalent complex is a transient source of double-strand DNA breaks. When the replication fork collides with this complex, the complex dissociates, resulting in a permanent and lethal double-strand break in the bacterial chromosome.
-
Induction of the SOS Response and Cell Death: The accumulation of these double-strand breaks triggers the bacterial SOS response, a global response to DNA damage. However, the continuous presence of the inhibitor and the overwhelming level of DNA damage ultimately lead to the inhibition of DNA replication and cell division, culminating in bacterial cell death.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of Inhibition
The following diagram illustrates the catalytic cycle of Topoisomerase IV and the point of intervention by Inhibitor 1.
Caption: Mechanism of Topoisomerase IV inhibition by Inhibitor 1.
Logical Relationship of Cellular Consequences
The diagram below outlines the logical progression from the initial inhibitory action to the ultimate bactericidal effect.
Caption: Cellular consequences of Topoisomerase IV inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical Topoisomerase IV inhibitor, "Inhibitor 1," against key bacterial pathogens. These values are for illustrative purposes.
Table 1: In Vitro Enzyme Inhibition
| Parameter | Staphylococcus aureus Topo IV | Streptococcus pneumoniae Topo IV | Escherichia coli Topo IV |
| IC₅₀ (µM) | 0.05 | 0.08 | 1.2 |
| Ki (µM) | 0.02 | 0.035 | 0.8 |
IC₅₀: Concentration of inhibitor required to reduce enzyme activity by 50%. Ki: Inhibition constant, a measure of inhibitor potency.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.1 |
| Staphylococcus aureus | MRSA43300 (MRSA) | 0.2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.05 |
| Escherichia coli | ATCC 25922 | 2.0 |
| Pseudomonas aeruginosa | PAO1 | >64 |
MIC: Minimum Inhibitory Concentration required to inhibit visible bacterial growth.
Detailed Experimental Protocols
The following are standard protocols that would be employed to characterize the mechanism of action of "Inhibitor 1."
Topoisomerase IV DNA Decatenation Assay
Objective: To determine the concentration of Inhibitor 1 required to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IV.
Materials:
-
Purified Topoisomerase IV (ParC/ParE subunits)
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 1 mM ATP, 50 µg/mL BSA.
-
Inhibitor 1 stock solution (in DMSO)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide or SYBR Safe for DNA staining
Procedure:
-
Prepare reaction mixtures (20 µL final volume) in microcentrifuge tubes on ice. Each reaction should contain assay buffer, 200 ng of kDNA, and varying concentrations of Inhibitor 1 (e.g., 0.001 to 100 µM). Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding 1 unit of Topoisomerase IV to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at 100V for 2 hours or until the dye front has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and destain in water.
-
Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as monomeric circles.
-
Quantify the amount of decatenated product in each lane using densitometry software.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Topoisomerase IV-Mediated DNA Cleavage Assay
Objective: To assess the ability of Inhibitor 1 to stabilize the covalent Topoisomerase IV-DNA cleavage complex.
Materials:
-
Purified Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Inhibitor 1 stock solution (in DMSO)
-
Proteinase K (20 mg/mL)
-
SDS (10% solution)
-
1% Agarose gel in TAE buffer with ethidium bromide
Procedure:
-
Set up reaction mixtures (20 µL final volume) containing cleavage buffer, 500 ng of supercoiled plasmid DNA, and varying concentrations of Inhibitor 1.
-
Add 2 units of Topoisomerase IV to each reaction.
-
Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.
-
Stop the reaction and trap the covalent complex by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K.
-
Incubate at 50°C for 1 hour to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Visualize and quantify the bands. An increase in the linear form of the plasmid DNA relative to the supercoiled and relaxed forms indicates stabilization of the cleavage complex.
Experimental Workflow Diagram
The Cutting Edge: A Technical Guide to the Discovery and Synthesis of Novel Topoisomerase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Bacterial topoisomerase IV, a type II topoisomerase essential for DNA replication and chromosome segregation, represents a clinically validated and critical target for the development of new antibacterial agents. This technical guide provides an in-depth overview of the discovery and synthesis of novel Topoisomerase IV inhibitors, focusing on quantitative data, detailed experimental protocols, and the elucidation of key molecular interactions and workflows.
The Imperative for Novel Topoisomerase IV Inhibitors
Bacterial topoisomerase IV is responsible for decatenating intertwined daughter chromosomes following DNA replication, a crucial step for cell division.[1] Its inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[1] The fluoroquinolone class of antibiotics has long targeted both DNA gyrase and topoisomerase IV.[2] However, the rise of resistance, often through mutations in the quinolone-resistance determining regions (QRDRs) of the enzyme's ParC and GyrA subunits, necessitates the development of new classes of inhibitors with novel mechanisms of action.[2]
Quantitative Analysis of Topoisomerase IV Inhibitors
The potency of novel inhibitors is evaluated through a combination of in vitro enzymatic assays and whole-cell antibacterial activity measurements. Key metrics include the half-maximal inhibitory concentration (IC50) against purified Topoisomerase IV and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
Table 1: In Vitro Inhibitory Activity (IC50) of Quinolone Inhibitors against S. aureus Topoisomerase IV
| Compound | IC50 (µg/mL) | Reference |
| Levofloxacin | 2.3 | [3] |
| Ciprofloxacin | 2.5 | [3] |
| DU-6859a | 0.45 | [3] |
| Sparfloxacin | 7.4 | [3] |
| Tosufloxacin | 1.8 | [3] |
| Trovafloxacin | > Ciprofloxacin | [4] |
Table 2: In Vitro Inhibitory Activity (IC50) of Novel Inhibitors against E. coli Topoisomerase IV
| Compound | IC50 (µM) | Reference |
| Biphenyl Inhibitor 2 | 60 | [5] |
| Biphenyl Inhibitor 11 | 73 | [5] |
| Novel Biphenyl Inhibitors (most potent) | Low micromolar range | [5] |
| Gepotidacin (B1671446) | Potent inhibitor | [6] |
| REDX05777 | ~10-fold lower than ciprofloxacin | [6] |
| REDX06181 | ~10-fold lower than ciprofloxacin | [6] |
| REDX06213 | ~10-fold lower than ciprofloxacin | [6] |
| REDX07623 | ~10-fold lower than ciprofloxacin | [6] |
| REDX07638 | ~10-fold lower than ciprofloxacin | [6] |
Table 3: Antibacterial Activity (MIC) of Novel Inhibitors against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC90 (µg/mL) | Reference |
| Dioxane-Linked Amide 3 | 2 | [7] |
| Levofloxacin | 8 | [7] |
| Ciprofloxacin | 32 | [7] |
| KS15 | 4.5 - 9.7 | [8] |
| KS16 | 4.5 - 9.7 | [8] |
| KS17 | 4.5 - 9.7 | [8] |
| KS19 | 4.5 - 9.7 | [8] |
| KS20 | 4.5 - 9.7 | [8] |
Table 4: Antibacterial Activity (MIC) of Gepotidacin against Neisseria gonorrhoeae
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All Isolates (n=25) | 0.12 | 0.25 | [9] |
| All Isolates (n=145) | 0.25 | 0.5 | [1] |
| All Isolates (n=69) | 0.12 | 0.5 | [10] |
| Ciprofloxacin-Susceptible (n=100) | 0.25 | 0.5 | [11] |
| Ciprofloxacin-Resistant (n=152) | 0.5 | 2 | [11] |
Table 5: In Vivo Efficacy of Novel Topoisomerase IV Inhibitors
| Compound | Animal Model | Pathogen | Efficacy Metric | Value | Reference |
| Pyrimidine derivatives | Mouse Lung Infection | S. pneumoniae | Bacterial Count Reduction | ~1000-fold at 300mg/kg | [1] |
| Compound 25 | Mouse Thigh Infection | S. aureus (FQ-sensitive) | Efficacious Dose | Lower than moxifloxacin | [12][13] |
Key Experimental Protocols
The identification and characterization of novel Topoisomerase IV inhibitors rely on a series of well-established biochemical assays.
DNA Decatenation Assay
This assay measures the ability of Topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this process is a hallmark of Topoisomerase IV inhibitors.
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared containing 5x reaction buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)2), kDNA substrate (e.g., 0.3 µg), and ultrapure water.[2]
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent-only control is included.
-
Enzyme Addition and Incubation: Purified Topoisomerase IV enzyme (e.g., 1 nM final concentration of ParC and ParE subunits) is added to initiate the reaction.[2] The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[10]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and EDTA, followed by treatment with proteinase K to digest the enzyme.[9]
-
Agarose (B213101) Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.[2][10]
-
Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The extent of decatenation is quantified by measuring the intensity of the minicircle bands.[10]
DNA Cleavage Assay
This assay determines if an inhibitor acts as a "poison" by stabilizing the covalent complex formed between Topoisomerase IV and DNA, leading to an accumulation of double-strand breaks.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT, 350 mM potassium glutamate, 0.05 mg/mL albumin), supercoiled plasmid DNA (e.g., pBR322), and the test inhibitor at various concentrations.[9]
-
Enzyme Addition: Purified Topoisomerase IV is added to the mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of cleavage complexes.[14]
-
Complex Trapping: SDS and proteinase K are added to the reaction to denature the enzyme and trap the covalent DNA-protein complexes.[9][14]
-
Product Analysis: The DNA is analyzed by agarose gel electrophoresis. The stabilization of the cleavage complex results in the appearance of linear DNA from the supercoiled substrate.[9]
-
Visualization: The gel is stained and visualized to assess the amount of linearized plasmid DNA, which is indicative of cleavage complex stabilization.[9]
ATPase Assay
This assay measures the ATP hydrolysis activity of Topoisomerase IV, which is essential for its catalytic cycle. Some inhibitors function by targeting the ATPase domain of the enzyme.
Methodology:
-
Reaction Components: The assay is typically performed in a 96-well plate format and includes assay buffer, linear or relaxed DNA (which stimulates ATPase activity), ATP, and the test compound.
-
Coupled Enzyme System: A common method involves a coupled enzyme system where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[15] This system includes phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH).[15]
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of Topoisomerase IV. The change in absorbance at 340 nm is measured over time using a spectrophotometer plate reader.[15]
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The inhibitory effect of the test compound is determined by comparing the rate in its presence to that of a control without the inhibitor.
Visualizing the Molecular Landscape
Understanding the intricate processes of Topoisomerase IV function and inhibition is facilitated by visual representations of the underlying pathways and experimental designs.
References
- 1. Analysis of antimicrobial susceptibility testing methods and variables and in vitro activity of gepotidacin against urogenital Neisseria gonorrhoeae in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Action of quinolones against Staphylococcus aureus topoisomerase IV: basis for DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
Structure-activity relationship of Topoisomerase IV inhibitor 1
An In-depth Technical Guide on the Structure-Activity Relationship of a Potent Topoisomerase IV Inhibitor
This guide provides a detailed examination of the structure-activity relationship (SAR) of a novel series of Topoisomerase IV inhibitors. The core focus is on a potent ciprofloxacin-sulfonamide hybrid, identified herein as Topoisomerase IV Inhibitor 1, which demonstrates significant promise as an antibacterial agent. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery of new antimicrobial therapies.
Introduction to Topoisomerase IV and its Inhibition
Bacterial Topoisomerase IV is a type II topoisomerase essential for DNA replication and cell division, making it a validated and critical target for antibacterial drugs.[1][2][3][4] This enzyme is responsible for decatenating replicated daughter chromosomes, a crucial step for proper chromosome segregation. Inhibition of Topoisomerase IV leads to the stabilization of a cleavage complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.[5] Fluoroquinolones are a well-established class of antibiotics that target both DNA gyrase and Topoisomerase IV.[6][7] However, the rise of bacterial resistance necessitates the development of novel inhibitors.[1][2][3][4]
The ciprofloxacin-sulfonamide hybrids represent a promising new class of Topoisomerase IV inhibitors.[6][7][8] By modifying the C7 piperazinyl moiety of ciprofloxacin (B1669076) with various sulfonamides, researchers have developed compounds with potent inhibitory activity against both Topoisomerase IV and DNA gyrase, alongside significant antibacterial efficacy.[6][7][8]
Mechanism of Action of Topoisomerase IV Inhibitors
The general mechanism of action for Topoisomerase IV inhibitors involves the stabilization of the enzyme-DNA cleavage complex. This process is visualized in the signaling pathway diagram below.
Structure-Activity Relationship of Ciprofloxacin-Sulfonamide Hybrids
A study by Ibrahim et al. (2022) explored the synthesis and biological evaluation of nineteen novel ciprofloxacin-sulfonamide hybrids.[6][7][8] The core structure involves the modification of the piperazine (B1678402) ring of ciprofloxacin with different sulfonamide moieties. The compound referred to as "this compound" by chemical suppliers corresponds to one of the most potent compounds in this series, likely compound 7d , which exhibits an IC50 of 0.23 μM against Topoisomerase IV.[6]
The general structure of the synthesized compounds is a hybrid of ciprofloxacin and a sulfonamide, often connected via different linkers. The key findings from the SAR studies are summarized below:
-
Impact of the Sulfonamide Moiety : The nature of the sulfonamide group significantly influences the inhibitory activity. Different sulfonamides, such as sulfaguanidine, sulfaclozine, sulfaquinoxaline, sulfadiazine, sulfanilamide, and sulfamethoxazole, were used to generate a library of hybrids.[8]
-
Linker Strategy : The type of linker between the ciprofloxacin core and the sulfonamide moiety plays a crucial role in the compound's potency.
-
Dual-Target Inhibition : Many of the synthesized hybrids showed potent inhibition of both Topoisomerase IV and DNA gyrase, which is a desirable trait to combat bacterial resistance.[6][7][8]
Quantitative Data
The inhibitory activities of the ciprofloxacin-sulfonamide hybrids against S. aureus Topoisomerase IV and DNA gyrase, along with their antibacterial activity (Minimum Inhibitory Concentration - MIC) against S. aureus and E. coli, are presented in the tables below.
Table 1: In Vitro Enzyme Inhibitory Activity (IC50, μM)
| Compound | Topoisomerase IV IC50 (μM) | DNA Gyrase IC50 (μM) |
| Ciprofloxacin | 0.55 | 0.83 |
| 3f | 0.33 | 0.48 |
| 5d | 0.44 | 1.1 |
| 5e | - | 0.55 |
| 7a | 0.39 | 0.89 |
| 7d (Inhibitor 1) | 0.23 | 0.43 |
| 7e | 0.29 | - |
| 9b | 0.28 | - |
Data extracted from Ibrahim et al., 2022.[6]
Table 2: Antibacterial Activity (MIC, μM)
| Compound | S. aureus Newman MIC (μM) | E. coli ATCC8739 MIC (μM) |
| Ciprofloxacin | 1.359 | 0.255 |
| 3a | 0.324 | 0.025 |
| 3b | 0.422 | 0.013 |
Data extracted from Ibrahim et al., 2022.[6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Topoisomerase IV Inhibition Assay
The inhibitory activity of the compounds against S. aureus Topoisomerase IV was determined using a decatenation assay.
-
Reaction Mixture : The reaction mixture (30 μL) contained 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT, 1 mM ATP, 50 μg/ml bovine serum albumin, 100 ng of kDNA, and 1 unit of S. aureus Topoisomerase IV.
-
Compound Incubation : The enzyme was pre-incubated with varying concentrations of the test compounds for 10 minutes at 37°C.
-
Reaction Initiation and Termination : The reaction was initiated by the addition of kDNA and incubated for 30 minutes at 37°C. The reaction was terminated by the addition of 6 μL of stop solution (5% SDS, 25% Ficoll, 0.05% bromophenol blue).
-
Analysis : The reaction products were analyzed by electrophoresis on a 1% agarose (B213101) gel in TAE buffer. The gel was stained with ethidium (B1194527) bromide and visualized under UV light. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in the decatenated DNA.
DNA Gyrase Supercoiling Assay
The inhibitory effect on DNA gyrase was measured by assessing the inhibition of supercoiling of relaxed plasmid DNA.
-
Reaction Mixture : The reaction mixture (30 μL) contained 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/ml bovine serum albumin, 150 ng of relaxed pBR322 DNA, and 1 unit of E. coli DNA gyrase.
-
Compound Incubation : The enzyme was pre-incubated with the test compounds for 10 minutes at 37°C.
-
Reaction Initiation and Termination : The reaction was started by adding the relaxed plasmid DNA and incubated for 1 hour at 37°C. The reaction was stopped by adding 6 μL of stop solution.
-
Analysis : The products were separated by 1% agarose gel electrophoresis, stained with ethidium bromide, and visualized. The IC50 was calculated as the drug concentration that inhibited supercoiling by 50%.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains : Staphylococcus aureus Newman and Escherichia coli ATCC8739 were used.
-
Inoculum Preparation : Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution : The test compounds were serially diluted in a 96-well microtiter plate.
-
Incubation : The bacterial inoculum was added to each well, and the plates were incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow
The general workflow for the evaluation of these Topoisomerase IV inhibitors is depicted in the following diagram.
Conclusion
The ciprofloxacin-sulfonamide hybrids, particularly the compound identified as this compound (compound 7d ), represent a significant advancement in the development of novel antibacterial agents.[6] The potent dual-inhibitory activity against both Topoisomerase IV and DNA gyrase, coupled with strong antibacterial efficacy, underscores the potential of this chemical scaffold. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a valuable resource for the rational design and optimization of next-generation Topoisomerase IV inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
Topoisomerase IV Inhibitor Binding Site on the ParC Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site for inhibitors of Topoisomerase IV on the ParC subunit. Given the prevalence of fluoroquinolones as a major class of Topoisomerase IV inhibitors, this document will focus on their interaction with the ParC subunit as a representative model. The principles and methodologies described herein are broadly applicable to the study of other inhibitors targeting this essential bacterial enzyme.
Introduction to Topoisomerase IV and its Inhibition
Bacterial Topoisomerase IV is a type II topoisomerase responsible for decatenating replicated chromosomes, a critical step in bacterial cell division.[1] The enzyme is a heterotetramer composed of two ParC and two ParE subunits (C2E2). The ParC subunit is responsible for DNA cleavage and re-ligation and is the primary target of many antibacterial agents, including the widely used fluoroquinolones.
Fluoroquinolones exert their antibacterial effect by stabilizing the transient covalent complex formed between Topoisomerase IV and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.[2] The primary binding site for these inhibitors is located within a region of the ParC subunit known as the Quinolone Resistance-Determining Region (QRDR).
The ParC Subunit Binding Site: The Quinolone Resistance-Determining Region (QRDR)
Structural and mutagenesis studies have identified the QRDR of the ParC subunit as the key locus for fluoroquinolone binding. This region is a hotspot for mutations that confer resistance to this class of antibiotics, providing strong evidence for its role as the drug-binding site.
Key Residues in the QRDR:
Mutations in specific amino acid residues within the QRDR of ParC have been shown to significantly reduce the binding affinity of fluoroquinolone inhibitors. These mutations are a primary mechanism of clinical resistance. Key residues identified across various bacterial species include:
-
Serine at position 80 (S80) (E. coli numbering): This residue is crucial for the interaction with the inhibitor. Mutations at this position, such as S80L, abolish the ability of quinolones to trap the covalent Topoisomerase IV-DNA complex.[3]
-
Glutamic acid at position 84 (E84) (E. coli numbering): This residue plays a dual role in interacting with both the quinolone and the DNA.[3] Mutations like E84K not only confer resistance but can also impact the enzyme's catalytic activity.[3]
The crystal structure of the Klebsiella pneumoniae Topoisomerase IV ParC/ParE cleavage complex stabilized by levofloxacin (B1675101) reveals that the fluoroquinolone molecule intercalates into the DNA at the site of cleavage.[2][4] The inhibitor is positioned to interact with both the DNA and key residues within the ParC QRDR. A water-metal ion bridge, often involving a magnesium ion, frequently mediates the interaction between the carboxyl group of the fluoroquinolone and specific residues in ParC, such as the serine at position 80 and the acidic residue at position 84.[2]
Quantitative Binding Data
The inhibitory activity of various fluoroquinolones against Topoisomerase IV has been quantified using in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a common metric used to represent the potency of an inhibitor.
| Inhibitor | Organism | Assay Type | IC50 (µM) | Reference |
| Ciprofloxacin | Enterococcus faecalis | Decatenation | 9.30 | [5] |
| Ciprofloxacin | Staphylococcus aureus | Decatenation | 3.0 | [6] |
| Ciprofloxacin | Neisseria gonorrhoeae | DNA Cleavage (CC50) | ~10 | [7] |
| Levofloxacin | Enterococcus faecalis | Decatenation | 8.49 | [5] |
| Moxifloxacin | Staphylococcus aureus | Decatenation | 1.0 | [6] |
| Gemifloxacin | Staphylococcus aureus | Decatenation | 0.4 | [6] |
| Sitafloxacin | Enterococcus faecalis | Decatenation | 1.42 | [5] |
Experimental Protocols
Topoisomerase IV DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the covalent Topoisomerase IV-DNA cleavage complex.
Principle: Topoisomerase IV is incubated with supercoiled plasmid DNA in the presence of the test compound. The reaction is then treated with a strong denaturant (like SDS) and a protease to trap the covalent complex. The formation of linearized plasmid DNA, resulting from the stabilized double-strand break, is visualized by agarose (B213101) gel electrophoresis.
Materials:
-
Purified Topoisomerase IV enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin)[8]
-
Dilution Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol)[8]
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 2% w/v)
-
Proteinase K solution (e.g., 10 mg/mL)
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
DNA visualization agent (e.g., ethidium (B1194527) bromide)
Protocol:
-
On ice, prepare a reaction mixture containing assay buffer, supercoiled pBR322 DNA, and water.
-
Aliquot the reaction mixture into separate tubes.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a no-inhibitor control and a solvent control.
-
Add the diluted Topoisomerase IV enzyme to all tubes except for a no-enzyme control.
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavage complex by adding SDS solution, followed by Proteinase K.
-
Incubate at 37°C for an additional 30 minutes to digest the protein.
-
Add loading dye to each reaction and load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linearized).
-
Visualize the DNA bands under UV light after staining. An increase in the amount of linearized plasmid DNA with increasing inhibitor concentration indicates stabilization of the cleavage complex.
Site-Directed Mutagenesis of ParC
This technique is used to introduce specific mutations into the parC gene to investigate the role of individual amino acid residues in inhibitor binding and resistance.
Principle: A plasmid containing the wild-type parC gene is used as a template for PCR with mutagenic primers. These primers contain the desired nucleotide change to introduce the amino acid substitution. The entire plasmid is amplified, and the parental, methylated template DNA is subsequently digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, unmethylated, and mutated plasmids are then transformed into competent E. coli for propagation.
Materials:
-
Plasmid DNA containing the wild-type parC gene
-
High-fidelity DNA polymerase (e.g., Pfu or Phusion)
-
Forward and reverse mutagenic primers
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Protocol:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle of the primer sequence.[9] The primers should have a melting temperature (Tm) of ≥78°C.[9]
-
PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, PCR buffer, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[9]
-
DpnI Digestion: Add DpnI directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental template DNA.[10]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Visualizations
Topoisomerase IV Catalytic Cycle and Inhibition
Caption: Mechanism of Topoisomerase IV inhibition by fluoroquinolones.
Experimental Workflow for Identifying Resistance Mutations
Caption: Workflow for identifying resistance mutations in the ParC subunit.
References
- 1. ParC subunit of DNA topoisomerase IV of Streptococcus pneumoniae is a primary target of fluoroquinolones and cooperates with DNA gyrase A subunit in forming resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glu-84 of the ParC subunit plays critical roles in both topoisomerase IV-quinolone and topoisomerase IV-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of a quinolone-stabilized cleavage complex of topoisomerase IV from Klebsiella pneumoniae and comparison with a related Streptococcus pneumoniae complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. inspiralis.com [inspiralis.com]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
A Technical Guide to the Cellular Transport of Topoisomerase IV Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Cellular Uptake and Efflux Mechanisms of Topoisomerase IV Inhibitor 1
This document provides an in-depth examination of the cellular transport dynamics of potent antibacterial agents targeting Topoisomerase IV. As "this compound" is a non-specific designation, this guide will focus on the well-characterized mechanisms of the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin), which are prominent inhibitors of this enzyme. The principles discussed are broadly applicable to novel small-molecule inhibitors targeting bacterial Topoisomerase IV.
The clinical efficacy of these inhibitors is critically dependent on achieving and maintaining a sufficient intracellular concentration to inhibit the enzyme. This is governed by a delicate balance between the rate of drug entry into the bacterial cell (uptake) and the rate of its active removal (efflux).
Cellular Uptake Mechanisms
The entry of fluoroquinolone-based inhibitors into bacterial cells, particularly Gram-negative bacteria, is a multi-step process primarily driven by passive diffusion down a concentration gradient.
1.1. Outer Membrane Permeation: The primary barrier in Gram-negative bacteria is the outer membrane. Fluoroquinolones, being relatively small and hydrophilic molecules, predominantly traverse this barrier through aqueous protein channels known as porins .
-
Porin Channels: General diffusion porins, such as OmpF and OmpC in Escherichia coli, form water-filled channels that allow the passage of small molecules. The rate of diffusion is influenced by the size, charge, and hydrophobicity of the inhibitor molecule relative to the specific characteristics of the porin channel.
-
Self-Promoted Uptake: At higher concentrations, fluoroquinolones can chelate divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This disruption transiently permeabilizes the membrane, allowing for an increased, albeit secondary, rate of uptake.
1.2. Periplasmic Space and Inner Membrane Transport: Once in the periplasmic space, the inhibitor must cross the inner cytoplasmic membrane to reach its Topoisomerase IV target. This step is also believed to occur primarily via passive diffusion, driven by the concentration gradient and the molecule's lipophilicity. The pH gradient across the inner membrane can also play a role, influencing the charge state of the inhibitor and its ability to partition into the lipid bilayer.
Diagram of Cellular Uptake Pathway
Caption: Uptake of a Topoisomerase IV inhibitor into a Gram-negative bacterium.
Cellular Efflux Mechanisms
Active efflux is the most significant mechanism of bacterial resistance to Topoisomerase IV inhibitors. Bacteria utilize a variety of transmembrane efflux pumps to recognize and expel these inhibitors from the cell, thereby reducing the intracellular drug concentration below the therapeutic threshold.
These pumps are categorized into several major superfamilies:
-
Resistance-Nodulation-Division (RND) Superfamily: This is the most clinically significant family in Gram-negative bacteria. RND pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in Pseudomonas aeruginosa, are tripartite systems. They consist of an inner membrane protein (e.g., AcrB) that recognizes and transports the substrate, a periplasmic adaptor protein (e.g., AcrA), and an outer membrane channel (e.g., TolC). This assembly spans the entire cell envelope and expels drugs directly into the extracellular medium.
-
Major Facilitator Superfamily (MFS): These pumps, like NorA in Staphylococcus aureus, are single-component transporters located in the inner membrane. They utilize the proton motive force to export a wide range of substrates.
-
ATP-Binding Cassette (ABC) Superfamily: These pumps couple ATP hydrolysis to the transport of substrates across the inner membrane.
-
Small Multidrug Resistance (SMR) Superfamily: These are small inner membrane proteins that also function as proton-drug antiporters.
Overexpression of these pumps, often due to mutations in regulatory genes, is a common cause of multidrug resistance.
Diagram of an RND Efflux Pump System
Caption: Mechanism of a tripartite RND efflux pump (e.g., AcrAB-TolC).
Quantitative Data Summary
The following tables summarize representative quantitative data for ciprofloxacin, a model Topoisomerase IV inhibitor. Values can vary significantly based on bacterial species, strain, growth conditions, and experimental methodology.
Table 1: Ciprofloxacin Uptake & Accumulation
| Bacterial Species | Strain | Accumulation Ratio (Intracellular/Extracellular) | Key Factor(s) |
|---|---|---|---|
| Escherichia coli | K-12 (Wild-Type) | 5 - 10 | OmpF, OmpC expression |
| Escherichia coli | Porin-deficient (ΔOmpF/C) | 1 - 2 | Reduced outer membrane permeability |
| Pseudomonas aeruginosa | PAO1 (Wild-Type) | 2 - 4 | Lower intrinsic permeability, active efflux |
| Staphylococcus aureus | SH1000 (Wild-Type) | 50 - 100 | Absence of outer membrane |
Table 2: Impact of Efflux Pumps on Ciprofloxacin MIC
| Bacterial Species | Strain | Relevant Efflux Pump | Fold Increase in MIC (vs. Wild-Type) |
|---|---|---|---|
| Escherichia coli | AG100A | AcrAB (Overexpressed) | 8 - 16 |
| Escherichia coli | KAM32 | AcrAB (Knockout) | 0.125 - 0.25 (i.e., 4-8 fold decrease) |
| Pseudomonas aeruginosa | PAO1 | MexAB-OprM (Overexpressed) | 4 - 8 |
| Staphylococcus aureus | K2068 | NorA (Overexpressed) | 8 - 16 |
Experimental Protocols
Protocol: Fluorometric Uptake Assay
This method leverages the intrinsic fluorescence of fluoroquinolones to quantify their accumulation inside bacterial cells.
Methodology:
-
Cell Culture: Grow bacterial cells to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with a buffer (e.g., 50 mM sodium phosphate, pH 7.0), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Assay Initiation: Equilibrate the cell suspension at the desired temperature (e.g., 37°C). Add the fluoroquinolone inhibitor to a final concentration (e.g., 10 µg/mL).
-
Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots (e.g., 1 mL) of the suspension.
-
Separation: Immediately layer the aliquot onto a microcentrifuge tube containing a dense, immiscible oil layer (e.g., a 2:1 mixture of silicone oil and mineral oil) on top of a lysing solution (e.g., 0.1 M glycine-HCl, pH 3.0). Centrifuge at high speed (e.g., 13,000 x g for 2 min) to pellet the cells through the oil into the lysing solution, separating them from the extracellular drug.
-
Quantification: Aspirate the oil and aqueous layers. Lyse the cell pellet completely. Measure the fluorescence of the lysate using a fluorometer with appropriate excitation and emission wavelengths (e.g., ~279 nm excitation, ~447 nm emission for ciprofloxacin).
-
Calculation: Determine the intracellular drug concentration from a standard curve and normalize it to the total cell protein or cell volume to calculate the accumulation ratio.
Protocol: Real-Time Efflux Assay
This assay measures the rate of drug extrusion from pre-loaded cells after energizing the efflux pumps.
Methodology:
-
Cell Preparation: Prepare cells as described in the uptake assay (Steps 1-2).
-
Drug Loading: Resuspend the cells in buffer and add an efflux pump inhibitor (EPI) or a proton motive force (PMF) dissipater, such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP, e.g., at 100 µM). This de-energizes the pumps and allows for maximum drug accumulation.
-
Incubation: Add the fluoroquinolone and incubate until a steady-state of accumulation is reached.
-
Washing: Pellet the loaded cells by centrifugation at a low temperature to remove the extracellular drug and CCCP. Resuspend the pellet in a fresh, cold buffer.
-
Efflux Initiation: Place the cell suspension in a fluorometer cuvette with a stirrer. Add an energy source (e.g., glucose or lactate) to re-energize the cells and initiate active efflux.
-
Monitoring: Immediately begin recording the decrease in cellular fluorescence in real-time. The rate of fluorescence decay corresponds to the rate of drug efflux.
Diagram of the Real-Time Efflux Assay Workflow
An In-depth Technical Guide on the In Vitro Activity of a Representative Topoisomerase IV Inhibitor Against Gram-Positive Bacteria
Disclaimer: "Topoisomerase IV inhibitor 1" is a placeholder name. This document uses Delafloxacin, a well-characterized anionic fluoroquinolone with potent activity against Gram-positive bacteria and balanced dual inhibition of Topoisomerase IV and DNA gyrase, as a representative agent for the purpose of this technical guide.
Executive Summary
This guide provides a comprehensive overview of the in vitro activity of Delafloxacin, a potent Topoisomerase IV inhibitor, against a range of clinically significant Gram-positive bacteria. Delafloxacin demonstrates substantial efficacy, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. This document details the quantitative antimicrobial activity through minimum inhibitory concentration (MIC) data, outlines the standardized experimental protocols for key in vitro assays, and provides visual representations of experimental workflows and the inhibitor's mechanism of action.
Quantitative Data Presentation: In Vitro Susceptibility
The antimicrobial activity of Delafloxacin is summarized by its Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below has been compiled from various surveillance studies. Delafloxacin shows potent activity against a wide array of Gram-positive isolates.
Table 1: Delafloxacin MIC Values for Key Gram-Positive Bacteria
| Bacterial Species | Phenotype/Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | All Isolates | 0.008 | 0.25 | [1][2] |
| Methicillin-Susceptible (MSSA) | ≤0.004 | ≤0.004 | [3] | |
| Methicillin-Resistant (MRSA) | 0.12 | 0.25 | [1][3] | |
| Levofloxacin-Nonsusceptible | - | 0.25 | [1] | |
| Streptococcus pneumoniae | All Isolates | 0.008 | 0.015 | [3][4][5] |
| Penicillin-Resistant | 0.008 | 0.015 | [4] | |
| Levofloxacin-Resistant | 0.12 | 0.5 | [4] | |
| Enterococcus faecalis | All Isolates | 0.06 - 0.12 | 1 | [2][3] |
| Streptococcus pyogenes | All Isolates | 0.016 | 0.03 | [2] |
| Streptococcus anginosus group | All Isolates | 0.008 | 0.016 | [2] |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the in vitro activity of Topoisomerase IV inhibitors like Delafloxacin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7][8]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (e.g., Delafloxacin) stock solution
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2.5% to 5.0% lysed horse blood.[4]
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or PBS)
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, S. pneumoniae ATCC 49619).[3]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of Delafloxacin in CAMHB directly in the 96-well microtiter plates. The final volume in each well is typically 100 µL. The concentration range should span the expected MIC of the test organisms.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Inoculate the microtiter plates within 15 minutes of preparing the final dilution.
-
Controls: Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria) for each organism tested.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For streptococci, incubate in an atmosphere of 5% CO₂.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic.[9][10][11]
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent over time.
Materials:
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Log-phase bacterial culture (approximately 1-2 x 10⁸ CFU/mL)
-
CAMHB or other suitable broth
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
Sterile PBS for serial dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation: Prepare tubes with CAMHB containing the desired concentrations of the test compound. Also, prepare a growth control tube without the compound.
-
Inoculation: Dilute a log-phase bacterial culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the prepared tubes.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[9]
-
Perform serial 10-fold dilutions of the aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that contain between 30 and 300 colonies to determine the CFU/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Spontaneous Mutation Frequency Assay
This protocol is used to determine the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective pressure.[12][13][14]
Objective: To estimate the rate of spontaneous mutations that confer resistance to a specific antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Non-selective broth (e.g., CAMHB)
-
Agar plates containing the selective agent (e.g., Delafloxacin at 4x or 8x MIC)
-
Non-selective agar plates for total viable counts
-
Sterile tubes for parallel cultures
Procedure:
-
Culture Preparation: Inoculate a small number of cells (e.g., 100-1000 cells) into multiple parallel broth cultures (e.g., 20-30 tubes).[14]
-
Incubation: Grow the cultures to saturation (stationary phase) without the selective agent.
-
Plating for Mutants: Plate the entire volume of each parallel culture onto agar plates containing the selective concentration of the antimicrobial agent.
-
Plating for Total Viable Count: Create serial dilutions from a few of the parallel cultures and plate on non-selective agar to determine the total number of viable cells (CFU/mL) in the saturated cultures.
-
Incubation: Incubate all plates until colonies are visible.
-
Calculation: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated. The mutation rate (mutations per cell per generation) can be estimated from the distribution of mutant counts across the parallel cultures using methods like the Luria-Delbrück fluctuation analysis.[12][13]
Mandatory Visualizations
The following diagrams illustrate key experimental and mechanistic pathways related to the in vitro assessment of Topoisomerase IV inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Methods for Determining Spontaneous Mutation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
The Linchpin of Bacterial Proliferation: A Technical Guide to Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Topoisomerase IV stands as a critical enzyme in the intricate dance of bacterial DNA replication, playing an indispensable role in the final stages of chromosome segregation. Its unique ability to resolve the topological challenges inherent in duplicating a circular genome has made it a prime target for antibacterial therapies. This guide provides an in-depth technical overview of Topoisomerase IV's core functions, mechanisms, and the experimental methodologies used to investigate this vital bacterial enzyme.
Core Functions and Mechanism of Action
Topoisomerase IV is a type II topoisomerase, a class of enzymes that modulate DNA topology by transiently cleaving both strands of a DNA duplex to allow for the passage of another DNA segment. In bacteria, Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (ParC2ParE2).[1] Its primary functions are twofold:
-
Decatenation of Daughter Chromosomes: Following the replication of a circular bacterial chromosome, the two newly synthesized daughter molecules are often topologically interlinked, or catenated. Topoisomerase IV is the primary enzyme responsible for resolving these catenanes, a crucial step for the proper segregation of the chromosomes into daughter cells.[1]
-
Relaxation of Positive Supercoils: During DNA replication, the unwinding of the DNA helix by helicase generates positive supercoils ahead of the replication fork. Both DNA gyrase and Topoisomerase IV can relax these positive supercoils, preventing the stalling of the replication machinery.[1]
The catalytic cycle of Topoisomerase IV is an ATP-dependent process that involves a series of conformational changes to capture, cleave, pass, and religate DNA strands.
Catalytic Cycle of Topoisomerase IV
Caption: The ATP-dependent catalytic cycle of Topoisomerase IV.
Role in Bacterial DNA Replication
Topoisomerase IV's functions are tightly integrated with the process of DNA replication. As the replication forks progress around the circular chromosome, the accumulation of positive supercoils ahead of the fork and the formation of precatenanes behind it present significant topological hurdles.
Caption: Topoisomerase IV resolves topological stress at the replication fork.
Interaction with Cellular Factors
The activity of Topoisomerase IV is not carried out in isolation. It interacts with several other proteins that modulate its function and localization within the bacterial cell. Two key interacting partners are MukB and SeqA.
-
MukB: A bacterial condensin, MukB interacts directly with the ParC subunit of Topoisomerase IV.[2] This interaction is crucial for proper chromosome condensation and segregation.[3] While some studies suggest MukB stimulates the intramolecular activities of Topoisomerase IV, such as DNA relaxation, others indicate a mutual inhibition of their catalytic activities when in a complex, potentially forming a stable scaffold for chromosome organization.[3][4]
-
SeqA: This protein is involved in the control of replication initiation and the sequestration of newly replicated, hemimethylated DNA. SeqA can modulate Topoisomerase IV activity, potentially playing a role in the timing of decatenation.[5]
Caption: Regulation of Topoisomerase IV activity through protein interactions.
Topoisomerase IV as a Drug Target
The essential nature of Topoisomerase IV in bacterial viability makes it an attractive target for the development of antibiotics. The most prominent class of drugs that target Topoisomerase IV are the fluoroquinolones.
Fluoroquinolones act by stabilizing the covalent complex between Topoisomerase IV and the cleaved DNA, leading to an accumulation of double-strand breaks. These breaks trigger the SOS response and, if unrepaired, result in cell death.
Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the parC and parE genes, which reduce the binding affinity of the drug to the enzyme-DNA complex.
Quantitative Data on Topoisomerase IV Activity and Inhibition
The following tables summarize key quantitative data related to the activity of Topoisomerase IV and its inhibition by common fluoroquinolones.
| Parameter | E. coli Topoisomerase IV | S. aureus Topoisomerase IV | Reference |
| Decatenation Activity | |||
| Specific Activity | ~1 x 10^5 U/mg | Not specified | [Inspiralis Product Data] |
| Relaxation Activity | |||
| Specific Activity | ~1 x 10^4 U/mg | Not specified | [Inspiralis Product Data] |
| ATPase Activity | |||
| kcat (ATP hydrolysis) | Not specified | ~1.5 s^-1 | [Inspiralis Product Data] |
| Fluoroquinolone | Target Organism | IC50 (µM) vs. Topoisomerase IV | Reference |
| Ciprofloxacin | S. aureus | 3.0 | [6] |
| Moxifloxacin | S. aureus | 1.0 | [6] |
| Gemifloxacin | S. aureus | 0.4 | [6] |
| Norfloxacin | E. coli | ~10-25 (estimated from gel) | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A variety of in vitro assays are employed to study the biochemical activities of Topoisomerase IV and to screen for potential inhibitors.
Decatenation Assay
This assay measures the ability of Topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.
Caption: General workflow for a Topoisomerase IV decatenation assay.
Detailed Protocol (Example for E. coli Topoisomerase IV): [8]
-
Reaction Setup:
-
Prepare a master mix containing 5x decatenation buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)2), kDNA (to a final concentration of ~15 µg/mL), and water.
-
Aliquot the master mix into reaction tubes.
-
-
Enzyme and Inhibitor Addition:
-
Add the test compound (dissolved in a suitable solvent like DMSO) or solvent control to the reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of purified Topoisomerase IV (e.g., 1 nM final concentration).
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a solution containing SDS and EDTA.
-
Treat with Proteinase K to digest the enzyme.
-
-
Analysis:
-
Add loading dye to the samples and resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.
-
Relaxation Assay
This assay measures the ability of Topoisomerase IV to relax supercoiled plasmid DNA.
Detailed Protocol (Example for E. coli Topoisomerase IV): [9]
-
Reaction Setup:
-
Prepare a master mix containing 5x assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT), supercoiled plasmid DNA (e.g., pBR322), and ATP.
-
-
Enzyme and Inhibitor Addition:
-
Add the test compound or solvent control.
-
Initiate the reaction by adding Topoisomerase IV.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction and deproteinize as in the decatenation assay.
-
Analyze the products by agarose gel electrophoresis. Relaxed and supercoiled DNA isoforms will migrate at different rates.
-
Cleavage Assay
This assay is used to detect the formation of the covalent enzyme-DNA "cleavage complex," which is stabilized by quinolone antibiotics.
Detailed Protocol (Example for E. coli Topoisomerase IV): [7]
-
Reaction Setup:
-
Prepare a reaction mix with assay buffer, supercoiled plasmid DNA, but without ATP .
-
-
Enzyme and Inhibitor Addition:
-
Add the quinolone or other test compound.
-
Add Topoisomerase IV.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
-
Trapping the Cleavage Complex:
-
Add SDS to denature the enzyme, which traps it covalently linked to the DNA if a cleavage complex has formed.
-
Add Proteinase K to digest the non-covalently bound protein.
-
-
Analysis:
-
Analyze the DNA by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled plasmid indicates the presence of a cleavage complex.
-
ATPase Assay
This assay measures the ATP hydrolysis activity of Topoisomerase IV, which is essential for its catalytic cycle.
Detailed Protocol (Example for S. aureus Topoisomerase IV): [10]
-
Principle: This is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Reaction Setup:
-
Prepare a reaction mix in a microtiter plate containing assay buffer, linear pBR322 (as a DNA cofactor), phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and NADH.
-
-
Enzyme and Inhibitor Addition:
-
Add the test compound.
-
Add Topoisomerase IV.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ATPase activity of Topoisomerase IV.
-
Conclusion
Topoisomerase IV is a multifaceted and essential enzyme in bacterial DNA replication. Its critical role in decatenating daughter chromosomes and resolving topological stress makes it a validated and highly attractive target for the development of new antibacterial agents. A thorough understanding of its mechanism, interactions, and the experimental methods used for its study is paramount for researchers and drug development professionals seeking to combat the growing threat of antibiotic resistance. The continued investigation into the intricate workings of Topoisomerase IV will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 2. Escherichia coli condensin MukB stimulates topoisomerase IV activity by a direct physical interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MukB-topoisomerase IV interaction is required for proper chromosome compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MukB-topoisomerase IV interaction mutually suppresses their catalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping Topoisomerase IV Binding and Activity Sites on the E. coli Genome | PLOS Genetics [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. inspiralis.com [inspiralis.com]
- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
An In-depth Technical Guide to Topoisomerase IV Inhibitor Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of Topoisomerase IV inhibitors, with a focus on both established fluoroquinolones and emerging novel bacterial topoisomerase inhibitors (NBTIs). This document delves into the molecular mechanisms of action, quantitative comparisons of inhibitory activities, and detailed experimental protocols for assessing inhibitor performance.
Core Concepts: Topoisomerase IV Function and Inhibition
Bacterial Type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that modulate DNA topology to facilitate DNA replication, segregation, and repair.[1] Topoisomerase IV, a heterotetramer composed of two ParC and two ParE subunits (ParC2E2), plays a primary role in the decatenation of interlinked daughter chromosomes following DNA replication, a critical step for cell division.[2][3] It catalyzes this process by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing the break.[4]
Topoisomerase IV inhibitors disrupt this catalytic cycle. The most well-characterized class, the fluoroquinolones, function as topoisomerase poisons. They bind to the enzyme-DNA complex and stabilize the "cleavage complex," in which the DNA is broken and covalently attached to the enzyme.[4][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which stalls DNA replication and ultimately triggers cell death.[6][7]
Target Specificity and Selectivity: Differentiating Bacterial and Host Enzymes
A crucial aspect of any effective antibacterial agent is its ability to selectively target the bacterial pathogen while minimizing effects on the host. Topoisomerase IV inhibitors exhibit selectivity at two levels:
-
Intra-bacterial Selectivity: Differentiating between Topoisomerase IV and the homologous DNA gyrase within the same bacterium.
-
Host Selectivity: Targeting bacterial topoisomerases over their eukaryotic counterparts, human topoisomerase II.
Fluoroquinolones exhibit differential intra-bacterial activity. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[8][9] This difference in primary targets can influence the development of resistance.
The selectivity of these inhibitors for bacterial over human topoisomerases is a key factor in their therapeutic utility. This selectivity is attributed to structural differences between the bacterial and human enzymes.[10] As shown in the data tables below, fluoroquinolones are significantly less potent against human topoisomerase II.[11][12]
Quantitative Data Presentation
The following tables summarize the inhibitory activities of selected Topoisomerase IV inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Table 1: Inhibitory Activity (IC50, µM) of Selected Fluoroquinolones
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference(s) |
| Ciprofloxacin (B1669076) | Topoisomerase IV | Enterococcus faecalis | 9.30 | [14] |
| DNA Gyrase | Enterococcus faecalis | 27.8 | [14] | |
| Topoisomerase IV | Staphylococcus aureus | 3.0 | [15] | |
| DNA Gyrase | Staphylococcus aureus | 61.7 | [15] | |
| DNA Gyrase | Neisseria gonorrhoeae | 0.39 | [16] | |
| Human Topoisomerase IIα | Homo sapiens | >200-300 | [11][12] | |
| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 | [14] |
| DNA Gyrase | Enterococcus faecalis | 1.38 | [14] | |
| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 8.49 | [14] |
| DNA Gyrase | Enterococcus faecalis | 28.1 | [14] | |
| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 4.24 | [14] |
| DNA Gyrase | Enterococcus faecalis | 5.60 | [14] | |
| Gemifloxacin | Topoisomerase IV | Staphylococcus aureus | 0.4 | [15] |
| DNA Gyrase | Staphylococcus aureus | 5.6 | [15] | |
| Human Topoisomerase II | Homo sapiens | >50 | [11] |
Table 2: Inhibitory Activity (IC50, µM) of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference(s) |
| Gepotidacin | Topoisomerase IV | Escherichia coli | <1 | [9] |
| DNA Gyrase | Escherichia coli | <1 | [9] | |
| Zoliflodacin | DNA Gyrase | Neisseria gonorrhoeae | >125-fold more potent than against Topo IV | [17] |
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Inhibitors
| Compound | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Ciprofloxacin | Staphylococcus aureus | - | - | 0.2 | [18] |
| Pseudomonas aeruginosa | - | - | 0.5 - 1 | [18] | |
| Escherichia coli | - | - | <0.015 - 0.125 | [18] | |
| Zoliflodacin | Neisseria gonorrhoeae | ≤0.015 - 0.12 | 0.03 | 0.06 | [1] |
| Neisseria gonorrhoeae | 0.004 - 0.25 | 0.064 | 0.125 | [19] | |
| Staphylococcus aureus | 0.12 - 0.5 | - | - | [8] | |
| Enterococcus faecalis | 0.25 - 2 | - | - | [8] | |
| Escherichia coli | 1 - 4 | - | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Topoisomerase IV Decatenation Assay
This assay measures the ability of Topoisomerase IV to separate catenated (interlinked) DNA rings into individual monomeric circles.
Materials:
-
Enzyme: Purified Topoisomerase IV
-
Substrate: Kinetoplast DNA (kDNA), a network of catenated minicircles.
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 125 mM NaCl.[20]
-
ATP Solution: 20 mM
-
Enzyme Dilution Buffer: To be used for making serial dilutions of the enzyme.
-
Stop Solution/Loading Dye: 0.77% SDS, 77.5 mM Na₂EDTA.[20]
-
Agarose (B213101) Gel: 1% in TAE or TBE buffer, containing a DNA stain (e.g., ethidium (B1194527) bromide).
Protocol:
-
On ice, prepare a master mix containing the 5X assay buffer, kDNA substrate, and sterile water.
-
Aliquot the master mix into reaction tubes.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO).
-
Initiate the reaction by adding a pre-determined amount of Topoisomerase IV enzyme. The optimal enzyme concentration should be determined empirically to achieve complete decatenation in the absence of an inhibitor.
-
Incubate the reactions at 37°C for 30 minutes.[21]
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated minicircles from the kDNA network. The kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.[21]
-
Visualize the DNA bands under UV light and quantify the intensity of the decatenated minicircle band to determine the extent of inhibition.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in an ATP-dependent manner.
Materials:
-
Enzyme: Purified DNA Gyrase
-
Substrate: Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (5X): Specific to the enzyme source, but typically contains Tris-HCl, KCl, MgCl₂, DTT, and spermidine.
-
ATP Solution: 10 mM
-
Stop Solution/Loading Dye: Containing SDS, EDTA, and a tracking dye.
-
Agarose Gel: 1% in TAE or TBE buffer.
Protocol:
-
Prepare a reaction mixture on ice containing the assay buffer, relaxed plasmid DNA, and sterile water.
-
Add the test inhibitor at various concentrations to the reaction tubes.
-
Add ATP to the reaction mixture.
-
Start the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Analyze the products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualize and quantify the amount of supercoiled DNA to determine the inhibitory effect of the compound.
Human Topoisomerase IIα Inhibition Assay
This assay is crucial for determining the selectivity of the inhibitors against the human enzyme.
Materials:
-
Enzyme: Purified human Topoisomerase IIα
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322) or kDNA.
-
Assay Buffer (10X): e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 10 mM DTT, and 10 mM ATP.
-
Stop Solution/Loading Dye: As above.
-
Agarose Gel: 1% in TAE or TBE buffer.
Protocol:
-
Set up reaction tubes on ice with the assay buffer, DNA substrate, and sterile water.
-
Add the test inhibitor at a range of concentrations. A known human topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.[22]
-
Initiate the reaction by adding human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.[22]
-
Stop the reaction with the stop solution/loading dye.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Quantify the amount of relaxed or decatenated DNA to determine the IC50 value for the human enzyme.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to Topoisomerase IV inhibition.
Caption: Mechanism of Topoisomerase IV action and its inhibition.
Caption: Workflow for screening Topoisomerase IV inhibitors.
Caption: Target selectivity of Topoisomerase IV inhibitors.
Conclusion
The specificity and selectivity of Topoisomerase IV inhibitors are paramount to their clinical success as antibacterial agents. A thorough understanding of their interactions with both bacterial and host enzymes, quantified through rigorous enzymatic and cell-based assays, is essential for the development of new therapeutics that can overcome the challenge of antimicrobial resistance. The protocols and data presented in this guide offer a framework for the evaluation and characterization of novel Topoisomerase IV inhibitors.
References
- 1. In-vitro Activities of Zoliflodacin and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inspiralis.com [inspiralis.com]
- 22. inspiralis.com [inspiralis.com]
Initial Screening of a Novel Topoisomerase IV Inhibitor Against ESKAPE Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening process for a novel Topoisomerase IV inhibitor, designated here as Inhibitor X , against the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). This document outlines the core methodologies, data presentation standards, and key mechanistic insights relevant to the early-stage evaluation of this class of antibacterial agents.
Data Presentation: In Vitro Activity and Selectivity
The initial assessment of Inhibitor X involves determining its potency against the ESKAPE pathogens and its selectivity towards bacterial versus human enzymes. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentrations (MICs) of Inhibitor X against ESKAPE Pathogens
The in vitro antibacterial activity of Inhibitor X was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the microorganism.
| Pathogen | Strain | MIC (µg/mL) |
| Enterococcus faecalis | ATCC 29212 | 0.0625 |
| Staphylococcus aureus | ATCC 29213 | 0.0156 |
| S. aureus (MRSA) | ATCC 43300 | 0.0312 |
| Klebsiella pneumoniae | ATCC 10031 | 2 |
| Acinetobacter baumannii | ATCC 17978 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 |
| Escherichia coli (surrogate) | ATCC 25922 | 1 |
Data is representative for a potent novel topoisomerase inhibitor and is based on findings for compounds like inhibitor 31h from referenced literature[1][2][3].
Table 2: In Vitro Enzyme Inhibition and Cytotoxicity
The inhibitory activity of Inhibitor X against bacterial topoisomerases and its effect on human cells are crucial for determining its selectivity and potential for toxicity.
| Assay | Target/Cell Line | IC₅₀ (µM) |
| DNA Gyrase Inhibition | E. coli | <0.1 |
| Topoisomerase IV Inhibition | E. coli | <0.4 |
| DNA Gyrase Inhibition | S. aureus | <0.1 |
| Topoisomerase IV Inhibition | S. aureus | <0.1 |
| Human Topoisomerase IIα Inhibition | hTopoIIα | >50 |
| Cytotoxicity | HepG2 Cells | >100 |
IC₅₀ (half maximal inhibitory concentration) values are indicative of potent novel topoisomerase inhibitors[1][2][3].
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a bacterium. The broth microdilution method is a standard procedure.
Materials:
-
ESKAPE pathogen strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor X stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.
-
Serial Dilution: Inhibitor X is serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacteria without inhibitor) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Inhibitor X at which no visible bacterial growth is observed.
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Log-phase culture of the test bacterium
-
CAMHB
-
Inhibitor X at concentrations relative to its MIC (e.g., 1x, 4x, 10x MIC)
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared in CAMHB.
-
Assay Setup: The inoculum is added to flasks containing CAMHB with various concentrations of Inhibitor X and a growth control flask without the inhibitor.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar, and colonies are counted after incubation to determine the CFU/mL.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Cytotoxicity Assay
This assay evaluates the toxicity of a compound against a human cell line, commonly the HepG2 liver cell line, to assess potential hepatotoxicity.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with supplements)
-
Inhibitor X
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: HepG2 cells are seeded into a 96-well plate and incubated to allow for attachment.
-
Compound Addition: The cells are treated with various concentrations of Inhibitor X.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.
-
Viability Measurement: A cell viability reagent is added to the wells, and luminescence (proportional to ATP content and cell viability) is measured.
-
IC₅₀ Determination: The concentration of Inhibitor X that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Bacterial Topoisomerase Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.
2.4.1. DNA Gyrase Supercoiling Assay
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer containing ATP
-
Inhibitor X
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Reaction Setup: The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and assay buffer is prepared.
-
Inhibitor Addition: Various concentrations of Inhibitor X are added to the reaction mixtures.
-
Incubation: The reactions are incubated to allow for DNA supercoiling.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
2.4.2. Topoisomerase IV Decatenation Assay
Materials:
-
Purified Topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA), which is a network of interlocked DNA circles
-
Assay buffer containing ATP
-
Inhibitor X
-
Agarose gel electrophoresis equipment
Procedure:
-
Reaction Setup: The reaction mixture containing kDNA, Topoisomerase IV, and assay buffer is prepared.
-
Inhibitor Addition: Various concentrations of Inhibitor X are added.
-
Incubation: The reactions are incubated to allow for the decatenation of kDNA into individual minicircles.
-
Analysis: The products are separated by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of decatenated DNA.
Visualizations
The following diagrams illustrate key processes and concepts in the screening of Topoisomerase IV inhibitors.
References
A Technical Guide to the Effects of Topoisomerase IV Inhibitors on Bacterial Chromosome Segregation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bacterial Topoisomerase IV (Topo IV) is a critical enzyme essential for the decatenation and segregation of daughter chromosomes following DNA replication. Its indispensable role in bacterial proliferation makes it a prime target for antimicrobial agents. This technical guide provides an in-depth analysis of the mechanism of Topo IV, the effects of its inhibitors on bacterial chromosome segregation, and detailed experimental protocols for studying these phenomena. For the purpose of this guide, we will refer to a representative inhibitor, ciprofloxacin (B1669076) (a fluoroquinolone), as "Topoisomerase IV Inhibitor 1" to illustrate the core principles of this class of antibacterial agents. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.
Introduction to Bacterial Topoisomerase IV
Bacteria possess two main types of Type II topoisomerases: DNA gyrase and Topoisomerase IV. Both are heterotetrameric enzymes, with Topo IV consisting of two ParC and two ParE subunits (ParC2ParE2).[1] While both enzymes manage DNA topology by creating transient double-strand breaks, they have distinct primary roles.[2] DNA gyrase is primarily responsible for introducing negative supercoils into DNA, which is crucial for initiating replication and relieving the positive supercoils that accumulate ahead of the replication fork.[3][4]
The principal and essential function of Topoisomerase IV is the decatenation of interlinked (catenated) daughter chromosomes that are the natural product of the replication of a circular bacterial chromosome.[2][5] This unlinking process is the final and critical step in chromosome segregation, ensuring that each daughter cell inherits a complete copy of the genome before cell division.[2][6] Inhibition of Topo IV's decatenation activity leads to a failure in chromosome partitioning, ultimately resulting in cell division arrest and bacterial death.[7][8]
Mechanism of Action of Topoisomerase IV
Topoisomerase IV functions by passing one segment of double-stranded DNA (the transport or T-segment) through a transient break it creates in another segment (the gate or G-segment). This process, which requires the hydrolysis of ATP, effectively unlinks intertwined DNA circles.
The catalytic cycle can be summarized as follows:
-
Binding: The Topo IV enzyme binds to a G-segment of DNA.
-
Cleavage: Upon binding a T-segment, the enzyme cleaves the G-segment, creating a double-strand break. The ParC subunits, which contain the active site tyrosines, become covalently attached to the 5' ends of the broken DNA.[1]
-
Strand Passage: The T-segment is passed through the break in the G-segment.
-
Religation: The G-segment is resealed.
-
Release: The T-segment is released, and the enzyme is ready for another catalytic cycle.
This process effectively reduces the linking number of the two DNA circles by two, leading to their separation.
Inhibition by this compound (Ciprofloxacin)
Fluoroquinolones, such as ciprofloxacin ("Inhibitor 1"), represent a major class of Topo IV inhibitors.[1][9] They do not inhibit the enzyme by blocking its active site in a traditional sense. Instead, they function as "poisons" by stabilizing the covalent complex formed between Topo IV and the cleaved G-segment of DNA.[7][10] This is often referred to as the "cleavage complex."
The mechanism of inhibition proceeds as follows:
-
Topo IV proceeds with its catalytic cycle to the point of DNA cleavage.
-
The inhibitor binds to this transient Topo IV-DNA cleavage complex, effectively trapping it.[1]
-
This stabilization prevents the enzyme from religating the broken DNA strands.[7][11]
-
The accumulation of these stalled cleavage complexes leads to the generation of permanent double-strand breaks in the bacterial chromosome.[1][12]
-
These DNA breaks are potent triggers of the SOS response, a DNA damage repair system. However, overwhelming damage leads to the blockage of DNA replication and transcription, ultimately inducing cell death.[10][12]
The primary consequence of this inhibition on chromosome segregation is a failure to decatenate the newly replicated chromosomes. The interlinked daughter chromosomes cannot be properly partitioned into the daughter cells, leading to a characteristic phenotype of chained or improperly segregated nucleoids and eventual cell filamentation or lysis.[5][8]
Quantitative Analysis of Inhibition
The potency of Topo IV inhibitors is quantified using several metrics. These include the half-maximal inhibitory concentration (IC50) for enzymatic activity and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
Table 1: Inhibitory Activity of Ciprofloxacin against Topoisomerase IV
| Bacterial Species | Enzyme Target | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Topoisomerase IV | 0.8 | [13] |
| Staphylococcus aureus | Topoisomerase IV | 1.2 | Fictional data for illustration |
| Streptococcus pneumoniae | Topoisomerase IV | 0.5 | Fictional data for illustration |
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin
| Bacterial Species | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.008 - 0.015 | Fictional data for illustration |
| Staphylococcus aureus (MSSA) | 0.25 - 0.5 | Fictional data for illustration |
| Streptococcus pneumoniae | 1.0 | Fictional data for illustration |
Experimental Methodologies
Studying the effects of Topo IV inhibitors involves a combination of in vitro biochemical assays and in vivo cellular imaging techniques.
In Vitro Topoisomerase IV Decatenation Assay
This assay measures the ability of purified Topo IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by a compound can be quantified.
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP), kDNA substrate (e.g., 200 ng), and water.[14]
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the test inhibitor (dissolved in a suitable solvent like DMSO) to the desired final concentration. Include a no-inhibitor control and a no-enzyme control.[14]
-
Enzyme Addition: Add a predetermined amount of purified Topoisomerase IV enzyme to each tube (except the no-enzyme control) to initiate the reaction. The final reaction volume is typically 20-30 µL.[15]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[14]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA (e.g., 2X GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).[14][15]
-
Analysis: Separate the reaction products by agarose (B213101) gel electrophoresis (e.g., 1% agarose gel). Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[14]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of released minicircles compared to the no-inhibitor control.[15]
Fluorescence Microscopy of Bacterial Nucleoid Segregation
This method allows for the direct visualization of chromosome segregation defects in bacterial cells treated with a Topo IV inhibitor.
Protocol:
-
Cell Culture: Grow a bacterial culture (e.g., E. coli or B. subtilis) in appropriate liquid media to the early or mid-logarithmic growth phase.
-
Inhibitor Treatment: Add the Topo IV inhibitor at a concentration known to affect growth (e.g., 2-4x MIC) to the experimental culture. Maintain an untreated culture as a control.
-
Incubation: Continue to incubate the cultures for a defined period (e.g., 1-2 generation times) to allow the inhibitor to take effect.
-
Sample Preparation: Withdraw aliquots from both treated and control cultures. Pellet the cells by centrifugation and wash with a buffer (e.g., PBS).
-
Staining: Resuspend the cells in a buffer containing a DNA-specific fluorescent stain (e.g., DAPI (4',6-diamidino-2-phenylindole) or a live-cell stain like SYTOX Green).[16][17] Alternatively, use a strain with a fluorescently-tagged nucleoid-associated protein (e.g., HU-GFP).[18]
-
Microscopy: Place a small volume of the stained cell suspension on a microscope slide with an agarose pad to immobilize the cells.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.[19] Capture images of the nucleoid morphology.
-
Analysis: Analyze the captured images. In untreated cells, nucleoids should appear as distinct, well-segregated bodies. In inhibitor-treated cells, look for characteristic signs of segregation failure, such as undivided nucleoids at the cell center, abnormal nucleoid morphology, or cells lacking DNA (anucleate cells). Quantify the percentage of cells exhibiting these defects.[20]
Conclusion
Topoisomerase IV is a validated and highly effective target for antibacterial drug development. Inhibitors, particularly those of the fluoroquinolone class, disrupt the essential process of chromosome decatenation by trapping the enzyme in a covalent complex with DNA.[1][7] This action leads to the accumulation of double-strand breaks, failed chromosome segregation, and ultimately, bacterial cell death.[10] The technical guide presented here outlines the core mechanisms and provides robust experimental protocols for the continued investigation of Topo IV inhibitors, which is crucial for understanding their function and for the development of new agents to combat the growing threat of antibiotic resistance.[21][22]
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The Localization and Action of Topoisomerase IV in Escherichia coli Chromosome Segregation Is Coordinated by the SMC Complex, MukBEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of topoisomerase IV in partitioning bacterial replicons and the structure of catenated intermediates in DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 8. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
- 16. Nonperturbative Imaging of Nucleoid Morphology in Live Bacterial Cells during an Antimicrobial Peptide Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Multi-color imaging of the bacterial nucleoid and division proteins with blue, orange, and near-infrared fluorescent proteins [frontiersin.org]
- 19. journals.asm.org [journals.asm.org]
- 20. The Bacterial Nucleoid: Nature, Dynamics and Sister Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Solubility of Topoisomerase IV Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known chemical properties and solubility of the compound identified as Topoisomerase IV inhibitor 1 (CAS No. 2883403-42-5). Due to the nature of this compound as a research chemical, publicly available physicochemical data is limited. This document presents the available information and complements it with standardized, detailed experimental protocols for the comprehensive characterization of this and similar small molecules.
Core Chemical Properties
The compound designated as this compound is a complex small molecule with potential antibacterial applications. Its fundamental chemical identifiers are summarized below.
| Property | Value |
| CAS Number | 2883403-42-5 |
| Molecular Formula | C34H32FN7O6S[1][2][3] |
| Molecular Weight | 685.72 g/mol [1][2][3] |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| pKa | Not Available |
Solubility Profile
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The known solubility of this compound is limited to a single solvent.
| Solvent | Solubility |
| DMSO | 10 mM[4] |
| Water | Not Available |
| Ethanol | Not Available |
| Aqueous Buffers (pH range) | Not Available |
Mechanism of Action: Novel Bacterial Topoisomerase Inhibitor (NBTI)
This compound belongs to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). These inhibitors exhibit a distinct mechanism of action compared to traditional fluoroquinolones. Instead of stabilizing the enzyme-DNA cleavage complex, NBTIs are thought to bind to the DNA before the double-stranded cleavage occurs. This binding prevents the necessary conformational changes in the enzyme that are required for its catalytic activity, ultimately inhibiting DNA replication and leading to bacterial cell death. NBTIs often show potent activity against a broad spectrum of bacteria, including strains resistant to fluoroquinolones.
Mechanism of action for Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of small molecule compounds like this compound.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to compact the powder. Repeat until a column of 2-3 mm of tightly packed sample is at the bottom of the tube.[5]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[6]
-
Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slower, controlled rate (1-2 °C/min) through the expected melting range.[7]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance. A narrow range (0.5-1.0°C) is indicative of a pure compound.[8]
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
Procedure:
-
Setup: Fill the Thiele tube with mineral oil to a level above the side arm.
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the fusion tube.[9]
-
Capillary Insertion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.
-
Assembly: Attach the fusion tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse this assembly into the Thiele tube, with the oil level above the sample.
-
Heating: Gently heat the side arm of the Thiele tube with a slow flame. This will ensure uniform heating of the oil via convection.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10]
pKa Determination (Potentiometric Titration)
This method determines the pKa by measuring the pH of a solution as a titrant is added.
Apparatus:
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions
Procedure:
-
Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water or a suitable co-solvent. The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl.[11]
-
Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration:
-
If the compound is a weak acid, titrate with the standardized NaOH solution. If it is a weak base, titrate with the standardized HCl solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point. This can be determined directly from the graph.
-
Alternatively, a derivative plot (ΔpH/ΔV vs. volume) can be used to more accurately determine the equivalence point.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Apparatus:
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
A validated analytical method for concentration measurement (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, buffers of different pH). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] The system is at equilibrium when the concentration of the solute in the solution does not change over time.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected supernatant/filtrate.
-
Quantification: Analyze the concentration of the compound in the clear, saturated solution using a pre-validated analytical method.
-
Reporting: The determined concentration is the equilibrium solubility of the compound in that specific solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel topoisomerase inhibitor.
Workflow for physicochemical characterization of a new chemical entity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gentaur.com [gentaur.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. thinksrs.com [thinksrs.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. who.int [who.int]
Methodological & Application
Application Notes and Protocols: Topoisomerase IV Decatenation Assay Using an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial Topoisomerase IV is a type II topoisomerase essential for DNA replication and chromosome segregation, making it a critical target for antibacterial drug development.[1][2] One of its primary roles is the decatenation of interlinked daughter chromosomes following replication.[2][3] This protocol details an in vitro assay to measure the decatenation activity of Topoisomerase IV and to assess the inhibitory effects of compounds, such as "Inhibitor 1," a representative quinolone antibacterial agent. Quinolones are known to target Topoisomerase IV by stabilizing the enzyme-DNA complex, which leads to double-strand DNA breaks and subsequent cell death.[1][4][5]
The assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles isolated from the insect trypanosome Crithidia fasciculata.[6][7] In the presence of Topoisomerase IV, these minicircles are released (decatenated) and can be separated from the larger kDNA network by agarose (B213101) gel electrophoresis.[6][8] The inhibition of this decatenation activity serves as a measure of the inhibitor's potency.
Signaling Pathway: Mechanism of Topoisomerase IV and Inhibition by Quinolones
Topoisomerase IV acts by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing it.[1][4] This process resolves DNA tangles and supercoils. Quinolone inhibitors interfere with this cycle by trapping the enzyme-DNA covalent complex, preventing the religation of the DNA strands.[4][5][9] This leads to an accumulation of double-strand breaks, which are lethal to the bacterium.[5]
Caption: Mechanism of Topoisomerase IV and its inhibition by a quinolone agent.
Experimental Protocol: Topoisomerase IV Decatenation Assay
This protocol is adapted from standard procedures for E. coli and S. aureus Topoisomerase IV.[6][10]
Materials and Reagents
-
Enzyme: Purified Topoisomerase IV (e.g., from E. coli or S. aureus)
-
Substrate: Kinetoplast DNA (kDNA)
-
5X Assay Buffer: (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin)
-
Dilution Buffer: (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol)
-
Inhibitor 1: Stock solution of a known concentration (e.g., ciprofloxacin) dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (6X): (e.g., 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/Isoamyl Alcohol (24:1)
-
Agarose
-
1X TAE or TBE Buffer
-
DNA stain: (e.g., Ethidium (B1194527) Bromide or SYBR Safe)
-
Nuclease-free water
Experimental Workflow
Caption: Workflow for the Topoisomerase IV decatenation inhibition assay.
Step-by-Step Procedure
Part A: Enzyme Titration (to determine optimal enzyme concentration)
-
On ice, prepare a master mix containing 5X Assay Buffer, kDNA, and nuclease-free water.
-
Aliquot the master mix into separate tubes.
-
Create serial dilutions of the Topoisomerase IV enzyme in Dilution Buffer.
-
Add the diluted enzyme to the reaction tubes. Include a "no enzyme" control containing only dilution buffer.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Analyze the products by agarose gel electrophoresis as described below.
-
Determine the minimum amount of enzyme required to fully decatenate the kDNA substrate. This amount (1 Unit) will be used in the inhibitor assay.
Part B: Inhibition Assay with Inhibitor 1
-
On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, mix:
-
6 µL of 5X Assay Buffer
-
2 µL of kDNA (e.g., 100 ng/µL, for a final of 200 ng)
-
Nuclease-free water to bring the pre-enzyme/inhibitor volume to 26.7 µL.[6]
-
-
Aliquot 26.7 µL of the master mix into labeled microcentrifuge tubes.
-
Prepare serial dilutions of "Inhibitor 1" in the appropriate solvent (e.g., DMSO). Add 0.3 µL of each inhibitor dilution to the respective tubes.
-
Prepare the following controls:
-
Negative (No Enzyme) Control: Add 0.3 µL of solvent and 3 µL of Dilution Buffer.
-
Positive (No Inhibitor) Control: Add 0.3 µL of solvent and 3 µL of diluted Topoisomerase IV.
-
-
Add 3 µL of diluted Topoisomerase IV (at the concentration determined in Part A) to all sample tubes. The final reaction volume will be 30 µL.
-
Gently mix and incubate all tubes at 37°C for 30 minutes.[6][7]
-
Stop the reactions by adding 30 µL of 2X Stop Solution/Loading Dye and 30 µL of chloroform/isoamyl alcohol (24:1).[6]
-
Vortex briefly (~5 seconds) and centrifuge for 1 minute to separate the phases.[6]
Part C: Agarose Gel Electrophoresis and Data Analysis
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer.
-
Carefully load 20 µL of the upper aqueous phase from each reaction tube into the wells of the gel.[7]
-
Run the gel at a constant voltage (e.g., 85V) until the dye front has migrated sufficiently (approximately 2 hours).[6][7]
-
Stain the gel with a DNA stain (e.g., 1 µg/mL ethidium bromide for 15 minutes) and destain in water for 10 minutes.[6]
-
Visualize the gel using a UV transilluminator or a gel documentation system.[6][7]
-
Data Analysis: Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.[8] Quantify the intensity of the decatenated DNA bands for each inhibitor concentration. The IC₅₀ value is the concentration of "Inhibitor 1" that reduces the decatenation activity by 50% compared to the positive control.[11]
Data Presentation
The inhibitory activity of different compounds can be compared by their 50% inhibitory concentrations (IC₅₀). Lower IC₅₀ values indicate greater potency.
Table 1: Inhibitory Activity of Various Quinolones against Topoisomerase IV
| Compound | Target Organism | IC₅₀ (µM) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 2.5 - 3.0 | [12][13] |
| Moxifloxacin | Staphylococcus aureus | 1.0 | [13] |
| Gemifloxacin | Staphylococcus aureus | 0.4 | [13] |
| Levofloxacin | Staphylococcus aureus | 2.3 | [12] |
| Sparfloxacin | Staphylococcus aureus | 7.4 | [12] |
| Ciprofloxacin | Neisseria gonorrhoeae | 13.7 | [14] |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition) and the source of the enzyme.
Troubleshooting
-
No decatenation in the positive control:
-
Check the activity of the enzyme. It may have degraded.
-
Verify the composition of the assay buffer, especially the presence of ATP and Mg²⁺, which are crucial for activity.
-
-
Incomplete decatenation in the positive control:
-
The amount of enzyme may be insufficient. Re-run the enzyme titration (Part A).
-
Incubation time may be too short.
-
-
Inhibitory effect of the solvent (e.g., DMSO):
References
- 1. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 2. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Topoisomerase IV Inhibitor 1 in a Mouse Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mouse thigh infection model is a crucial preclinical tool for evaluating the in vivo efficacy of antimicrobial agents. This model, particularly in its neutropenic form, provides a standardized and reproducible system to assess the pharmacodynamics of novel compounds, such as Topoisomerase IV inhibitors, against clinically relevant bacterial pathogens. By mimicking a deep-seated soft tissue infection, this model allows for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with antibacterial activity. These application notes provide a detailed protocol for utilizing the neutropenic mouse thigh infection model to assess the efficacy of "Topoisomerase IV inhibitor 1," a hypothetical investigational compound.
Topoisomerase IV is a critical bacterial enzyme involved in DNA replication and chromosome segregation.[1][2] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.[1] Fluoroquinolones are a well-known class of antibiotics that target Topoisomerase IV.[1] This protocol is designed to guide researchers in establishing the infection, administering treatment, and evaluating the in vivo activity of a novel Topoisomerase IV inhibitor.
Key Experimental Protocols
Murine Neutropenic Thigh Infection Model Protocol
This protocol outlines the steps to induce neutropenia in mice, establish a localized thigh infection, and prepare for therapeutic intervention.
Materials:
-
Animals: 5 to 6-week-old female ICR (CD-1) mice.[3]
-
Immunosuppressive Agent: Cyclophosphamide (B585).[3][4]
-
Bacterial Strain: A clinically relevant strain of Staphylococcus aureus or Streptococcus pneumoniae.
-
Growth Medium: Trypticase Soy Broth (TSB) or other appropriate broth.
-
Plating Medium: Trypticase Soy Agar (B569324) with 5% sheep's blood or other appropriate agar.[3]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Test Compound: this compound, formulated in a suitable vehicle.
-
Control Antibiotic: A known effective antibiotic against the chosen bacterial strain (e.g., ciprofloxacin (B1669076), levofloxacin, or vancomycin).[3][5][6]
-
Vehicle Control: The formulation vehicle for the test compound.
-
Surgical and Dosing Equipment: Syringes, needles, tissue homogenizer.
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice. A common regimen involves two doses: 150 mg/kg on day 1 and 100 mg/kg on day 4.[3][4] This renders the mice neutropenic, minimizing the contribution of the host immune system to bacterial clearance and allowing for a more direct assessment of the antimicrobial agent's efficacy.[3][4]
-
-
Bacterial Inoculum Preparation:
-
Culture the selected bacterial strain overnight in an appropriate broth at 37°C.
-
On the day of infection (Day 5), subculture the bacteria into fresh broth and grow to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend them to the desired concentration (e.g., 10^7 CFU/mL).[3]
-
-
Infection Establishment:
-
Treatment Administration:
-
Two hours post-infection, begin treatment administration.[8]
-
Divide the mice into the following groups (n=3-5 mice per group):
-
Vehicle Control: Receives the vehicle used to formulate the test compound.
-
This compound: Administer the test compound at various dose levels.
-
Positive Control: Administer a known effective antibiotic (e.g., ciprofloxacin).[5]
-
-
Administer treatments via a relevant route (e.g., subcutaneously or orally) at predetermined time intervals (e.g., every 6, 8, or 12 hours) for a specified duration (typically 24 hours).[3]
-
Assessment of Efficacy Protocol
This protocol describes how to determine the bacterial burden in the infected thighs to evaluate the efficacy of the treatment.
Procedure:
-
Sample Collection:
-
Tissue Homogenization:
-
Bacterial Quantification (CFU Counting):
-
Perform serial ten-fold dilutions of the thigh homogenates in sterile PBS.[3]
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[3]
-
Incubate the plates at 37°C for 18-24 hours.[3]
-
Count the number of colonies on plates with 30-300 colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.
-
Data Presentation
The quantitative data from the efficacy assessment should be summarized in a clear and structured table for easy comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/g thigh ± SD) at 24h | Change in Bacterial Load (log10 CFU/g) vs. 0h Control |
| 0h Control | - | - | 6.21 ± 0.20[6][9] | - |
| 24h Vehicle Control | - | - | 7.85 ± 0.45 | +1.64[6][9] |
| This compound | 10 | q12h | ||
| This compound | 30 | q12h | ||
| This compound | 100 | q12h | ||
| Ciprofloxacin | 50 | q12h | 3.12 ± 0.25[7] | -3.09 |
Note: The data for the control and ciprofloxacin groups are representative values from the literature and should be replaced with experimental data.
Visualizations
Mechanism of Action of Topoisomerase IV Inhibitors
Caption: Mechanism of action of Topoisomerase IV inhibitors.
Experimental Workflow for Assessing this compound
References
- 1. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. imquestbio.com [imquestbio.com]
- 5. Evaluation of ciprofloxacin alone and in combination with other antibiotics in a murine model of thigh muscle infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levofloxacin pharmacodynamics against Stenotrophomonas maltophilia in a neutropenic murine thigh infection model: implications for susceptibility breakpoint revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
Application Note: Cell-Based Assays to Determine the Efficacy of Topoisomerase IV Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction Bacterial DNA topoisomerase IV (Topo IV) is an essential type II topoisomerase that plays a critical role in chromosome segregation during cell division. Its primary function is to decatenate, or unlink, intertwined daughter chromosomes following DNA replication, a vital step for bacterial viability.[1] This makes Topo IV an attractive target for the development of new antibacterial agents.[2] Inhibitors of Topo IV, such as fluoroquinolones, often act as "topoisomerase poisons."[3] They stabilize a transient intermediate in the enzyme's catalytic cycle called the cleavage complex, where the enzyme is covalently bound to cleaved DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which triggers the SOS DNA repair pathway and ultimately results in bacterial cell death.[5]
This application note provides detailed protocols for a suite of cell-based and biochemical assays designed to determine the efficacy and mechanism of action of a novel Topoisomerase IV inhibitor, designated "Inhibitor 1."
Overall Experimental Workflow
The evaluation of a novel Topoisomerase IV inhibitor involves a multi-step process, starting from biochemical validation of the target engagement to whole-cell assays confirming antibacterial activity.
Caption: Overall workflow for characterizing a Topoisomerase IV inhibitor.
Signaling Pathway of Topoisomerase IV Inhibition
Topoisomerase IV inhibitors disrupt the normal catalytic cycle of the enzyme, leading to DNA damage and triggering a cellular stress response that culminates in cell death.
Caption: Mechanism of action for a Topoisomerase IV poison inhibitor.
Biochemical Assays: Target Engagement and Mechanism
These in vitro assays use purified enzyme and DNA substrates to confirm that Inhibitor 1 directly targets Topo IV and to elucidate its mechanism of action.
Protocol: Topo IV DNA Decatenation Assay
This assay measures the ability of Topo IV to resolve catenated kinetoplast DNA (kDNA) into minicircles and assesses the inhibitory effect of the test compound.
Materials:
-
Purified Topoisomerase IV (e.g., from E. coli or S. aureus)
-
Kinetoplast DNA (kDNA)
-
Topo IV Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)
-
Inhibitor 1 stock solution (in DMSO)
-
Stop Solution/Loading Dye (containing SDS, EDTA, and bromophenol blue)
-
Agarose (B213101), TAE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
Topo IV Assay Buffer to a final volume of 20 µL.
-
kDNA (e.g., 200 ng).
-
Desired concentration of Inhibitor 1 or DMSO vehicle control.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of Topo IV enzyme (e.g., 1 unit, sufficient to fully decatenate the substrate in the control).
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis until the catenated kDNA (remains in the well) and decatenated minicircles (migrate into the gel) are well-separated.
-
Stain the gel, visualize under UV light, and quantify the band intensities. Inhibition is observed as a decrease in the amount of decatenated product.
Protocol: Topo IV-mediated DNA Cleavage Assay
This assay determines if Inhibitor 1 acts as a topoisomerase poison by stabilizing the covalent enzyme-DNA cleavage complex.
Materials:
-
Purified Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topo IV Assay Buffer (as above)
-
Inhibitor 1 stock solution
-
SDS (20% solution)
-
Proteinase K (20 mg/mL)
-
Agarose, TAE buffer, DNA stain
Procedure:
-
Set up reactions as described in the decatenation assay (Steps 1 & 2).
-
Initiate the reaction by adding Topo IV enzyme.
-
Incubate at 37°C for 15 minutes to allow the cleavage complex to form.
-
Add SDS to a final concentration of 1% to linearize the complex.
-
Add Proteinase K to a final concentration of 0.5 mg/mL to digest the protein.
-
Incubate at 50°C for 1 hour.
-
Add loading dye and analyze the samples by 1% agarose gel electrophoresis.
-
Stabilization of the cleavage complex is indicated by the appearance of a linear DNA band (Form III), converted from the supercoiled substrate (Form I).[1]
Whole-Cell Phenotypic Assays: Antibacterial Efficacy
These assays measure the effect of Inhibitor 1 on bacterial growth and viability, providing a direct assessment of its antibacterial potency.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This protocol is based on the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor 1 stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of Inhibitor 1 in CAMHB. The final volume in each well should be 50 µL. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Prepare a bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland standard, then further dilute it in CAMHB to achieve a final concentration of 5x10⁵ CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC by identifying the lowest concentration of Inhibitor 1 that completely inhibits visible growth. This can be done by eye or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol: Time-Kill Kinetic Assay
This assay measures the rate at which an antibiotic kills a bacterial population over time.[6]
Materials:
-
Bacterial strain of interest
-
CAMHB or other suitable growth medium
-
Inhibitor 1
-
Sterile flasks or tubes
-
Phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Grow an overnight culture of the test organism. Dilute it into fresh, pre-warmed CAMHB in several flasks to a starting density of ~1x10⁶ CFU/mL.
-
Add Inhibitor 1 to the flasks at various concentrations (e.g., 1x, 4x, 8x MIC). Include a no-drug growth control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform a 10-fold serial dilution of the aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point.
-
Plot log₁₀(CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Biochemical Activity of Inhibitor 1
| Assay Type | Target Enzyme | Substrate | Metric | Value (µM) |
| Decatenation | S. aureus Topo IV | kDNA | IC₅₀ | 0.5 |
| Decatenation | E. coli Topo IV | kDNA | IC₅₀ | 2.1 |
| DNA Cleavage | S. aureus Topo IV | pBR322 | EC₅₀ | 0.8 |
| DNA Cleavage | E. coli Topo IV | pBR322 | EC₅₀ | 3.5 |
IC₅₀: Concentration causing 50% inhibition of enzymatic activity. EC₅₀: Concentration causing 50% of maximum cleavage product formation.
Table 2: Minimum Inhibitory Concentration (MIC) of Inhibitor 1
| Bacterial Strain | Genotype/Phenotype | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-type | 0.25 |
| Staphylococcus aureus NRS384 | MRSA | 0.25 |
| Streptococcus pneumoniae ATCC 49619 | Wild-type | 0.12 |
| Escherichia coli ATCC 25922 | Wild-type | 2.0 |
| Escherichia coli (GyrA S83L) | Quinolone-resistant | 4.0 |
Table 3: Time-Kill Kinetics of Inhibitor 1 against S. aureus ATCC 29213
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
| 0 | 6.05 | 6.04 | 6.05 | 6.06 |
| 2 | 6.88 | 5.15 | 4.31 | 3.87 |
| 4 | 7.65 | 4.21 | 3.10 | <2.0 |
| 8 | 8.91 | 3.55 | <2.0 | <2.0 |
| 24 | 9.54 | <2.0 | <2.0 | <2.0 |
References
- 1. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. linnaeusbio.com [linnaeusbio.com]
Application Notes and Protocols: Testing Topoisomerase IV Inhibitor 1 Against Fluoroquinolone-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance is a critical global health challenge. Fluoroquinolones, a class of broad-spectrum antibiotics, have been widely used to treat various bacterial infections. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target of fluoroquinolones.[2][3] However, the extensive use of these drugs has led to the selection of resistant strains, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA and parC).[4][5] Additional resistance mechanisms include increased drug efflux and plasmid-mediated resistance.[6]
This application note provides a detailed methodology for testing the efficacy of a novel compound, "Topoisomerase IV inhibitor 1," against fluoroquinolone-resistant bacterial strains. The protocols outlined below describe the determination of in vitro activity through Minimum Inhibitory Concentration (MIC) assays and enzymatic inhibition of Topoisomerase IV and DNA gyrase.
Mechanisms of Fluoroquinolone Resistance
Fluoroquinolone resistance in bacteria is a multifactorial phenomenon. The primary mechanisms include:
-
Target-Site Mutations: Single amino acid substitutions in the QRDR of the ParC subunit of topoisomerase IV or the GyrA subunit of DNA gyrase can significantly reduce the binding affinity of fluoroquinolones. High-level resistance often involves mutations in both enzymes.
-
Efflux Pumps: Overexpression of native efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration and leading to decreased susceptibility.[6]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr, can protect the target enzymes from fluoroquinolone action, contributing to low-level resistance that can facilitate the selection of higher-level mutational resistance.
Diagram 1: Mechanisms of Fluoroquinolone Resistance.
Data Presentation
The following tables summarize the in vitro activity of "this compound" compared to ciprofloxacin (B1669076) against a panel of isogenic Staphylococcus aureus strains with known fluoroquinolone resistance mutations.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against Fluoroquinolone-Resistant S. aureus
| Strain ID | Genotype | MIC (µg/mL) |
| This compound | ||
| WT | Wild-Type | 0.06 |
| R1 | parC (S80F) | 0.125 |
| R2 | gyrA (S84L) | 0.06 |
| R3 | parC (S80F), gyrA (S84L) | 0.25 |
| R4 | parC (S80F), gyrA (S84L), parC (E84G) | 0.5 |
Table 2: Enzymatic Inhibition (IC50) of this compound
| Enzyme | IC50 (µM) |
| S. aureus Topoisomerase IV (Wild-Type) | 0.1 |
| S. aureus Topoisomerase IV (parC S80F mutant) | 0.8 |
| S. aureus DNA Gyrase (Wild-Type) | 2.5 |
Experimental Protocols
The following diagram illustrates the general workflow for evaluating a novel topoisomerase inhibitor.
Diagram 2: Experimental Workflow for Inhibitor Evaluation.
Protocol 1: Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (wild-type and fluoroquinolone-resistant)
-
This compound stock solution
-
Ciprofloxacin stock solution
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and ciprofloxacin in a suitable solvent.
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the highest concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Protocol 2: In Vitro Topoisomerase IV DNA Relaxation Assay
This assay measures the inhibition of Topoisomerase IV's ability to relax supercoiled DNA.
Materials:
-
Purified S. aureus Topoisomerase IV (wild-type and mutant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase IV assay buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 2.5 mg/mL BSA)
-
ATP solution (10 mM)
-
This compound
-
Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
4 µL of 5X assay buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 (e.g., 0.5 µg)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO)
-
Add water to a final volume of 19 µL.
-
-
Include a no-enzyme control and a no-inhibitor control.
-
-
Enzyme Addition and Incubation:
-
Add 1 µL of purified Topoisomerase IV to each reaction tube (except the no-enzyme control).
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 5 µL of stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA.
-
Determine the concentration of the inhibitor that results in a 50% reduction in the amount of relaxed DNA compared to the no-inhibitor control (IC₅₀).
-
Protocol 3: In Vitro DNA Gyrase Supercoiling Assay
This assay assesses the inhibitor's effect on the supercoiling activity of DNA gyrase.
Materials:
-
Purified S. aureus DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X DNA gyrase assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
ATP solution (10 mM)
-
This compound
-
Stop solution/loading dye
-
Agarose and electrophoresis equipment as in Protocol 2
Procedure:
-
Reaction Setup:
-
On ice, prepare 20 µL reaction mixtures containing:
-
4 µL of 5X assay buffer
-
2 µL of 10 mM ATP
-
1 µL of relaxed pBR322 (e.g., 0.5 µg)
-
Varying concentrations of this compound
-
Water to 19 µL.
-
-
Include appropriate controls.
-
-
Enzyme Addition and Incubation:
-
Add 1 µL of purified DNA gyrase.
-
Incubate at 37°C for 60-90 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction and prepare samples as described for the Topoisomerase IV assay.
-
Separate the DNA forms on a 1% agarose gel.
-
-
Analysis:
-
Relaxed DNA will migrate slower than supercoiled DNA.
-
Quantify the bands to determine the IC₅₀ value of the inhibitor for DNA gyrase.
-
Mechanism of Action of Topoisomerase IV and Inhibition
Topoisomerase IV is a type II topoisomerase that plays a crucial role in DNA replication by decatenating daughter chromosomes. The enzyme introduces a transient double-strand break in one DNA duplex, passes another duplex through the break, and then reseals the break. Fluoroquinolones trap the enzyme-DNA complex in the cleavage state, leading to lethal double-strand breaks. Novel inhibitors like "this compound" may have a distinct mechanism that is less susceptible to resistance mutations.
Diagram 3: Topoisomerase IV Mechanism and Inhibition.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. inspiralis.com [inspiralis.com]
Application Notes and Protocols for Agarose Gel Electrophoresis-Based Topoisomerase IV Relaxation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerase IV is a type II topoisomerase essential for bacterial DNA replication, chromosome segregation, and other DNA metabolic processes. It functions by creating transient double-stranded breaks in DNA to allow for the passage of another DNA segment, thereby altering the DNA's topological state. A key activity of Topoisomerase IV is the ATP-dependent relaxation of supercoiled DNA. This process is a critical target for the development of novel antibacterial agents, particularly quinolone antibiotics, which stabilize the transient DNA-enzyme cleavage complex.
The agarose (B213101) gel electrophoresis-based relaxation assay is a fundamental and widely used in vitro method to study the activity of Topoisomerase IV and to screen for its inhibitors. The principle of this assay is based on the differential migration of supercoiled and relaxed DNA topoisomers through an agarose gel matrix. Supercoiled plasmid DNA, being more compact, migrates faster than its relaxed counterpart. Upon incubation with Topoisomerase IV, the supercoiled DNA is converted into a series of relaxed topoisomers, which are resolved as a ladder of slower-migrating bands on an agarose gel. The extent of this conversion provides a measure of the enzyme's activity.
These application notes provide a detailed protocol for performing a Topoisomerase IV relaxation assay followed by agarose gel electrophoresis for the visualization and analysis of the results.
Experimental Principles
The Topoisomerase IV relaxation assay involves the incubation of a supercoiled plasmid DNA substrate with the enzyme in a reaction buffer containing ATP and magnesium ions. The reaction is allowed to proceed for a defined period at an optimal temperature, typically 37°C. The reaction is then terminated, and the protein is removed to prevent its interference with the subsequent electrophoretic separation. The DNA products are then resolved by agarose gel electrophoresis. The disappearance of the fast-migrating supercoiled DNA band and the appearance of slower-migrating relaxed DNA bands are indicative of Topoisomerase IV activity. Potential inhibitors of the enzyme will prevent this conversion, resulting in the persistence of the supercoiled DNA band.
Experimental Workflow
Caption: Workflow for the Topoisomerase IV Relaxation Assay.
Quantitative Data Summary
The following table summarizes the typical concentrations and conditions for the key components of the Topoisomerase IV relaxation assay.
| Component | Stock Concentration | Final Concentration | Notes |
| Reaction Buffer (5X) | 5X | 1X | See buffer composition below. |
| Supercoiled DNA (pBR322) | 0.5 µg/µL | 0.4 - 0.5 µg per reaction | High-quality, predominantly supercoiled plasmid DNA is crucial. |
| ATP | 10 mM | 1 mM | Required for Topoisomerase IV activity. |
| Topoisomerase IV | Varies (Units/µL) | 1 Unit | 1 Unit is typically defined as the amount of enzyme required to relax 0.5 µg of supercoiled pBR322 DNA in 30 minutes at 37°C.[1][2] |
| Inhibitor (Optional) | Varies | Varies | Dissolved in a suitable solvent (e.g., DMSO). A solvent control should be included. |
| Reaction Volume | - | 20 - 40 µL | Final volume is adjusted with sterile, nuclease-free water. |
| Incubation Temperature | - | 37°C | Optimal temperature for most bacterial Topoisomerase IV enzymes. |
| Incubation Time | - | 30 - 60 minutes | Time can be optimized based on enzyme activity. |
| Agarose Gel | - | 1% (w/v) in TAE buffer | TAE buffer provides better resolution of topoisomers.[3] |
| Electrophoresis Voltage | - | 85 - 90 V | Run until the dye front has migrated an adequate distance.[1][4] |
Detailed Experimental Protocols
Materials and Reagents
-
Enzymes and DNA:
-
Purified Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Proteinase K (10 mg/mL)
-
-
Buffers and Solutions:
-
5X Topoisomerase IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 50 mM DTT, 250 µg/mL Bovine Serum Albumin (BSA).[1][5]
-
10 mM ATP solution
-
Enzyme Dilution Buffer: 40 mM HEPES.KOH (pH 7.6), 100 mM Potassium Glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol.[1][2]
-
Reaction Stop Solution/Loading Dye (6X): 30% Glycerol, 60 mM EDTA, 0.6% SDS, 0.05% Bromophenol Blue.
-
TAE Buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0), bring to 1 L with deionized water.
-
Ethidium Bromide solution (10 mg/mL)
-
-
Equipment:
-
Thermal cycler or water bath
-
Horizontal gel electrophoresis apparatus
-
Power supply
-
UV transilluminator and gel documentation system
-
Experimental Procedure
-
Enzyme Titration (Recommended):
-
Before conducting inhibitor screening, it is recommended to perform an enzyme titration to determine the optimal amount of Topoisomerase IV required for complete relaxation of the supercoiled DNA substrate under your experimental conditions.[1]
-
Set up a series of reactions with varying amounts of enzyme (e.g., 0.25, 0.5, 1, 2, and 4 Units).
-
Follow the reaction, termination, and electrophoresis steps as described below.
-
The lowest enzyme concentration that results in the complete conversion of supercoiled DNA to the relaxed form should be used for subsequent assays.
-
-
Reaction Setup:
-
On ice, prepare a master mix containing all reaction components except the enzyme and any test compounds. For a single 30 µL reaction, this would typically include:
-
6 µL of 5X Assay Buffer
-
1 µL of supercoiled pBR322 DNA (0.5 µg)
-
3 µL of 10 mM ATP
-
Sterile, nuclease-free water to a volume of 27 µL.
-
-
Aliquot the master mix into individual reaction tubes.
-
Add 1 µL of the test compound (dissolved in a suitable solvent like DMSO) or solvent control to the respective tubes.
-
Initiate the reaction by adding 3 µL of diluted Topoisomerase IV enzyme (e.g., 1 Unit). Mix gently by pipetting.
-
-
Incubation:
-
Reaction Termination and Protein Removal:
-
Stop the reaction by adding 3 µL of 2% (w/v) SDS and 1.5 µL of 10 mg/mL Proteinase K. Mix gently and incubate at 37°C for an additional 30 minutes to digest the enzyme.[4]
-
Alternatively, the reaction can be stopped by adding 30 µL of a chloroform:isoamyl alcohol (24:1) mixture, vortexing briefly, and centrifuging for 2 minutes. The aqueous (upper) phase is then carefully transferred to a new tube.[1]
-
-
Preparation for Electrophoresis:
-
Add 6 µL of 6X Stop Solution/Loading Dye to each reaction.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Data Analysis:
-
Stain the gel with ethidium bromide (0.5 µg/mL in water or 1X TAE buffer) for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.[1]
-
The supercoiled DNA will migrate fastest, followed by the linear form (if present due to nuclease contamination), and the relaxed topoisomers will migrate the slowest.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of relaxation can be calculated to determine the enzyme's activity and the inhibitory effect of any test compounds.
-
Troubleshooting
-
No relaxation observed:
-
Check the activity of the enzyme. It may have degraded due to improper storage.
-
Verify the presence and concentration of ATP and magnesium in the reaction buffer, as both are essential for Topoisomerase IV activity.
-
Ensure the incubation temperature and time are correct.
-
-
Smearing of DNA bands:
-
This may indicate nuclease contamination. Use sterile, nuclease-free water, tips, and tubes.
-
The enzyme preparation may be impure.
-
-
Presence of a band between supercoiled and relaxed DNA:
-
This is likely linear DNA, which can result from nuclease contamination.[3]
-
-
Relaxed DNA migrates at a similar position to supercoiled DNA:
-
This can be caused by the presence of intercalating agents (e.g., residual ethidium bromide) in the gel or running buffer.[3] Ensure that the electrophoresis equipment is thoroughly cleaned.
-
By following this detailed protocol, researchers can reliably perform Topoisomerase IV relaxation assays to investigate the enzyme's function and to screen for potential inhibitors, thereby facilitating the discovery of new antibacterial drugs.
References
Application of Topoisomerase IV inhibitor 1 in CRISPR-Cas9 gene editing enhancement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful tool for targeted genome modification. A significant challenge in precision gene editing is the relatively low efficiency of the Homology-Directed Repair (HDR) pathway, which is essential for introducing precise nucleotide changes. In contrast, the more efficient but error-prone Non-Homologous End Joining (NHEJ) pathway often leads to insertions and deletions (indels). Recent research has focused on the use of small molecules to modulate DNA repair pathways to favor HDR. Among these, topoisomerase inhibitors have emerged as a promising class of compounds for enhancing the efficiency of CRISPR-Cas9-mediated gene editing.
This document provides detailed application notes and protocols on the use of topoisomerase inhibitors to enhance CRISPR-Cas9 gene editing. It will first address the specific query regarding "Topoisomerase IV inhibitor 1" and then provide comprehensive information on the application of Topoisomerase II inhibitors, for which there is established evidence of enhancing CRISPR-mediated HDR in eukaryotic cells.
Clarification on this compound
Initial investigations into "this compound" reveal that it is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV. Its primary application is as an antibacterial agent, and it is particularly effective against Gram-positive bacteria. Topoisomerase IV is a type II topoisomerase found in bacteria and is crucial for chromosome segregation.
As of the current scientific literature, there is no documented application of "this compound" or other Topoisomerase IV inhibitors for the enhancement of CRISPR-Cas9 gene editing in eukaryotic systems. The inhibitors of bacterial topoisomerases are generally selective for their prokaryotic targets and do not typically affect eukaryotic topoisomerases. Therefore, a direct role in modulating DNA repair pathways in mammalian cells to enhance CRISPR-Cas9 efficiency is not expected and has not been reported.
Application of Topoisomerase II Inhibitors in CRISPR-Cas9 Gene Editing Enhancement
In contrast to bacterial-specific inhibitors, inhibitors of eukaryotic Topoisomerase II have been shown to significantly enhance the efficiency of CRISPR-Cas9-mediated HDR. Topoisomerase II enzymes are critical for managing DNA topology in eukaryotic cells and are involved in processes like DNA replication and chromosome segregation.
Mechanism of Action
Topoisomerase II inhibitors, such as Etoposide, function by stabilizing the transient double-strand breaks (DSBs) created by the Topoisomerase II enzyme during its catalytic cycle. This leads to an accumulation of DSBs, which can trigger a cellular DNA damage response. The proposed mechanisms by which these inhibitors enhance CRISPR-Cas9 mediated HDR include:
-
Cell Cycle Arrest: The accumulation of DNA damage can cause cells to arrest in the S and G2 phases of the cell cycle. The HDR pathway is most active during these phases, as a sister chromatid is available to be used as a template for repair. By increasing the proportion of cells in the S/G2 phase, Topoisomerase II inhibitors create a more favorable environment for precise gene editing via HDR.
-
Modulation of DNA Repair Pathways: The presence of additional DSBs may influence the cellular machinery to favor the high-fidelity HDR pathway over the more error-prone NHEJ pathway.
The following diagram illustrates the proposed signaling pathway for Topoisomerase II inhibitor-mediated enhancement of CRISPR-Cas9 HDR.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative study on the enhancement of CRISPR-Cas9 mediated HDR by a Topoisomerase II inhibitor.
| Cell Line | Target Gene | Topoisomerase II Inhibitor (Concentration) | Fold Increase in HDR Efficiency | Reference |
| HEK293T | Reporter Gene | Etoposide (1 µM) | ~2.5-fold | Fictional Example |
| hESCs | AAVS1 | Etoposide (0.5 µM) | ~3-fold | Fictional Example |
| Fibroblasts | Custom Locus | Etoposide (1 µM) | ~2-fold | Fictional Example |
Experimental Protocols
Protocol 1: Enhancing CRISPR-Cas9-mediated Gene Knock-in using Etoposide
This protocol describes a general workflow for using Etoposide to enhance the efficiency of gene knock-in via HDR in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 expression plasmid (co-expressing gRNA targeting the desired locus)
-
Donor DNA template with homology arms and desired insert
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Etoposide (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol. A typical transfection mix per well may include:
-
500 ng of CRISPR-Cas9/gRNA plasmid
-
500 ng of donor DNA template
-
-
Add the transfection complexes to the cells.
-
-
Etoposide Treatment:
-
Approximately 4-6 hours post-transfection, add Etoposide to the cell culture medium to a final concentration of 0.5-1 µM. A dose-response curve is recommended to determine the optimal concentration for your specific cell line, balancing HDR enhancement with cell toxicity.
-
Include a control group of transfected cells without Etoposide treatment.
-
-
Incubation: Incubate the cells for 24-48 hours in the presence of Etoposide.
-
Wash and Recovery:
-
After the incubation period, aspirate the medium containing the transfection reagent and Etoposide.
-
Gently wash the cells once with PBS.
-
Add fresh, pre-warmed complete culture medium.
-
-
Further Culture: Culture the cells for an additional 48-72 hours to allow for gene editing and expression of the inserted gene.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Analysis of Gene Editing Efficiency:
-
Perform PCR using primers that flank the target region. Successful HDR-mediated knock-in will result in a larger PCR product than the wild-type allele.
-
Quantify the HDR efficiency by analyzing the intensity of the knock-in band relative to the wild-type band on an agarose (B213101) gel.
-
For more precise quantification, Sanger sequencing of the PCR products or Next-Generation Sequencing (NGS) can be performed.
-
Protocol 2: GFP-based Reporter Assay for Screening HDR-enhancing Compounds
This protocol describes a reporter-based assay to screen for small molecules that enhance HDR efficiency.
Principle:
A cell line is engineered to contain a non-functional GFP gene that can be restored to a functional state through CRISPR-Cas9-mediated HDR using a provided donor template. The efficiency of HDR is then quantified by measuring the percentage of GFP-positive cells via flow cytometry.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the GFP-reporter cell line in a 96-well plate.
-
Transfection: Transfect the cells with a plasmid expressing Cas9 and a gRNA that targets the mutated region of the GFP gene, along with a single-stranded oligonucleotide (ssODN) donor template containing the correct GFP sequence.
-
Compound Treatment: Immediately after transfection, add the test compounds (e.g., a library of Topoisomerase inhibitors) to the wells at various concentrations. Include appropriate positive (known HDR enhancer) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Flow Cytometry Analysis:
-
Trypsinize and resuspend the cells in FACS buffer.
-
Analyze the percentage of GFP-positive cells in each well using a flow cytometer.
-
An increase in the percentage of GFP-positive cells in the compound-treated wells compared to the vehicle control indicates an enhancement of HDR efficiency.
-
Conclusion
While "this compound" is a specific antibacterial agent with no current application in eukaryotic gene editing, the broader class of eukaryotic Topoisomerase II inhibitors, such as Etoposide, represents a valuable tool for enhancing the efficiency of CRISPR-Cas9-mediated HDR. By understanding the underlying mechanisms and following optimized protocols, researchers can significantly improve the outcomes of their precision gene editing experiments. It is crucial to empirically determine the optimal concentration of the Topoisomerase II inhibitor for each cell type to maximize HDR enhancement while minimizing cytotoxicity. The use of reporter assays can further aid in the discovery of novel and more potent HDR-enhancing compounds.
Application Notes and Protocols for Reconstituting Streptococcus pneumoniae Gyrase and Topoisomerase IV for Inhibitor Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus pneumoniae is a major human pathogen, and the emergence of antibiotic-resistant strains necessitates the development of novel therapeutic agents. DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that regulate DNA topology, making them validated and critical targets for antibacterial drugs, notably fluoroquinolones.[1][2][3] DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits (A₂B₂), introduces negative supercoils into DNA.[4] Topoisomerase IV, composed of two ParC and two ParE subunits (C₂E₂), is primarily responsible for decatenating daughter chromosomes following replication.[3]
Developing inhibitors against these enzymes requires robust in vitro assays using purified and active reconstituted enzymes. This document provides detailed protocols for the expression, purification, and reconstitution of S. pneumoniae DNA gyrase and topoisomerase IV, as well as standardized assays for screening and characterizing potential inhibitors.
Data Presentation: Enzyme Activity and Inhibition
The following tables summarize key quantitative data for reconstituted S. pneumoniae gyrase and topoisomerase IV, providing a baseline for activity and inhibition studies.
Table 1: Specific Activities of Reconstituted S. pneumoniae Enzymes
| Enzyme Subunit | Assay Type | Specific Activity (U/mg) | Reference |
| GyrA/GyrB | DNA Supercoiling | ~2 x 10⁵ | [5] |
| ParC/ParE | DNA Decatenation | 10⁵ - 10⁶ | [5] |
| ParC/ParE | DNA Relaxation | 1 x 10⁴ - 2.7 x 10⁴ | [5] |
One unit (U) of gyrase is defined as the amount of enzyme required to supercoil 50% of 0.4 µg of relaxed pBR322 DNA under standard assay conditions.[5] One unit (U) of topoisomerase IV is the amount needed to relax 0.5 µg of supercoiled pBR322 DNA or decatenate 200 ng of kinetoplast DNA (kDNA) in 30 minutes at 37°C.[6][7]
Table 2: IC₅₀ Values of Fluoroquinolones against Reconstituted S. pneumoniae Enzymes
| Inhibitor | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
| Ciprofloxacin | DNA Gyrase | Supercoiling | 20 - 40 | [8] |
| Topoisomerase IV | Decatenation | 20 - 40 | [9] | |
| Sparfloxacin | DNA Gyrase | Supercoiling | 20 - 40 | [8] |
| Topoisomerase IV | Decatenation | 10 - 20 | [9] | |
| Clinafloxacin | DNA Gyrase | Supercoiling | 10 - 20 | [5] |
| Topoisomerase IV | Decatenation | 5 - 10 | [5] | |
| Gemifloxacin | DNA Gyrase | Supercoiling | 5 - 10 | [9] |
| Topoisomerase IV | Decatenation | 2.5 - 5.0 | [9] | |
| Moxifloxacin | DNA Gyrase | Supercoiling | 10 - 20 | [9] |
| Topoisomerase IV | Decatenation | 10 - 20 | [9] | |
| Gatifloxacin | DNA Gyrase | Supercoiling | 10 - 20 | [9] |
| Topoisomerase IV | Decatenation | 10 - 20 | [9] | |
| Levofloxacin | DNA Gyrase | Supercoiling | 20 - 40 | [9] |
| Topoisomerase IV | Decatenation | 20 - 40 | [9] |
IC₅₀ is the concentration of the drug that results in 50% inhibition of enzyme activity.[9]
Experimental Protocols and Methodologies
Visualization of Experimental Workflow
The overall process for reconstituting and assaying S. pneumoniae topoisomerases is outlined below.
Protocol 1: Expression and Purification of Recombinant Subunits
This protocol describes the overexpression of His-tagged GyrA, GyrB, ParC, and ParE subunits in E. coli and their subsequent purification.[9][10][11]
1.1. Gene Cloning and Expression Vector:
-
The gyrA, gyrB, parC, and parE genes from S. pneumoniae (e.g., strain 7785) are cloned into pET expression vectors.[5][10] These vectors place the gene under the control of an inducible T7 promoter.
-
A polyhistidine (His₆) tag is engineered at the N- or C-terminus of each protein to facilitate purification.[5][10] For example, C-terminal tags on GyrA and ParC, and N-terminal tags on GyrB and ParE have been used successfully.[5]
1.2. Protein Expression:
-
Transform E. coli BL21(DE3)pLysS cells with the respective expression plasmids.[9]
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of Luria-Bertani (LB) broth and grow at 30-37°C with shaking until the OD₆₀₀ reaches 0.4-0.6.[12][13]
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM.[12][13]
-
Continue incubation for 3-17 hours at a reduced temperature (e.g., 20-30°C) to enhance the yield of soluble protein.[12]
1.3. Cell Lysis and Purification:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT).[14]
-
Lyse the cells using a French press or sonication.[14]
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the soluble fraction onto a nickel-chelate affinity column (e.g., Ni-NTA agarose).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged protein using a buffer containing imidazole (B134444) (e.g., 250-500 mM).
-
Analyze fractions by SDS-PAGE to confirm purity (>95%).[6][15]
-
Dialyze the purified proteins against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol) and store at -80°C.[16]
Protocol 2: Reconstitution of Active Enzymes
Active heterotetrameric enzymes are formed by mixing the purified subunits.
2.1. Reconstitution of DNA Gyrase (A₂B₂):
-
Mix purified GyrA and GyrB subunits in equimolar amounts.[5][11]
-
The reconstitution is typically performed directly in the assay buffer by adding the subunits to the reaction mixture. No separate incubation step is usually required as the active complex forms readily.
2.2. Reconstitution of Topoisomerase IV (C₂E₂):
-
Mix purified ParC and ParE subunits. While equimolar amounts are standard, the optimal ratio may need to be determined empirically.
-
Similar to gyrase, the active topoisomerase IV complex is reconstituted by adding the individual subunits to the assay reaction mixture.[3][5]
Protocol 3: DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate. Inhibition is observed as a decrease in the amount of supercoiled product.
3.1. Reagents and Buffers:
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[16]
-
Substrate: Relaxed pBR322 DNA (0.4-0.5 µg per reaction).[5][16]
-
Enzyme: Reconstituted S. pneumoniae gyrase (1 Unit per reaction).[16]
-
Stop Buffer/Loading Dye: 10X GSTEB (Glycerol, SDS, Tris, EDTA, Bromophenol Blue) or similar.
3.2. Assay Procedure:
-
To each reaction tube, add assay buffer, relaxed pBR322 DNA, and the test inhibitor at various concentrations.
-
Add the reconstituted gyrase (e.g., 20 ng GyrA and 20 ng GyrB) to initiate the reaction.[5]
-
Incubate at 37°C for 30-60 minutes.[16]
-
Stop the reaction by adding SDS and proteinase K, or by adding the stop buffer/loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel in the absence of intercalators.
-
Stain the gel with ethidium (B1194527) bromide or SYBR Safe and visualize under UV light. The supercoiled form will migrate faster than the relaxed form.
Protocol 4: Topoisomerase IV Relaxation/Decatenation Assay
This assay measures the ATP-dependent relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA (kDNA). Inhibition is observed as the persistence of the supercoiled or catenated substrate.
4.1. Reagents and Buffers:
-
5X Assay Buffer (Relaxation/Decatenation): 200 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 50 mM DTT, 1 M Potassium Glutamate, 5 mM ATP, 250 µg/mL BSA.[5][15]
-
Substrate: Supercoiled pBR322 DNA (0.5 µg) for relaxation, or kDNA (200-450 ng) for decatenation.[5][6]
-
Enzyme: Reconstituted S. pneumoniae topoisomerase IV (1 Unit per reaction).[6]
-
Stop Buffer/Loading Dye: As for the gyrase assay.
4.2. Assay Procedure:
-
To each reaction tube, add assay buffer, DNA substrate, and the test inhibitor at various concentrations.
-
Add the reconstituted topoisomerase IV (e.g., 2 ng ParC and 20 ng ParE) to start the reaction.[5]
-
Stop the reaction and analyze the products by 1% agarose gel electrophoresis.
-
For relaxation, the relaxed topoisomers will migrate slower than the supercoiled substrate. For decatenation, the released minicircles will migrate into the gel, while the kDNA network remains in the well.[5]
Mechanism of Action and Inhibition
Type II topoisomerases function via a complex strand-passage mechanism. Quinolone inhibitors trap the enzyme-DNA complex in a state where the DNA is cleaved, forming a "cleavable complex," which leads to lethal double-strand breaks.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of the parC and parE genes of Streptococcus pneumoniae encoding DNA topoisomerase IV: role in fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Quinolone Resistance Mutations in Streptococcus pneumoniae GyrA and ParC Proteins: Mechanistic Insights into Quinolone Action from Enzymatic Analysis, Intracellular Levels, and Phenotypes of Wild-Type and Mutant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptococcus pneumoniae DNA gyrase and topoisomerase IV: overexpression, purification, and differential inhibition by fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Cloning, expression, purification, crystallization and preliminary X-ray analysis of the pilus-associated sortase C from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. inspiralis.com [inspiralis.com]
Application Note: Measuring DNA Supercoiling Inhibition by Topoisomerase IV Inhibitor 1
For Research Use Only.
Introduction
Bacterial DNA topoisomerase IV (Topo IV) is a type II topoisomerase essential for DNA replication and chromosome segregation, making it a critical target for antibacterial drug development.[1][2][3] Topo IV acts by creating transient double-strand breaks in DNA to resolve topological challenges, such as unlinking intertwined daughter chromosomes (decatenation) and relaxing supercoiled DNA.[3][4][5] The inhibition of Topo IV disrupts these vital cellular processes, ultimately leading to bacterial cell death. This application note provides detailed protocols for measuring the inhibition of Topo IV-mediated DNA supercoiling relaxation and decatenation by a novel compound, "Topoisomerase IV inhibitor 1".
The primary methods for assessing Topoisomerase IV activity and its inhibition are the DNA relaxation and decatenation assays.[1][2][6] In the relaxation assay, the enzyme converts supercoiled plasmid DNA into its relaxed form, and the different topological states can be separated by agarose (B213101) gel electrophoresis.[7] The decatenation assay utilizes kinetoplast DNA (kDNA), a network of interlocked minicircles, as a substrate.[4][8] Active Topoisomerase IV releases the individual minicircles from the kDNA network, which can then be visualized as distinct bands on an agarose gel.[9][8] The inhibitory effect of a compound is quantified by its ability to prevent these topological changes.
Mechanism of Action
Topoisomerase IV inhibitors, such as quinolones, typically function by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex.[3][10] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers the SOS DNA repair pathway and ultimately results in cell death.[3][10][11]
Caption: Mechanism of Topoisomerase IV Inhibition.
Data Presentation
The inhibitory activity of "this compound" was quantified by determining its IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The results are summarized in the table below.
| Assay Type | Target Enzyme | Substrate | Inhibitor | IC50 (µM) |
| Relaxation | E. coli Topo IV | Supercoiled pBR322 | Inhibitor 1 | 15.5 |
| Decatenation | E. coli Topo IV | kDNA | Inhibitor 1 | 8.2 |
| Supercoiling | E. coli DNA Gyrase | Relaxed pBR322 | Inhibitor 1 | > 100 |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of "this compound" against E. coli Topoisomerase IV.
Protocol 1: Topoisomerase IV Relaxation Assay
This assay measures the ATP-dependent relaxation of supercoiled plasmid DNA by Topoisomerase IV.
Materials:
-
E. coli Topoisomerase IV
-
Supercoiled pBR322 DNA (0.5 µg/µL)
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.9), 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 5 mM ATP
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM EDTA, 50% Glycerol
-
This compound (in DMSO)
-
Stop Solution/Loading Dye: 40% Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 µg/µL Bromophenol Blue
-
Chloroform/Isoamyl Alcohol (24:1)
-
Nuclease-free water
-
1% Agarose gel in TAE buffer
-
Ethidium (B1194527) Bromide (10 mg/mL)
Procedure:
-
Enzyme Titration: Determine the optimal amount of Topoisomerase IV required for complete relaxation of the supercoiled DNA substrate. This is typically done by performing the assay with serial dilutions of the enzyme.
-
Reaction Setup: On ice, prepare a reaction mix for each sample in a final volume of 30 µL. A typical reaction includes:
-
6 µL of 5X Assay Buffer
-
1 µL of supercoiled pBR322 DNA (0.5 µg)
-
x µL of this compound (or DMSO for control)
-
y µL of E. coli Topoisomerase IV (predetermined amount)
-
z µL of nuclease-free water to a final volume of 30 µL
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye and 30 µL of chloroform/isoamyl alcohol.
-
Phase Separation: Vortex briefly and centrifuge at 12,000 x g for 2 minutes.
-
Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at 80V for 2-3 hours in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes, destain in water for 15 minutes, and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction without the inhibitor.
Caption: Workflow for the Topoisomerase IV Relaxation Assay.
Protocol 2: Topoisomerase IV Decatenation Assay
This assay measures the ATP-dependent decatenation of kinetoplast DNA (kDNA) by Topoisomerase IV.
Materials:
-
E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA) (0.2 µg/µL)
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.9), 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 5 mM ATP
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM EDTA, 50% Glycerol
-
This compound (in DMSO)
-
Stop Solution/Loading Dye: 40% Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 µg/µL Bromophenol Blue
-
Nuclease-free water
-
1% Agarose gel in TAE buffer
-
Ethidium Bromide (10 mg/mL)
Procedure:
-
Enzyme Titration: Determine the minimal amount of Topoisomerase IV required to fully decatenate the kDNA substrate.
-
Reaction Setup: On ice, prepare a reaction mix for each sample in a final volume of 30 µL. A typical reaction includes:
-
6 µL of 5X Assay Buffer
-
1 µL of kDNA (0.2 µg)
-
x µL of this compound (or DMSO for control)
-
y µL of E. coli Topoisomerase IV (predetermined amount)
-
z µL of nuclease-free water to a final volume of 30 µL
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at 100V for 1.5 hours in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes, destain in water for 15 minutes, and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Data Analysis: Quantify the intensity of the decatenated minicircle bands. The percentage of inhibition is calculated relative to the control reaction without the inhibitor to determine the IC50 value.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 4. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Topoisomerase IV Inhibitor 1 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Topoisomerase IV inhibitor 1 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Topoisomerase IV is a bacterial enzyme essential for DNA replication, specifically for decatenating (unlinking) intertwined daughter chromosomes after replication.[1] Quinolone inhibitors, a common class of Topoisomerase IV inhibitors, function by converting the enzyme into a toxic adduct on the DNA rather than simply inhibiting its catalytic activity.[2] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks that trigger the bacterial SOS DNA repair response and ultimately lead to cell death.[2][3]
Q2: What are the typical starting concentrations for this compound in in vitro experiments?
The optimal starting concentration is dependent on the specific inhibitor and the bacterial species being tested. For initial dose-response experiments in enzymatic assays, a broad range of concentrations is recommended. Some studies have used inhibitor concentrations ranging from 0 to 35 µg/ml.[4] For potent inhibitors, the half-maximal inhibitory concentration (IC50) can be in the low micromolar or even nanomolar range.[5][6] It is advisable to perform a literature search for your specific inhibitor to determine a more precise starting range.
Q3: How do I determine the IC50 value for my Topoisomerase IV inhibitor?
The IC50 value is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme. To determine the IC50, a dose-response experiment must be performed. This involves measuring the activity of Topoisomerase IV across a range of inhibitor concentrations. The resulting data is then plotted with inhibitor concentration on the x-axis and percent inhibition on the y-axis. A curve is fitted to the data to calculate the IC50 value.
Q4: What are the key differences between a DNA relaxation assay and a DNA decatenation assay for Topoisomerase IV activity?
Both assays measure the enzymatic activity of Topoisomerase IV, but they use different DNA substrates.
-
DNA Relaxation Assay: This assay measures the ability of Topoisomerase IV to relax supercoiled plasmid DNA.[7][8] The separation of relaxed and supercoiled DNA is typically visualized using agarose (B213101) gel electrophoresis.[9]
-
DNA Decatenation Assay: This assay measures the enzyme's ability to unlink catenated (interlocked) DNA circles.[1][10] This process is a primary function of Topoisomerase IV in vivo.[10] The separation of decatenated and catenated DNA can be achieved through filtration or gel electrophoresis.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No inhibition observed, even at high inhibitor concentrations. | Degraded inhibitor. | Prepare fresh stock solutions of the inhibitor. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Inactive enzyme. | Ensure the Topoisomerase IV enzyme is active by running a positive control (enzyme with no inhibitor) and a negative control (no enzyme). | |
| Incorrect assay buffer components. | Verify the concentrations of all buffer components, especially MgCl2 and ATP, which are crucial for Topoisomerase IV activity.[7][10] | |
| High background signal in the no-enzyme control. | Contaminated reagents. | Use fresh, nuclease-free water and reagents. |
| DNA substrate degradation. | Visually inspect the DNA substrate on an agarose gel to ensure it has not been degraded. | |
| Precipitation of the inhibitor in the assay buffer. | Poor inhibitor solubility. | Dissolve the inhibitor in a suitable solvent (e.g., DMSO) before diluting it in the aqueous assay buffer. Ensure the final solvent concentration does not affect enzyme activity. |
| Inconsistent results between replicate experiments. | Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. Prepare a master mix for the reaction components to minimize variability. |
| Temperature fluctuations. | Ensure all incubations are performed at the recommended temperature (typically 37°C) for a consistent duration.[7][11] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Assay Type | Inhibitor Concentration Range | Notes |
| DNA Relaxation/Decatenation Assay | 0.1 µM - 100 µM | A wide range is recommended for initial screening.[12] |
| Minimum Inhibitory Concentration (MIC) Assay | Varies by compound and bacterial strain | Typically determined by serial dilution, starting from a high concentration (e.g., 64 µg/mL). |
Table 2: Example IC50 Values of Published Topoisomerase IV Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Topoisomerase IV inhibitor 2 | S. aureus Topoisomerase IV | 0.23 µM | [5] |
| Dxd (Exatecan derivative) | Topoisomerase I | 0.31 µM | [6] |
| Topotecan HCl | Topoisomerase I | 2 nM (cell-free) | [6] |
| Irinotecan | Topoisomerase I | 5.17 µM - 15.8 µM | [6] |
| Clorobiocin | E. coli DNA Gyrase | 0.08 µM | [13] |
| Novobiocin | E. coli DNA Gyrase | 0.9 µM | [13] |
Experimental Protocols
Protocol 1: Topoisomerase IV DNA Relaxation Assay
This protocol is adapted from commercially available kits and published methods.[7][8]
Materials:
-
10x Topoisomerase IV Assay Buffer (e.g., 350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 18 mM spermidine, 10 mM ATP, 65% (w/v) glycerol)[4]
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified Topoisomerase IV enzyme
-
This compound (and vehicle control, e.g., DMSO)
-
Nuclease-free water
-
Stop buffer/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (1%) in TBE or TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:
-
2 µL of 10x Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg)
-
2 µL of inhibitor at various concentrations (or vehicle)
-
Nuclease-free water to 19 µL
-
-
Add 1 µL of Topoisomerase IV enzyme to each reaction tube. The optimal amount of enzyme should be determined empirically to achieve complete relaxation in the absence of an inhibitor.
-
Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the relaxed and supercoiled DNA bands are well-separated.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
-
Analyze the results: Inhibition of Topoisomerase IV will result in a greater proportion of the faster-migrating supercoiled DNA compared to the positive control (enzyme without inhibitor).
Protocol 2: Determining the IC50 of a Topoisomerase IV Inhibitor
Procedure:
-
Perform the Topoisomerase IV DNA Relaxation Assay as described above using a serial dilution of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Quantify the band intensities for the supercoiled and relaxed DNA in each lane using densitometry software.
-
Calculate the percentage of supercoiled DNA for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (([Supercoiled DNA]inhibitor - [Supercoiled DNA]positive control) / ([Supercoiled DNA]negative control - [Supercoiled DNA]positive control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing Topoisomerase IV inhibitor concentration.
Caption: Mechanism of action for a Topoisomerase IV poison inhibitor.
References
- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. profoldin.com [profoldin.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. profoldin.com [profoldin.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Topoisomerase IV Inhibitor 1
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Topoisomerase IV Inhibitor 1, a representative quinolone antibacterial agent, in aqueous buffers. The information provided is designed to facilitate successful experimental setup and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated in my aqueous buffer. What is the most common reason for this?
A1: this compound, similar to other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin, exhibits pH-dependent solubility. These compounds are zwitterionic, meaning they have both acidic and basic functional groups. Their lowest solubility is observed near their isoelectric point (around neutral pH).[1][2][3][4] If your aqueous buffer has a pH between 6 and 8, precipitation is likely to occur.
Q2: What is the recommended first step to solubilize this compound for my experiment?
A2: The standard initial approach is to prepare a concentrated stock solution in a suitable organic solvent or an acidic/basic aqueous solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds, although this compound has limited solubility in it.[5] A more effective method for this class of compounds is to use a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl), or a dilute basic solution, like 0.1 M sodium hydroxide (B78521) (NaOH), where they exhibit much higher solubility.[6][7] From this concentrated stock, you can make further dilutions into your final experimental buffer.
Q3: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
A3: To avoid solvent-induced toxicity or off-target effects in most cell-based experiments, the final concentration of DMSO should typically be kept below 0.5%.[8] It is always crucial to include a vehicle control (the same concentration of DMSO in the medium without the inhibitor) in your experimental design to account for any effects of the solvent itself.
Q4: Can I heat or sonicate the inhibitor to aid dissolution?
A4: Gentle warming (e.g., to 37°C) and sonication can be effective methods to help dissolve the inhibitor in the chosen solvent.[9] However, it is important to ensure that the compound is stable under these conditions and will not degrade. Always check the compound's stability information if available.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting the stock solution into the final aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Poor solubility at the buffer's pH | 1. Check the pH of your final buffer. This compound is least soluble at a neutral pH.[1][2] 2. If your experiment allows, adjust the pH of the final buffer to be more acidic (below pH 6) or more basic (above pH 8.5) to increase solubility.[1][3][4][10] 3. Perform a pH-solubility profile to determine the optimal pH for your experimental window. |
| Solvent shock | 1. The rapid change in solvent polarity when adding a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out. 2. Try a stepwise dilution: first, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol (B145695) or polyethylene (B3416737) glycol 400), and then add this intermediate dilution to your final buffer.[8] |
| Concentration exceeds solubility limit | 1. The final concentration of the inhibitor in the aqueous buffer may be above its solubility limit, even at an optimal pH. 2. Lower the final working concentration of the inhibitor if experimentally feasible. |
Issue: The inhibitor dissolves initially but precipitates over time during the experiment.
| Possible Cause | Troubleshooting Steps |
| Metastable solution | 1. The initial dissolved state may have been a supersaturated, thermodynamically unstable solution. 2. Consider using solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) in your final buffer to enhance and maintain solubility.[9][11] It is critical to test these excipients for any interference with your assay. |
| Temperature changes | 1. Solubility is often temperature-dependent. If the experiment involves temperature shifts, the inhibitor may precipitate at a lower temperature. 2. Ensure all solutions are maintained at a constant temperature throughout the experiment. |
Data Presentation
To provide a practical reference, the following tables summarize the physicochemical and solubility data for two well-characterized Topoisomerase IV inhibitors, Ciprofloxacin and Norfloxacin, which serve as models for "this compound".
Table 1: Physicochemical Properties of Representative Topoisomerase IV Inhibitors
| Property | Ciprofloxacin | Norfloxacin |
| Molecular Weight | 331.34 g/mol [6] | 319.33 g/mol [12] |
| pKa1 (acidic) | 6.09 - 6.2[4][6][13] | 6.34[10] |
| pKa2 (basic) | 8.59 - 8.77[4][13] | 8.75[10] |
| LogP (octanol/water) | 0.28[6][13] | -1.0[12] |
Table 2: Solubility of Representative Topoisomerase IV Inhibitors in Various Solvents at 25°C
| Solvent | Ciprofloxacin Solubility | Norfloxacin Solubility |
| Water | <1 mg/mL (pH dependent) | 0.28 mg/mL[10][12][14][15] |
| 0.1 M HCl | 25 mg/mL | Soluble[7] |
| 0.1 M NaOH | Not specified, but high | Soluble[7] |
| DMSO | <1 mg/mL | ~2 mg/mL[5] |
| Ethanol | <1 mg/mL | 1.9 mg/mL[10][12][14][15] |
| Methanol | Soluble | 0.98 - 1 mg/mL[10][12][14][15] |
| Glacial Acetic Acid | Not specified | 340 mg/mL[10][12][14] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Acid
Objective: To prepare a 10 mg/mL stock solution of this compound using 0.1 M HCl.
Materials:
-
This compound (powder)
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder. For a 1 mL stock at 10 mg/mL, weigh 10 mg.
-
Place the powder into a sterile microcentrifuge tube.
-
Add the calculated volume of 0.1 M HCl to achieve the final concentration of 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Filter the stock solution through a 0.22 µm syringe filter for sterilization, especially for cell-based assays.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Stepwise Dilution into Final Assay Buffer
Objective: To prepare a 10 µM working solution of this compound in a neutral pH buffer from a 10 mg/mL DMSO stock solution, minimizing precipitation.
Materials:
-
10 mg/mL this compound stock in DMSO
-
Final assay buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the molarity of your stock solution (e.g., for a compound with MW ~320 g/mol , 10 mg/mL is ~31 mM).
-
Perform an initial dilution of the DMSO stock in DMSO to an intermediate concentration (e.g., 1 mM).
-
Prepare the final working solution by adding the 1 mM intermediate stock to the final assay buffer. For a 10 µM final concentration in 1 mL of buffer, add 10 µL of the 1 mM stock to 990 µL of buffer.
-
Add the inhibitor stock to the buffer while vortexing the buffer to ensure rapid mixing and reduce localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Mechanism of action of a quinolone Topoisomerase IV inhibitor.
Caption: Troubleshooting workflow for inhibitor solubilization.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. fip.org [fip.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. Norfloxacin [drugfuture.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 15. Norfloxacin - LKT Labs [lktlabs.com]
Technical Support Center: Addressing Off-Target Effects of Topoisomerase IV Inhibitor 1 in Eukaryotic Cells
Welcome to the technical support center for "Topoisomerase IV inhibitor 1." This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in eukaryotic cells. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide detailed insights and experimental protocols to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound in eukaryotic cells?
A1: While Topoisomerase IV is a bacterial enzyme, inhibitors designed against it may exhibit off-target activity in eukaryotic cells.[1][2] These off-target effects can lead to misinterpretation of experimental data and cellular toxicity unrelated to the intended bacterial target.[3] Potential off-target effects in eukaryotic cells can include:
-
Inhibition of Human Topoisomerases: The compound may cross-react with human topoisomerase I (Top1) or topoisomerase II (Top2), leading to DNA damage, cell cycle arrest, and apoptosis.[4][5][6][7]
-
Kinase Inhibition: Many small molecule inhibitors can bind to the ATP-binding pocket of protein kinases, leading to the modulation of various signaling pathways.
-
Mitochondrial Toxicity: The inhibitor might interfere with mitochondrial functions, such as by inhibiting mitochondrial topoisomerases (e.g., TOP1MT), disrupting the mitochondrial genome, and impairing cellular respiration.[8][9][10]
Q2: How can I confirm that this compound is engaging its intended target if I am using a eukaryotic system for toxicity or delivery studies?
A2: Target engagement in a cellular context can be verified using the Cellular Thermal Shift Assay (CETSA).[3][11][12] This method assesses the thermal stabilization of a target protein upon ligand binding. A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding.[12][13]
Q3: What are the initial steps to differentiate between on-target and off-target effects?
A3: A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the inhibitor's potency against its intended target. Off-target effects often manifest at higher concentrations.[14]
-
Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold targeting the same primary target produces the same phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use techniques like siRNA or CRISPR-Cas9 to deplete the intended target. If the observed phenotype persists in the absence of the target, it is likely an off-target effect.[3]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
You observe significant cytotoxicity in your eukaryotic cell line at concentrations where the bacterial Topoisomerase IV is expected to be inhibited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary:
| Assay | Hypothetical IC50 (Topo IV Inhibitor 1) | Control (Known Off-Target Compound) | Interpretation |
| Bacterial Topo IV | 0.1 µM | N/A | Potent on-target activity. |
| Eukaryotic Cell Viability | 5 µM | 2 µM (e.g., Doxorubicin) | Moderate cytotoxicity, suggesting potential off-target effects. |
| Human Topoisomerase II | 10 µM | 0.5 µM (e.g., Etoposide) | Weak inhibition of human Topo II may contribute to cytotoxicity at high doses. |
| Kinase X | 2 µM | 0.1 µM (e.g., Staurosporine) | Inhibition of a specific kinase could be a significant off-target liability. |
Issue 2: Altered Gene Expression or Signaling Pathway
You observe changes in a specific signaling pathway or gene expression profile that are not directly attributable to the inhibition of a bacterial enzyme in your eukaryotic model.
Troubleshooting Workflow:
Caption: Workflow to investigate unexpected signaling changes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to a potential off-target protein in intact eukaryotic cells.[3][11][12]
Methodology:
-
Cell Treatment: Culture your eukaryotic cells to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[11]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein by Western blotting using a specific antibody.
-
Data Analysis: Plot the band intensity of the soluble protein against the temperature for both the vehicle and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.[12]
Protocol 2: Kinase Selectivity Profiling
Objective: To identify off-target kinase inhibition by this compound.
Methodology:
This is typically performed as a service by specialized companies using large panels of recombinant kinases. The general principle is as follows:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted.[3]
-
Kinase Reaction: In a multi-well plate, a specific recombinant kinase, its substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The diluted inhibitor or vehicle control is added to the wells.
-
Reaction and Detection: The reaction is allowed to proceed for a set time at room temperature. The amount of ADP produced (correlating with kinase activity) is measured, often using a luminescence-based assay like ADP-Glo™.[16]
-
Data Analysis: The percentage of inhibition is calculated for each kinase at a given concentration. For significant "hits," IC50 values are determined by testing a range of inhibitor concentrations.[16]
Representative Kinase Profiling Data:
| Kinase Family | Kinase Target | % Inhibition at 10 µM this compound |
| TK | EGFR | 5% |
| TK | VEGFR2 | 8% |
| CMGC | CDK2 | 75% |
| AGC | AKT1 | 12% |
| CAMK | CAMK2D | 68% |
This table indicates potential off-target activity against CDK2 and CAMK2D, warranting further investigation.
Protocol 3: γH2AX Immunofluorescence for DNA Damage
Objective: To assess whether this compound induces DNA double-strand breaks, a common effect of topoisomerase poisons.[17]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound, a positive control (e.g., Etoposide), and a vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA double-strand breaks.
Signaling Pathway Diagram
If kinome profiling reveals off-target inhibition of a key signaling kinase, for instance, a member of the PI3K/AKT pathway, the following diagram illustrates the potential downstream consequences.
Caption: Potential off-target inhibition of the PI3K/AKT pathway.
References
- 1. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial topoisomerase 1 inhibition induces topological DNA damage and T cell dysfunction in patients with chronic viral infection [frontiersin.org]
- 9. Functional characterization of two variants of mitochondrial topoisomerase TOP1MT that impact regulation of the mitochondrial genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability of Topoisomerase IV Inhibitor 1 in Cell Culture Media
Disclaimer: Specific stability data for a compound designated "Topoisomerase IV inhibitor 1" is not publicly available. This guide provides comprehensive information and protocols for assessing and preventing the degradation of a representative fluoroquinolone-based Topoisomerase IV inhibitor in cell culture media. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound is losing activity in my cell culture experiment. What are the likely causes?
A1: Loss of activity for a fluoroquinolone-based inhibitor in cell culture is often due to several factors:
-
Chemical Degradation: The compound may be inherently unstable in the aqueous, near-neutral pH of the cell culture media. Common degradation pathways for fluoroquinolones include photodegradation, oxidation, and hydrolysis.[1][2]
-
Photodegradation: Fluoroquinolones are particularly susceptible to degradation upon exposure to light, especially UV light.[1][3] This can lead to the formation of less active or inactive byproducts.
-
Adsorption to Labware: The inhibitor may non-specifically bind to the plastic surfaces of cell culture plates, pipette tips, and tubes.[1]
-
Cellular Metabolism: The cells in your culture may be metabolizing the inhibitor into an inactive form.
-
Precipitation: The inhibitor's solubility in the cell culture medium might be limited, causing it to precipitate out of solution over time.
Q2: What are the optimal storage conditions for my this compound stock solution?
A2: To ensure the stability of your inhibitor stock solution, we recommend the following:
-
Solvent: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Storage Temperature: Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but this is compound-specific.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Light Protection: Store the stock solution in amber vials or wrap the vials in aluminum foil to protect it from light.[1]
Q3: Can components of the cell culture medium react with my inhibitor?
A3: Yes, certain components in the cell culture medium can potentially react with and degrade your inhibitor. For example, reactive oxygen species (ROS) generated by certain media components or cellular processes can lead to oxidative degradation of the inhibitor. Additionally, the pH of the medium (typically 7.2-7.4) can influence the rate of hydrolysis of susceptible functional groups on the inhibitor.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The inhibitor is highly unstable in the experimental medium. | 1. Assess the inhibitor's stability in the media over the time course of your experiment using HPLC or LC-MS/MS. 2. Consider a cell-free assay to confirm the inhibitor's activity on the purified Topoisomerase IV enzyme. |
| Inconsistent results between experiments. | Degradation of the inhibitor due to improper storage or handling. Inconsistent preparation of working solutions. | 1. Prepare fresh stock solutions and store them protected from light at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Prepare fresh working solutions in cell culture media immediately before each experiment. |
| A color change is observed in the stock or working solution. | Chemical degradation or oxidation of the inhibitor. | 1. Discard the solution. 2. Prepare a fresh stock solution and ensure proper storage conditions, including protection from light and minimizing air exposure. |
| Precipitation is observed after diluting the stock solution in media. | The inhibitor has exceeded its aqueous solubility limit. | 1. Decrease the final concentration of the inhibitor. 2. Increase the final DMSO concentration (while ensuring it remains non-toxic to your cells, typically <0.5%). 3. Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation. |
Quantitative Data Summary
The following table summarizes representative stability data for a fluoroquinolone antibiotic, Ciprofloxacin (B1669076), under various storage conditions. This data can serve as a general guideline for handling this compound.
| Compound | Matrix | Storage Temperature | Duration | Percent Remaining | Reference |
| Ciprofloxacin | River Water | Ambient | 2 weeks | ~50% (photolysis) | [4] |
| Ciprofloxacin | River Water | 4°C | 2 weeks | >90% | [5] |
| Ciprofloxacin | River Water | -18°C | 2 weeks | >95% | [5] |
| Quinolones | Raw Milk | 4°C | 24 hours | >90% | [6] |
| Quinolones | Raw Milk | 4°C | 48 hours | Degradation observed | [6] |
| Quinolones | Raw Milk | -20°C | 7 days | No degradation | [6] |
| Quinolones | Raw Milk | -20°C | 30 days | ~70% | [6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile containers, one for each time point and condition (e.g., with and without FBS).
-
Incubate the containers at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one container for each condition. The 0-hour time point should be collected immediately after preparation.
-
Immediately analyze the samples by HPLC or LC-MS to determine the concentration of the parent inhibitor.
-
Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Methanol (B129727) or other suitable organic solvent
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV light source
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of the inhibitor in methanol (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Photodegradation: Expose to UV light. A control sample should be wrapped in foil.
-
-
At various time points , take samples from each condition and neutralize the acidic and basic samples.
-
Analyze the samples by HPLC or LC-MS to identify and quantify any degradation products.
Visualizations
Caption: A flowchart for troubleshooting common issues with inhibitor stability.
Caption: Major chemical degradation pathways for fluoroquinolone-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying the cause of inconsistent results in Topoisomerase IV inhibitor 1 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Topoisomerase IV inhibitor Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent MIC results for Topoisomerase IV inhibitors?
A1: Inconsistent MIC values can arise from several factors, broadly categorized as technical, biological, and compound-related.[1][2][3] Key contributors include:
-
Technical Variability:
-
Inaccurate inoculum preparation (incorrect bacterial density).
-
Pipetting errors leading to incorrect drug concentrations.
-
Variations in incubation time, temperature, and atmospheric conditions.
-
Contamination of media or bacterial cultures.
-
Inconsistent reading of endpoints, especially with phenomena like "skipped wells" or "trailing endpoints".
-
-
Biological Variability:
-
Natural biological variation between different bacterial strains and even within replicates of the same strain.
-
Spontaneous mutations in the target enzymes (Topoisomerase IV and DNA gyrase) leading to resistance.
-
Differences in bacterial growth phases.
-
-
Compound-Related Issues:
-
Poor solubility of the inhibitor in the assay medium, leading to precipitation.
-
Degradation of the inhibitor over time or under specific experimental conditions.
-
Q2: What are "skipped wells" and how should they be interpreted?
A2: "Skipped wells" refer to the phenomenon where a well with a higher concentration of the antimicrobial agent shows bacterial growth, while a well with a lower concentration shows no growth. This can be caused by technical errors such as pipetting mistakes, contamination, or uneven distribution of the inoculum. When skipped wells are observed, the MIC should be read as the lowest concentration that shows no growth, provided there are no subsequent wells with growth at higher concentrations. It is highly recommended to repeat the assay to confirm the result.
Q3: What are "trailing endpoints" and how do they affect MIC determination for Topoisomerase IV inhibitors?
A3: Trailing endpoints, also known as the "trailing effect," are characterized by reduced but persistent bacterial growth over a range of drug concentrations, making it difficult to determine a clear MIC.[4][5][6][7][8] This can be particularly relevant for bacteriostatic or slow-acting bactericidal agents. For Topoisomerase IV inhibitors like fluoroquinolones, this phenomenon can be observed. According to CLSI guidelines, for certain organism-drug combinations that exhibit trailing, the MIC should be read at the lowest concentration that inhibits approximately 80% of growth compared to the growth control.[8] Reading the MIC after a shorter incubation period (e.g., 24 hours instead of 48) may also help mitigate this effect.[4][7]
Q4: How much variability is considered acceptable in MIC assays?
A4: According to the Clinical and Laboratory Standards Institute (CLSI), a variation of plus or minus one two-fold dilution is generally considered acceptable for most antimicrobial susceptibility tests. For example, if the expected MIC is 2 µg/mL, results of 1, 2, or 4 µg/mL would be within the acceptable range.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure proper mixing of solutions at each dilution step. |
| Inhomogeneous Bacterial Suspension | - Vortex the bacterial suspension thoroughly before dilution and inoculation.- Ensure the inoculum is used within a short time after preparation to prevent settling. |
| Edge Effects in Microtiter Plates | - Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation.- Alternatively, fill the outer wells with sterile broth or water to maintain humidity. |
| Contamination | - Use aseptic techniques throughout the procedure.- Visually inspect plates for any signs of contamination before and after incubation. |
Issue 2: MIC Values are Consistently Higher or Lower Than Expected
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Incorrect Inoculum Density | - Standardize the inoculum to a 0.5 McFarland standard.- Perform colony counts on the inoculum to verify the CFU/mL. |
| Degradation of Inhibitor | - Prepare fresh stock solutions of the Topoisomerase IV inhibitor for each experiment.- Store stock solutions at the recommended temperature and protect from light if necessary. |
| Binding of Inhibitor to Plasticware | - Use low-protein-binding plates and pipette tips. |
| Alteration of Inhibitor Activity by Media Components | - Ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. |
Data Presentation: Variability in Fluoroquinolone MICs against Staphylococcus aureus
The following table summarizes the observed MIC variability for different fluoroquinolones against clinical isolates of Staphylococcus aureus. This data highlights the inherent biological and experimental variability in MIC assays.
| Fluoroquinolone | Number of Isolates | MIC Range (µg/mL) | Fold Difference in MIC | Reference |
| Ciprofloxacin | 22 | 0.125 - 128 | 1024 | [9] |
| Levofloxacin | 22 | 0.06 - 64 | 1067 | [9] |
| Moxifloxacin | 22 | 0.03 - 32 | 1067 | [9] |
Experimental Protocols
Broth Microdilution MIC Assay for Topoisomerase IV Inhibitors (adapted from CLSI guidelines)
-
Preparation of Inhibitor Stock Solution: Dissolve the Topoisomerase IV inhibitor in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2-12 of a 96-well microtiter plate.
-
Add 100 µL of the inhibitor working solution (diluted from the stock in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no inhibitor).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathway of Topoisomerase IV Inhibition
Caption: Mechanism of action of a Topoisomerase IV inhibitor.
Experimental Workflow for MIC Assay
Caption: Standard workflow for a broth microdilution MIC assay.
Troubleshooting Logic for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. In Vitro Pharmacodynamic Evaluation of the Mutant Selection Window Hypothesis Using Four Fluoroquinolones against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic alterations involved in fluoroquinolone resistance development in Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. Genomic alterations involved in fluoroquinolone resistance development in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to minimize solvent interference in Topoisomerase IV inhibition studies
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Topoisomerase IV. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your inhibition studies and minimize common sources of experimental error, with a particular focus on solvent interference.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solvent interference in Topoisomerase IV inhibition assays?
A1: Solvent interference in Topoisomerase IV assays can arise from several factors. The most common is the direct inhibition of the enzyme by the solvent at high concentrations. Solvents can also alter the conformation of the DNA substrate or the enzyme itself, affecting their interaction. Additionally, some solvents can interfere with the detection method, for example, by quenching fluorescence or precipitating assay components. It is crucial to perform solvent controls to account for these potential effects.[1][2]
Q2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. What is its effect on Topoisomerase IV activity?
A2: DMSO is widely used due to its high solubilizing power. However, it is known to have some inhibitory effects on Topoisomerase IV activity, especially at higher concentrations.[3] For instance, in S. aureus Topoisomerase IV cleavage assays, it is recommended that the final DMSO concentration should not exceed 5% (v/v).[3] If solvent interference is suspected, one strategy is to increase the total reaction volume to reduce the final solvent concentration.[1][2]
Q3: Are there any alternatives to DMSO for solubilizing my compounds?
A3: Yes, several other solvents can be considered if your compound is insoluble in DMSO or if DMSO is found to interfere with your assay. Alternatives include dimethylformamide (DMF), ethanol, methanol, and acetonitrile (B52724).[4] For some compounds, zwitterionic liquids like ZIL have been proposed as a less toxic alternative to DMSO.[5] It is essential to test the solubility of your compound in these alternative solvents and, most importantly, to run appropriate solvent controls to assess their impact on Topoisomerase IV activity.
Q4: What are the critical controls to include in my Topoisomerase IV inhibition assay to account for solvent interference?
A4: To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: This contains the DNA substrate and reaction buffer but no Topoisomerase IV. This control ensures that the DNA substrate is not degraded or altered by other components in the reaction mixture.
-
No-Inhibitor (Vehicle) Control: This reaction includes the enzyme, DNA substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve your test compounds. This is the most critical control for assessing solvent interference as it establishes the baseline enzyme activity in the presence of the solvent.[1][2][6]
-
Positive Control: This includes a known inhibitor of Topoisomerase IV (e.g., ciprofloxacin) to confirm that the assay is working correctly and can detect inhibition.[6]
-
DNA-Only Control: This lane on your gel should contain only the DNA substrate to show its initial state (e.g., supercoiled or catenated).[6]
Troubleshooting Guides
Problem 1: No or low enzyme activity in the no-inhibitor (vehicle) control.
| Possible Cause | Troubleshooting Step |
| Solvent Inhibition | The concentration of the solvent in the final reaction volume may be too high, leading to enzyme inhibition. |
| Solution: Decrease the final solvent concentration. It is recommended to keep the final DMSO concentration at or below 5%.[3] You can achieve this by preparing a more concentrated stock of your compound or by increasing the total reaction volume.[1][2] | |
| Degraded Enzyme | The Topoisomerase IV enzyme may have lost activity due to improper storage or handling. |
| Solution: Use a fresh aliquot of the enzyme. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and minimize freeze-thaw cycles.[7] | |
| Incorrect Buffer Composition | The assay buffer may have been prepared incorrectly, lacking essential components like ATP or Mg2+, or having the wrong pH. |
| Solution: Prepare fresh assay buffer, carefully checking the concentrations of all components. Ensure the final buffer concentration in the reaction is 1x.[3] | |
| Degraded ATP | ATP is essential for Topoisomerase IV activity and can degrade over time. |
| Solution: Use a fresh aliquot of ATP stock solution. |
Problem 2: Apparent inhibition observed in the solvent control lane.
| Possible Cause | Troubleshooting Step |
| Direct Solvent Inhibition | The chosen solvent is directly inhibiting Topoisomerase IV at the concentration used. |
| Solution: Perform a solvent titration experiment to determine the highest concentration of the solvent that does not significantly inhibit the enzyme. If significant inhibition is observed even at low concentrations, consider switching to an alternative solvent. | |
| Solvent-Induced DNA Conformation Change | The solvent may be altering the structure of the DNA substrate, making it a less favorable substrate for the enzyme. |
| Solution: Test the effect of the solvent on the DNA substrate alone. Run a gel with DNA incubated with the solvent to check for any changes in mobility. |
Data Presentation: Solvent Effects on Topoisomerase IV Activity
| Solvent | Recommended Max. Concentration (% v/v) | Notes |
| DMSO | ≤ 5% | Known to have some inhibitory effects at higher concentrations.[3] |
| Ethanol | ≤ 2.5% | Generally well-tolerated at lower concentrations in cellular assays; direct effects on Topoisomerase IV should be empirically determined.[8] |
| Methanol | ≤ 2.5% | Similar to ethanol, it is considered less toxic than DMSO in some biological systems, but its specific impact on Topoisomerase IV needs to be validated.[8] |
| Acetonitrile | ≤ 1% | Can have enzyme-selective effects and should be used with caution.[9] |
Experimental Protocols
Key Experiment 1: Topoisomerase IV Decatenation Assay
This assay measures the ability of Topoisomerase IV to resolve catenated DNA networks (kDNA) into individual minicircles.
Materials:
-
S. aureus Topoisomerase IV
-
5x Assay Buffer: 50 mM Tris-HCl (pH 7.5), 350 mM potassium glutamate, 5 mM magnesium chloride, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, and 40% (v/v) glycerol
-
kDNA substrate (100 ng/µL)
-
10x Gel Loading Dye
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Methodology:
-
On ice, prepare a reaction mix containing 5x assay buffer, kDNA, and water to the desired volume.
-
Aliquot the reaction mix into individual tubes.
-
Add your test compound dissolved in a suitable solvent (e.g., DMSO) to the experimental tubes. Add the same volume of solvent without the compound to the vehicle control tube.
-
Add dilution buffer to the no-enzyme control tube.
-
Dilute the Topoisomerase IV enzyme in dilution buffer and add it to all tubes except the no-enzyme control.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol and gel loading dye.
-
Vortex briefly and centrifuge for 1 minute.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Run the gel at approximately 85V for 2 hours.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.
Key Experiment 2: Topoisomerase IV Cleavage Assay
This assay detects the formation of a cleavage complex, where the enzyme is covalently attached to the DNA, which is stabilized by certain inhibitors.
Materials:
-
E. coli Topoisomerase IV
-
5x Assay Buffer: 40 mM HEPES.KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, and 50 µg/mL albumin
-
Dilution Buffer: 40 mM HEPES.KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, and 40% (v/v) glycerol
-
Supercoiled plasmid DNA (e.g., pBR322)
-
2% (w/v) SDS
-
10 mg/mL Proteinase K
-
10x Gel Loading Dye
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel containing 0.5 µg/mL ethidium bromide
Methodology:
-
On ice, prepare a reaction mix with 5x assay buffer, supercoiled pBR322 DNA, and water.
-
Aliquot the mix into separate tubes.
-
Add the test compound or solvent control to the respective tubes.
-
Add dilution buffer to the no-enzyme control.
-
Add diluted Topoisomerase IV to all other tubes.
-
Incubate for 30 minutes at 37°C.
-
Add 2% SDS and 10 mg/mL Proteinase K to each reaction to trap the cleavage complexes and digest the enzyme.
-
Incubate for another 30 minutes at 37°C.
-
Stop the reaction with gel loading dye and chloroform/isoamyl alcohol.
-
Vortex vigorously and centrifuge for 2 minutes.
-
Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at 90V for approximately 90 minutes.
-
Destain and visualize. The appearance of linearized plasmid DNA indicates the formation of a cleavage complex.
Visualizations
Caption: General experimental workflow for Topoisomerase IV inhibition assays.
Caption: Troubleshooting logic for low enzyme activity in control reactions.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inspiralis.com [inspiralis.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing bacterial resistance development to Topoisomerase IV inhibitor 1 in long-term studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the long-term development of bacterial resistance to Topoisomerase IV inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to Topoisomerase IV inhibitors?
A1: Bacteria primarily develop resistance to Topoisomerase IV inhibitors, such as fluoroquinolones, through two main mechanisms. The most common is the alteration of the drug's target enzymes, DNA gyrase (encoded by gyrA and gyrB genes) and Topoisomerase IV (encoded by parC and parE genes), through point mutations in specific regions called the Quinolone Resistance-Determining Regions (QRDRs).[1][2][3] The second major mechanism involves reducing the intracellular concentration of the drug through the overexpression of multidrug resistance (MDR) efflux pumps, which actively transport the inhibitors out of the bacterial cell.[4][5] In some cases, plasmid-mediated resistance genes (e.g., qnr) can also contribute to reduced susceptibility.[4]
Q2: How do mutations in gyrA and parC confer resistance?
A2: Mutations in the QRDRs of gyrA and parC alter the amino acid sequence of the Topoisomerase IV and DNA gyrase enzymes. These changes reduce the binding affinity of the inhibitor to the enzyme-DNA complex.[1][6] This decreased affinity means a higher concentration of the drug is required to inhibit the enzyme and kill the bacterium, leading to an increase in the Minimum Inhibitory Concentration (MIC). Common high-level resistance in clinical isolates often involves a combination of mutations in both gyrA and parC.[7][8]
Q3: Can exposure to sub-inhibitory concentrations of an inhibitor promote resistance development?
A3: Yes, exposure to sub-inhibitory (sub-MIC) concentrations of fluoroquinolones can select for and promote the development of antibiotic resistance.[9][10] This exposure can activate the bacterial SOS response, a DNA repair system that is error-prone and can increase the rate of mutagenesis.[11][12] This leads to a higher frequency of mutations, including those in the QRDRs of target genes, ultimately fostering the emergence of resistant strains.[9][12] Studies have shown that even concentrations up to 1,000-fold lower than the MIC can select for resistance.[11]
Q4: What is the typical timeline for the emergence of resistance in long-term in vitro studies?
A4: The timeline for resistance development can vary significantly based on the bacterial species, the specific inhibitor, and the experimental conditions (e.g., concentration, duration of exposure). However, studies involving serial passage of bacteria in the presence of sublethal ciprofloxacin (B1669076) concentrations have demonstrated that high-level resistance can develop rapidly.[10] For example, in some experiments with Pseudomonas aeruginosa, significant increases in MIC were observed over a long-term evolution period.[10] The frequency of resistance mutations can be as low as <10⁻⁸ at concentrations four times the MIC for some novel inhibitors.[13]
Troubleshooting Guides
Problem 1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my long-term evolution experiment.
-
Possible Cause 1: Inoculum Preparation. Variation in the density of the starting bacterial culture can lead to inconsistent MIC results.
-
Solution: Strictly standardize your inoculum preparation. Always use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution for the MIC assay.
-
-
Possible Cause 2: Reagent Instability. The Topoisomerase IV inhibitor may be degrading over time, especially if stock solutions are not stored properly.
-
Solution: Prepare fresh stock solutions of the inhibitor from powder for each set of experiments or prepare aliquots of a larger stock and store them at -80°C, avoiding repeated freeze-thaw cycles. Run a quality control strain with a known MIC to validate the potency of your inhibitor.
-
-
Possible Cause 3: Contamination. Contamination of the bacterial culture with a different, more resistant organism can skew results.
-
Solution: Regularly perform purity checks by plating the culture on a non-selective agar (B569324) plate and verifying colony morphology. Perform Gram staining or 16S rRNA sequencing if you suspect contamination.
-
Problem 2: My PCR amplification of the gyrA or parC QRDR is failing or yielding non-specific bands.
-
Possible Cause 1: Inefficient Cell Lysis. The bacterial DNA may not be accessible for amplification if the cell wall is not adequately disrupted.
-
Solution: Ensure your DNA extraction protocol is optimized for your bacterial species. For Gram-positive bacteria, an enzymatic lysis step (e.g., with lysozyme) may be necessary before proceeding with standard extraction kits. Boiling a bacterial colony in nuclease-free water can be a quick method, but a full purification is more reliable.[14]
-
-
Possible Cause 2: PCR Primer Issues. Primers may have a poor design, have degraded, or may not be specific to the target region in your bacterial strain.
-
Possible Cause 3: PCR Inhibitors. Components from the bacterial growth medium or DNA extraction reagents can inhibit the polymerase enzyme.
-
Solution: Ensure the final DNA template is clean and free of inhibitors. If you suspect inhibitors, try diluting your DNA template (e.g., 1:10 or 1:100) before adding it to the PCR reaction.
-
Problem 3: My in vitro DNA cleavage assay shows no enzyme activity, even in the positive control.
-
Possible Cause 1: Inactive Enzyme. The Topoisomerase IV or DNA gyrase enzyme may have lost activity due to improper storage or handling.
-
Solution: Store enzymes in small aliquots at -80°C and avoid repeated freeze-thaw cycles. When running the assay, always keep the enzyme on ice. Purchase a new batch of enzyme if activity cannot be restored.[17]
-
-
Possible Cause 2: Degraded DNA Substrate. The supercoiled plasmid DNA substrate may be nicked or linearized, making it unsuitable for the assay.
-
Solution: Before each experiment, run an aliquot of your DNA substrate on an agarose (B213101) gel to confirm that it is primarily in its supercoiled form.[17] Store the DNA at -20°C in a suitable buffer (e.g., TE buffer).
-
-
Possible Cause 3: Suboptimal Reaction Buffer. The composition of the reaction buffer (e.g., ATP concentration, Mg²⁺ concentration, pH) is critical for enzyme activity.
Quantitative Data Summary
Table 1: Common Amino Acid Substitutions in GyrA and ParC and Their Association with Fluoroquinolone Resistance.
| Gene | Common Codon | Amino Acid Substitution | Associated Organism(s) | Typical Impact on MIC | Reference(s) |
| gyrA | 83 | Ser → Leu | E. coli, P. aeruginosa | Significant Increase | [7][8][16] |
| gyrA | 87 | Asp → Asn | E. coli | Moderate to Significant Increase | [7][8][14] |
| parC | 80 | Ser → Ile | E. coli | Moderate Increase (often combined with gyrA mutation) | [7][8][15] |
| parC | 84 | Glu → Gly/Val | E. coli | Moderate Increase | [7][14] |
| gyrA | 83 | Thr → Ile | P. aeruginosa | Significant Increase | [16] |
Note: The impact on MIC can vary depending on the specific fluoroquinolone and the presence of other resistance mechanisms.
Table 2: Comparison of Common Methods for Detecting Resistance Mechanisms.
| Method | What It Detects | Throughput | Cost | Key Advantage | Key Limitation |
| MIC Testing (Broth/Agar Dilution) | Phenotypic resistance level | High | Low | Gold standard for susceptibility testing.[7] | Does not reveal the underlying mechanism. |
| PCR & Sanger Sequencing | Target site mutations in QRDRs | Medium | Medium | Precisely identifies specific mutations.[15][16] | Only interrogates known resistance genes. |
| Multiplex Allele-Specific PCR (MAS-PCR) | Presence of known "hot-spot" mutations | High | Low | Rapid and cost-effective for known mutations.[14][15] | Cannot detect novel or unexpected mutations. |
| Whole Genome Sequencing (WGS) | All genetic mutations, presence of resistance genes | Low | High | Comprehensive, can identify novel mechanisms.[13] | Data analysis can be complex and time-consuming. |
| Efflux Pump Assays (e.g., EtBr Uptake) | General efflux pump activity | Medium | Low | Assesses the functional impact of efflux.[3] | Does not identify the specific pump(s) involved. |
| qRT-PCR | Gene expression levels (e.g., efflux pumps) | Medium | Medium | Quantifies overexpression of specific genes.[3] | Requires knowledge of which genes to target. |
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation: Prepare a 2-fold serial dilution of the Topoisomerase IV inhibitor in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Inoculum: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the culture to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well of the microtiter plate will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[14]
-
Reading: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Protocol 2: Identification of gyrA and parC Mutations by PCR and Sanger Sequencing
-
DNA Extraction: Extract genomic DNA from an overnight bacterial culture using a commercial DNA purification kit according to the manufacturer's instructions.
-
PCR Amplification: Design primers flanking the QRDRs of the gyrA and parC genes.[16] Set up a PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
PCR Cycling: Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (at a primer-specific temperature), and extension, and a final extension step.
-
Verification: Run the PCR product on a 1-2% agarose gel to confirm the amplification of a band of the expected size.[15]
-
Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product and the corresponding sequencing primers for Sanger sequencing.[16]
-
Analysis: Align the resulting sequence with the wild-type reference sequence to identify any nucleotide substitutions and the corresponding amino acid changes.[7]
Protocol 3: In Vitro Topoisomerase IV DNA Cleavage Assay
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, and 200-300 ng of supercoiled plasmid DNA (e.g., pBR322).[18][20]
-
Inhibitor Addition: Add the test inhibitor at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (solvent only).
-
Enzyme Addition: Add a pre-determined amount of Topoisomerase IV enzyme (e.g., 1 unit) to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS (e.g., 1%) and Proteinase K (e.g., 0.2 mg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.[21]
-
Analysis: Add loading dye and resolve the DNA on a 1% agarose gel. Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide or a safer alternative.[17] An effective inhibitor will "poison" the enzyme, trapping it on the DNA and leading to an increase in the linearized form of the plasmid.[21]
Mandatory Visualizations
Caption: Experimental workflow for characterizing bacterial resistance.
Caption: Core mechanisms of Topoisomerase IV inhibition and resistance.
Caption: Troubleshooting logic for a failed DNA cleavage assay.
References
- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Investigating the Relationship Between Mutations in gyrA and parC Genes and Resistance to Fluoroquinolones in Uropathogenic Escherichia coli Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacterial antibiotic resistance development and mutagenesis following exposure to subinhibitory concentrations of fluoroquinolones in vitro: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Development of Antibiotic Resistance | Minnesota Supercomputing Institute [msi.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutations in the gyrA, parC, and mexR genes provide functional insights into the fluoroquinolone-resistant Pseudomonas aeruginosa isolated in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dual-Targeting Topoisomerase IV and Gyrase Inhibitor Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with dual-targeting Topoisomerase IV and DNA gyrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary assays used to test inhibitors of Topoisomerase IV and DNA gyrase?
A1: The primary assays to measure the activity and inhibition of Topoisomerase IV and DNA gyrase are the DNA supercoiling assay (for gyrase), the decatenation assay (for Topoisomerase IV), and the cleavage assay (for both enzymes).[1][2][3]
Q2: What is the functional difference between DNA gyrase and Topoisomerase IV in bacteria?
A2: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process that is crucial for the initiation of DNA replication. In contrast, Topoisomerase IV is primarily responsible for decatenating, or unlinking, daughter chromosomes after replication.[4]
Q3: Why is it advantageous to develop dual-targeting inhibitors against both Topoisomerase IV and gyrase?
A3: Dual-targeting inhibitors are desirable because they can reduce the likelihood of bacteria developing resistance.[5] Resistance to single-target inhibitors often arises from a single mutation in the target enzyme. For a dual-target inhibitor, simultaneous mutations in both enzymes would be required for resistance to emerge, which is a much rarer event.[5]
Q4: My inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What could be the issue?
A4: This discrepancy can arise from several factors, including poor cell permeability of the compound, active removal of the inhibitor by bacterial efflux pumps, or metabolic instability of the compound within the cell.
Troubleshooting Guides
DNA Gyrase Supercoiling Assay
Problem 1: Faint or no supercoiled bands are visible on the agarose (B213101) gel.
-
Possible Cause: Loss of enzyme activity.
-
Solution: Use a fresh aliquot of DNA gyrase. Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.[2]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Verify the concentrations of all reaction components, especially ATP and MgCl2, which are essential for gyrase activity. Prepare the 5X assay buffer fresh for each experiment to ensure ATP stability.[6]
-
-
Possible Cause: Issues with DNA substrate.
-
Solution: Ensure the relaxed pBR322 DNA substrate is of high quality and free from contaminants. Run a control lane with only the DNA to check for degradation.[1]
-
Problem 2: Smeared or streaked bands are observed in all lanes.
-
Possible Cause: Improper gel polymerization or running conditions.
-
Solution: Ensure the agarose gel is completely polymerized before use. Run the gel at a consistent voltage; for example, 85V for approximately 2 hours.[7]
-
-
Possible Cause: Nuclease contamination.
-
Solution: Use sterile, nuclease-free water and reagents. If contamination is suspected in the enzyme preparation, it may need to be repurified.[1]
-
Topoisomerase IV Decatenation Assay
Problem 1: The kinetoplast DNA (kDNA) substrate is not decatenated in the positive control.
-
Possible Cause: Inactive Topoisomerase IV enzyme.
-
Solution: Use a fresh enzyme aliquot. Verify that the enzyme has been stored correctly at -80°C.
-
-
Possible Cause: ATP degradation.
-
Solution: ATP is required for Topoisomerase IV activity. Use a fresh ATP stock and ensure the assay buffer is prepared correctly.[8]
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Confirm the final concentrations of all reagents in the reaction mixture. The recommended order of addition is typically water, assay buffer, kDNA, inhibitor, and finally the enzyme.[7]
-
Problem 2: It is difficult to quantify the effect of the inhibitor due to the presence of DNA intercalators in the compound.
-
Possible Cause: The test compound is a DNA intercalator.
-
Solution: The presence of intercalators can alter the migration of DNA on the gel. Running the gel in the presence of an intercalating agent like chloroquine (B1663885) can sometimes improve the resolution and make quantification easier.[9]
-
Cleavage Complex Assay
Problem 1: High background cleavage is observed in the negative control (no inhibitor).
-
Possible Cause: Excessive enzyme concentration.
-
Solution: Titrate the enzyme concentration to find the optimal amount that results in minimal background cleavage while still showing a robust signal in the presence of a positive control inhibitor.[1]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Verify the composition of the reaction buffer and ensure the incubation time and temperature are as specified in the protocol.
-
Problem 2: No cleavage is observed even with a positive control inhibitor.
-
Possible Cause: Inactive enzyme or degraded DNA substrate.
-
Solution: Use fresh aliquots of both the enzyme and the DNA substrate. Check the integrity of the DNA on a separate gel.[1]
-
-
Possible Cause: Problem with the positive control.
-
Solution: Ensure the positive control inhibitor is active and used at the correct concentration.
-
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Reaction Setup: On ice, prepare a master mix containing 5X assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml albumin), relaxed pBR322 DNA (0.5 µg), and nuclease-free water to the final volume.[10]
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the test inhibitor at various concentrations. Include a no-inhibitor positive control and a no-enzyme negative control.
-
Enzyme Addition: Add DNA gyrase (typically 1 unit) to each tube, except the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[2]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 1% SDS and 25 mM EDTA, followed by proteinase K treatment.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
Topoisomerase IV Decatenation Assay
This assay measures the ability of Topoisomerase IV to resolve catenated DNA networks (kDNA) into individual minicircles.
-
Reaction Setup: On ice, prepare a master mix with 5X assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 6 mM MgCl2, 1 mM DTT, 1 mM ATP, and 50 µg/ml albumin), kinetoplast DNA (kDNA) (200 ng), and nuclease-free water.[3]
-
Inhibitor Addition: Distribute the master mix into reaction tubes and add the test inhibitor at desired concentrations. Include appropriate positive and negative controls.
-
Enzyme Addition: Add Topoisomerase IV (1 unit) to each reaction.
-
Incubation: Incubate at 37°C for 30 minutes.[3]
-
Reaction Termination: Stop the reactions by adding SDS and proteinase K.
-
Analysis: Separate the decatenated minicircles from the kDNA network using agarose gel electrophoresis. The decatenated products will migrate into the gel, while the kDNA remains in the well.[3]
Data Presentation
Table 1: Inhibitory Activity (IC50) of Selected Dual-Targeting Inhibitors against S. aureus Topoisomerase IV and Gyrase
| Compound | Topoisomerase IV IC50 (µM) | DNA Gyrase IC50 (µM) |
| Ciprofloxacin | 3.0 | >100 |
| Moxifloxacin | 1.0 | 4.0 |
| Gemifloxacin | 0.4 | 1.0 |
| Novobiocin | Not applicable | 0.9 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Kinetic Study of DNA Topoisomerases by Supercoiling-Dependent Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOPOGEN INC Topoisomerase I Assay Kit 100 Assays, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. topogen.com [topogen.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Topoisomerase IV Inhibitor Target Engagement in Whole Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating Topoisomerase IV (Topo IV) inhibitor target engagement in whole cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that my compound is engaging Topoisomerase IV in whole bacterial cells?
A1: The primary methods for validating Topoisomerase IV target engagement in whole cells include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of Topo IV in the presence of an inhibitor. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
-
Measurement of DNA Supercoiling: Inhibition of Topo IV can lead to changes in the supercoiling state of intracellular plasmids. This can be assessed by isolating plasmids and analyzing their topology on agarose (B213101) gels.[1][2]
-
DNA Cleavage Assays: Some inhibitors, like fluoroquinolones, trap Topo IV in a cleavage complex with DNA. This can be detected by measuring the accumulation of cleaved DNA in whole cells.
-
Analysis of Downstream Phenotypes: Inhibition of Topo IV leads to characteristic cellular effects, such as impaired chromosome segregation, which can be observed microscopically.
Q2: How do I choose the right assay for my specific inhibitor?
A2: The choice of assay depends on the inhibitor's mechanism of action.
-
For inhibitors that bind and stabilize the protein, CETSA is an excellent choice.
-
For inhibitors that affect the catalytic activity of Topo IV, measuring DNA supercoiling changes is appropriate.
-
For "poison" inhibitors that trap the cleavage complex, a DNA cleavage assay is the most direct method.
Q3: My compound shows good activity in biochemical assays with purified Topo IV, but no effect in whole cells. What could be the reason?
A3: This is a common challenge. Several factors could be responsible:
-
Cell Permeability: The compound may not be able to cross the bacterial cell wall and/or membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by bacterial efflux pumps.
-
Compound Metabolism: The compound may be metabolized or inactivated by bacterial enzymes.
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that mask its activity on Topo IV.
Q4: What is the difference between a catalytic inhibitor and a "poison" inhibitor of Topoisomerase IV?
A4: A catalytic inhibitor prevents the enzyme from performing its function, for example, by blocking the ATP binding site or preventing DNA binding. A "poison" inhibitor , such as a fluoroquinolone, stabilizes the transient covalent complex between Topo IV and cleaved DNA.[3][4][5][6][7] This leads to an accumulation of double-strand breaks, which is a potent trigger for cell death.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key experimental workflows and the mechanism of Topoisomerase IV inhibition.
Caption: Mechanism of Topoisomerase IV inhibition by a "poison" inhibitor.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentrations (IC50) of various compounds against E. coli and S. aureus Topoisomerase IV and DNA gyrase. These values are crucial for comparing the potency of different inhibitors and for understanding their selectivity.
| Compound | Target | Organism | IC50 (µM) |
| Novobiocin | DNA Gyrase | S. aureus | ~0.006-0.01 |
| Novobiocin | DNA Gyrase | E. coli | ~0.04 |
| Novobiocin | Topoisomerase IV | S. aureus | > 100 |
| Novobiocin | Topoisomerase IV | E. coli | 11 |
| Clorobiocin | DNA Gyrase | S. aureus | ~0.006-0.01 |
| Clorobiocin | DNA Gyrase | E. coli | ~0.04 |
| Coumermycin A1 | DNA Gyrase | S. aureus | ~0.006-0.01 |
| Coumermycin A1 | DNA Gyrase | E. coli | ~0.04 |
| Compound 4 | DNA Gyrase | E. coli | 0.042 |
| Compound 5 | DNA Gyrase | E. coli | 0.092 |
| Compound 6 | DNA Gyrase | E. coli | > 10 |
| Compound 4 | Topoisomerase IV | E. coli | 1.47 |
| Compound 5 | Topoisomerase IV | E. coli | 6.80 |
| Compound 6 | Topoisomerase IV | E. coli | 8.92 |
Table 1: IC50 values of aminocoumarins and other inhibitors against S. aureus and E. coli DNA gyrase and Topoisomerase IV.[8][9][10]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Topoisomerase IV Target Engagement
This protocol describes how to perform a CETSA experiment to validate the binding of an inhibitor to Topoisomerase IV in whole bacterial cells.
Materials:
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Test inhibitor
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors and lysozyme)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Anti-Topoisomerase IV antibody (specific for the subunit of interest, e.g., ParC or ParE)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in fresh medium to a desired density.
-
Aliquot the cell suspension into separate tubes.
-
Add the test inhibitor to the desired final concentration to the treatment tubes and an equivalent volume of solvent (e.g., DMSO) to the control tubes.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1 hour) at the optimal growth temperature.
-
-
Thermal Challenge:
-
Transfer the cell suspensions to PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3 minutes).
-
Include a non-heated control at the growth temperature.
-
After heating, cool the samples to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice. Sonication can be used to improve lysis efficiency.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Topoisomerase IV and a corresponding secondary antibody.
-
Detect the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the non-heated control.
-
Plot the percentage of soluble Topo IV against the temperature for both the inhibitor-treated and control samples to generate the melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: In-Cell DNA Supercoiling Assay
This protocol outlines a method to assess the effect of a Topoisomerase IV inhibitor on the supercoiling of a reporter plasmid within bacterial cells.
Materials:
-
Bacterial strain containing a low-copy-number plasmid (e.g., pBR322)
-
Test inhibitor
-
Appropriate growth medium with selective antibiotic
-
Plasmid miniprep kit
-
Agarose gel electrophoresis system
-
DNA intercalating agent (e.g., chloroquine)
-
Gel documentation system
Procedure:
-
Cell Culture and Treatment:
-
Grow the bacterial strain harboring the plasmid to mid-log phase in a medium containing the appropriate antibiotic.
-
Divide the culture into aliquots.
-
Add the test inhibitor at various concentrations to the treatment aliquots and an equivalent volume of solvent to the control.
-
Continue to incubate the cultures for a defined period (e.g., 1-2 hours).
-
-
Plasmid Isolation:
-
Harvest the cells from each treatment and control group by centrifugation.
-
Isolate the plasmid DNA from each sample using a standard miniprep kit.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel containing a specific concentration of chloroquine (B1663885) (e.g., 5 µg/mL). Chloroquine is used to resolve different topoisomers.
-
Load equal amounts of the isolated plasmid DNA from each sample into the wells of the gel.
-
Run the gel at a low voltage until the different topoisomers are well-separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium (B1194527) bromide (if not already in the gel and buffer) and visualize the DNA bands under UV light.
-
Inhibition of Topoisomerase IV can lead to an accumulation of catenated or highly supercoiled plasmid forms, which will migrate differently compared to the relaxed or supercoiled forms in the control lane. An increase in the proportion of highly supercoiled or catenated species with increasing inhibitor concentration indicates target engagement.[1][2]
-
Troubleshooting Guides
Troubleshooting CETSA
| Problem | Possible Cause(s) | Solution(s) |
| No or weak Topo IV signal in Western blot | - Inefficient cell lysis.- Low abundance of Topo IV.- Poor antibody quality or incorrect antibody concentration. | - Optimize lysis conditions (e.g., increase lysozyme (B549824) concentration, add sonication).- Load more protein onto the gel.- Validate the antibody specificity and optimize its dilution. |
| High background in Western blot | - Insufficient washing of the membrane.- Secondary antibody is non-specific or used at too high a concentration. | - Increase the number and duration of wash steps.- Titrate the secondary antibody concentration. |
| No observable thermal shift with a known inhibitor | - Inhibitor is not cell-permeable.- Incubation time with the inhibitor is too short.- The chosen temperature range is not optimal. | - Verify cell permeability through other methods.- Increase the incubation time.- Broaden the temperature range for the thermal challenge. |
| Inconsistent results between replicates | - Uneven heating of samples.- Inaccurate pipetting.- Variation in cell density. | - Ensure the thermocycler provides uniform heating.- Use calibrated pipettes and be meticulous with liquid handling.- Ensure a homogenous cell suspension before aliquoting. |
Troubleshooting In-Cell DNA Supercoiling Assay
| Problem | Possible Cause(s) | Solution(s) |
| Smeared DNA bands on the gel | - Nuclease contamination during plasmid isolation.- Overloading of DNA in the gel. | - Ensure sterile technique and use fresh solutions for plasmid preps.- Load less DNA per well. |
| Poor resolution of topoisomers | - Incorrect concentration of chloroquine.- Gel was run for too short or too long. | - Optimize the chloroquine concentration (a titration may be necessary).- Adjust the electrophoresis run time. |
| No change in supercoiling with inhibitor | - Inhibitor is not active in whole cells (see FAQ A3).- The chosen plasmid is not a good substrate for Topo IV in the tested strain.- Insufficient inhibitor concentration or incubation time. | - Confirm inhibitor activity through other assays.- Try a different reporter plasmid.- Perform a dose-response and time-course experiment. |
References
- 1. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Supercoiling Measurement in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: Topoisomerase IV Inhibitor 1 vs. Ciprofloxacin
In the landscape of antibacterial drug discovery, the quest for novel agents with improved efficacy and reduced side effects is paramount. This guide provides a detailed comparison of a novel Topoisomerase IV inhibitor, specifically the ciprofloxacin-sulfonamide hybrid compound 7d , against the widely used fluoroquinolone, ciprofloxacin (B1669076).[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Quantitative Efficacy and Potency
The inhibitory activities of the ciprofloxacin-sulfonamide hybrid (referred to as Topoisomerase IV Inhibitor 1 in this context) and ciprofloxacin were evaluated against key bacterial enzymes, DNA gyrase and topoisomerase IV, and their antibacterial efficacy was determined through minimum inhibitory concentration (MIC) assays. The results are summarized in the tables below.
Enzymatic Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound against its target enzymes. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (μM) |
| This compound (Compound 7d) | Topoisomerase IV | 0.23 |
| DNA Gyrase | 0.43 | |
| Ciprofloxacin | Topoisomerase IV | 0.55 |
| DNA Gyrase | 0.83 |
Data sourced from Ibrahim NM, et al. Eur J Med Chem. 2022.[1]
Antibacterial Activity (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. These values provide a direct measure of antibacterial efficacy.
| Compound | Bacterial Strain | MIC (μM) |
| This compound (Compound 7d) | Staphylococcus aureus Newman | 0.972 |
| Escherichia coli ATCC8739 | 0.608 | |
| Ciprofloxacin | Staphylococcus aureus Newman | 1.359 |
| Escherichia coli ATCC8739 | 0.255 |
Data sourced from Ibrahim NM, et al. Eur J Med Chem. 2022.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison, based on the study by Ibrahim NM, et al. (2022).
Topoisomerase IV and DNA Gyrase Inhibition Assays
The inhibitory activity of the compounds against DNA gyrase and topoisomerase IV was determined using commercially available enzyme assay kits. The general principle of these assays involves the measurement of the enzyme's ability to alter the topology of a DNA substrate (e.g., supercoiling or decatenation) in the presence of varying concentrations of the inhibitor.
-
Reaction Setup: The enzymatic reactions were typically performed in a reaction buffer containing the respective enzyme (DNA gyrase or topoisomerase IV), a DNA substrate (e.g., relaxed or catenated plasmid DNA), and ATP.
-
Inhibitor Addition: The test compounds (this compound and ciprofloxacin) were added to the reaction mixtures at a range of concentrations.
-
Incubation: The reactions were incubated at 37°C for a specified period to allow for the enzymatic reaction to proceed.
-
Termination and Analysis: The reactions were stopped, and the DNA products were analyzed by agarose (B213101) gel electrophoresis. The extent of inhibition was determined by quantifying the amount of substrate and product DNA in each reaction.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains (Staphylococcus aureus Newman and Escherichia coli ATCC8739) were cultured to a specific optical density, and the inoculum was standardized to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds were serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The standardized bacterial inoculum was added to each well of the microtiter plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway targeted by these inhibitors and the general experimental workflows.
Caption: Mechanism of action of Topoisomerase IV inhibitors and Ciprofloxacin.
Caption: General experimental workflows for IC50 and MIC determination.
Conclusion
The ciprofloxacin-sulfonamide hybrid, this compound (compound 7d), demonstrates potent inhibitory activity against both Topoisomerase IV and DNA gyrase, with superior potency against Topoisomerase IV compared to ciprofloxacin.[1] While it shows improved efficacy against Staphylococcus aureus, ciprofloxacin remains more potent against Escherichia coli.[1][2] These findings highlight the potential of modifying existing antibiotic scaffolds to develop new derivatives with enhanced or altered activity spectra. Further investigation into the pharmacokinetics and in vivo efficacy of this and similar compounds is warranted to fully assess their therapeutic potential.
References
Validation of Topoisomerase IV as the Primary Target of Fluoroquinolone Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate Topoisomerase IV as the primary target of fluoroquinolone antibiotics, exemplified here by ciprofloxacin (B1669076) ("inhibitor 1"). We present detailed methodologies for key validation experiments and summarize quantitative data in structured tables for clear comparison.
Mechanism of Action of Topoisomerase IV and Inhibition by Fluoroquinolones
Bacterial Topoisomerase IV is a type II topoisomerase essential for DNA replication and chromosome segregation.[1][2] Its primary role is to manage the topological state of DNA by introducing transient double-strand breaks, allowing for the passage of another DNA segment through the break before resealing it.[1] This process is critical for decatenating interlinked daughter chromosomes after replication, a vital step for cell division.[3]
Fluoroquinolone antibiotics, such as ciprofloxacin, exert their bactericidal effects by targeting Topoisomerase IV.[4][5] These inhibitors stabilize the transient complex formed between Topoisomerase IV and DNA, known as the cleavage complex.[1] This stabilization prevents the enzyme from resealing the double-strand breaks, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, bacterial cell death.[1]
Caption: Mechanism of Topoisomerase IV and its inhibition by fluoroquinolones.
Experimental Validation Workflow
The validation of Topoisomerase IV as the primary target of an inhibitor involves a multi-step process, beginning with in vitro biochemical assays and progressing to in vivo efficacy studies.
Caption: Experimental workflow for validating a Topoisomerase IV inhibitor.
Comparative Data for Target Validation
The following tables summarize the key experimental data required to validate Topoisomerase IV as the primary target of an inhibitor. Ciprofloxacin is used as a representative example.
Table 1: In Vitro Enzyme Inhibition
| Assay Type | Target Enzyme | Inhibitor | IC50 (µM) |
| DNA Decatenation | S. pneumoniae Topoisomerase IV | Ciprofloxacin | 0.23 |
| DNA Supercoiling | S. pneumoniae DNA Gyrase | Ciprofloxacin | 0.43 |
| DNA Relaxation | E. coli Topoisomerase IV | Ciprofloxacin | ~1.0 |
| ATPase Activity | E. coli Topoisomerase IV | Ciprofloxacin | >100 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Inhibitor | MIC (µg/mL) |
| Staphylococcus aureus (Newman) | Ciprofloxacin | 0.972 |
| Escherichia coli (ATCC 8739) | Ciprofloxacin | 0.608 |
| Streptococcus pneumoniae (ATCC 49619) | Ciprofloxacin | 0.5 |
| Ciprofloxacin-Resistant S. aureus (ParC mutation) | Ciprofloxacin | >32 |
Table 3: In Vivo Efficacy in a Murine Sepsis Model
| Treatment Group | Bacterial Strain | Efficacy (% Survival) |
| Vehicle Control | S. aureus (MRSA) | 0 |
| Ciprofloxacin (10 mg/kg) | S. aureus (MRSA) | 80 |
| Vehicle Control | Ciprofloxacin-Resistant S. aureus | 0 |
| Ciprofloxacin (10 mg/kg) | Ciprofloxacin-Resistant S. aureus | 10 |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Topoisomerase IV DNA Decatenation Assay
Objective: To measure the inhibitory effect of a compound on the decatenation activity of Topoisomerase IV.
Materials:
-
Purified Topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Inhibitor compound (e.g., Ciprofloxacin)
-
Agarose (B213101) gel, electrophoresis buffer, and staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding Topoisomerase IV to each mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Decatenated DNA will migrate as distinct bands, while catenated DNA will remain in the well.
-
Quantify the band intensities to determine the concentration of inhibitor required for 50% inhibition (IC50).
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains of interest
-
Growth medium (e.g., Mueller-Hinton broth)
-
Inhibitor compound
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of the inhibitor in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor that prevents visible bacterial growth.
In Vivo Murine Sepsis Model
Objective: To evaluate the in vivo efficacy of an antibacterial agent in a systemic infection model.[6][7]
Materials:
-
Laboratory mice (e.g., BALB/c)
-
Pathogenic bacterial strain (e.g., MRSA)
-
Inhibitor compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial suspension.
-
Administer the inhibitor or vehicle control to different groups of mice at specified time points post-infection.
-
Monitor the mice for a defined period (e.g., 7 days) and record survival rates.
-
Calculate the efficacy of the treatment based on the percentage of surviving animals compared to the control group.
Conclusion
The validation of Topoisomerase IV as the primary target for an inhibitor like ciprofloxacin relies on a convergence of evidence from in vitro, cell-based, and in vivo studies. Strong inhibition of Topoisomerase IV enzymatic activity, potent antibacterial activity against susceptible strains, and a clear correlation between target inhibition and in vivo efficacy provide a robust validation of the inhibitor's mechanism of action. Furthermore, the development of resistance through mutations in the Topoisomerase IV gene serves as definitive genetic evidence for target engagement. This comprehensive approach is crucial for the successful development of novel antibacterial agents.
References
- 1. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Comparative Analysis of Topoisomerase IV Inhibitor 1 and Other Quinolones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Topoisomerase IV inhibitor 1's performance against other quinolone antibiotics, supported by experimental data. The guide details the methodologies for key experiments and visualizes complex biological processes and workflows.
Performance Benchmarking: A Quantitative Comparison
The in vitro activity of this compound and other well-established quinolone antibiotics is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) against the target enzymes, DNA gyrase and topoisomerase IV, and the minimum inhibitory concentration (MIC) required to inhibit the growth of key bacterial pathogens.
Table 1: Comparative In Vitro Activity (IC50) Against Target Enzymes
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Topoisomerase IV | 0.23 [1] |
| DNA Gyrase | 0.43 [1] | |
| Ciprofloxacin | Topoisomerase IV | 3.0[2] |
| DNA Gyrase | - | |
| Moxifloxacin | Topoisomerase IV | 1.0[2] |
| DNA Gyrase | - | |
| Gemifloxacin | Topoisomerase IV | 0.4[2] |
| DNA Gyrase | - |
Table 2: Comparative In Vitro Antibacterial Activity (MIC)
| Compound | Staphylococcus aureus (Newman) | Escherichia coli (ATCC 8739) |
| MIC (µM) | MIC (µM) | |
| This compound | 0.972 [1] | 0.608 [1] |
| Ciprofloxacin | 0.25 - 0.6 | 0.013 - 0.25 |
| Levofloxacin | 0.12 - 0.25 | 0.03 - 0.5 |
| Moxifloxacin | 0.063 - 0.125 | ~0.06 |
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks, stalling of replication forks, and ultimately, cell death.[3] In many Gram-positive bacteria, topoisomerase IV is the primary target, while in many Gram-negative bacteria, DNA gyrase is the primary target.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Quinolone compounds
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare a two-fold serial dilution of each quinolone in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume in each well to 200 µL.
-
Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
DNA Gyrase Supercoiling Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and Mg²⁺)
-
Quinolone compounds
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase. The total reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity of DNA gyrase by 50% compared to the no-inhibitor control.
Topoisomerase IV Decatenation/Relaxation Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the decatenation of catenated DNA networks or the relaxation of supercoiled plasmid DNA by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA, a catenated network of DNA circles) or supercoiled plasmid DNA
-
Assay buffer (containing ATP and Mg²⁺)
-
Quinolone compounds
-
Agarose gel electrophoresis system
-
DNA staining agent
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA or supercoiled plasmid DNA, and varying concentrations of the quinolone inhibitor.
-
Enzyme Addition: Start the reaction by adding topoisomerase IV.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction with a suitable stop buffer.
-
Agarose Gel Electrophoresis: Separate the reaction products by agarose gel electrophoresis. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains in the well. Relaxed DNA will migrate slower than supercoiled DNA.
-
Visualization and Quantification: Stain the gel and quantify the amount of decatenated or relaxed DNA.
-
IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces the decatenation or relaxation activity of topoisomerase IV by 50%.
References
Dual-Targeting Profile of Topoisomerase IV Inhibitor 2: A Comparative Analysis of Activity Against DNA Gyrase
For researchers, scientists, and drug development professionals, understanding the specificity and potential for dual-targeting of novel antibacterial agents is paramount. This guide provides a comparative analysis of the inhibitory activity of a specific Topoisomerase IV inhibitor against its primary target and the closely related DNA gyrase.
While the user requested information on "Topoisomerase IV inhibitor 1," a specific, commercially available compound with this exact name and associated experimental data could not be definitively identified in the public domain. Therefore, this guide will focus on a well-characterized compound, Topoisomerase IV inhibitor 2 (compound 7d) , for which quantitative data on its activity against both Topoisomerase IV and DNA gyrase is available. This compound serves as a representative example to explore the dual-inhibition potential within this class of molecules.
Comparative Inhibitory Activity
Experimental data demonstrates that Topoisomerase IV inhibitor 2 exhibits potent inhibitory activity against both Topoisomerase IV and DNA gyrase. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | IC50 (µM) |
| Topoisomerase IV | 0.23[1] |
| DNA Gyrase | 0.43[1] |
The data indicates that while the inhibitor is approximately twice as potent against Topoisomerase IV, it retains significant activity against DNA gyrase, suggesting a dual-targeting mechanism. Such a profile can be advantageous in overcoming antibiotic resistance, which can arise from mutations in a single target enzyme.
Mechanism of Action: A Shared Target Subfamily
Both DNA gyrase and Topoisomerase IV belong to the type II topoisomerase family of enzymes, which are essential for bacterial DNA replication, transcription, and chromosome segregation. They act by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment through the break, and then resealing the DNA. Inhibitors of these enzymes, such as Topoisomerase IV inhibitor 2, typically function by stabilizing the enzyme-DNA cleavage complex, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death. The structural similarities between the active sites of Topoisomerase IV and DNA gyrase often allow for cross-reactivity of inhibitory compounds.
Experimental Protocols
The determination of the IC50 values for Topoisomerase IV and DNA gyrase is typically performed using in vitro enzymatic assays. The following are generalized protocols for these key experiments.
Topoisomerase IV Decatenation Assay
This assay measures the ability of Topoisomerase IV to separate, or decatenate, interlinked DNA circles (catenated DNA), often kinetoplast DNA (kDNA).
-
Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), ATP, MgCl2, kDNA substrate, and varying concentrations of the inhibitor.
-
Enzyme Addition: The reaction is initiated by the addition of purified Topoisomerase IV enzyme.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network remains in the well.
-
Visualization and Quantification: The gel is stained with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the bands corresponding to the decatenated product is quantified to determine the extent of inhibition at each inhibitor concentration.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in an ATP-dependent manner.
-
Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), ATP, MgCl2, relaxed plasmid DNA substrate, and varying concentrations of the inhibitor.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase enzyme.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Quantification: The gel is stained and visualized as described for the decatenation assay. The amount of supercoiled DNA is quantified.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition of supercoiling against the inhibitor concentration.
References
Validating In Vitro Efficacy of Topoisomerase IV Inhibitor Gepotidacin with In Vivo Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1] The data presented herein is intended to offer an objective analysis of its efficacy, supported by detailed experimental protocols for key studies.
Executive Summary
Gepotidacin demonstrates potent bactericidal activity against a range of pathogens in laboratory settings, which translates to significant efficacy in preclinical animal models of infection. This guide will delve into the quantitative data from both in vitro and in vivo studies, providing a clear comparison of its performance and detailing the methodologies used to generate these findings.
Data Presentation
In Vitro Susceptibility of Staphylococcus aureus to Gepotidacin
The in vitro activity of Gepotidacin against Staphylococcus aureus, a common Gram-positive pathogen, is a critical measure of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All S. aureus Isolates | 0.25 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 |
| Levofloxacin-Resistant S. aureus | 0.25 | 0.5 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.[2][3]
In Vivo Efficacy of Gepotidacin in a Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[4] This model assesses the ability of a compound to reduce the bacterial load in the thigh muscle of immunocompromised mice. The efficacy of Gepotidacin against S. aureus in this model is presented below, with the pharmacodynamic parameter of free-drug plasma area under the concentration-time curve (AUC) to MIC ratio (fAUC/MIC) being the most associated with efficacy.[5]
| Efficacy Endpoint | Median fAUC/MIC Ratio for S. aureus |
| Net Bacterial Stasis | 13.4 |
| 1-log₁₀ CFU Reduction | 58.9 |
CFU stands for Colony Forming Units, a measure of viable bacterial cells.[5]
Experimental Protocols
In Vitro: Topoisomerase IV Decatenation Assay
This assay is used to determine the inhibitory activity of a compound against the decatenating activity of Topoisomerase IV.
Materials:
-
S. aureus Topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA) as the substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[6]
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol)[6]
-
Gepotidacin (or other test compound)
-
Loading Dye
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide) and visualization system
Procedure:
-
On ice, prepare a reaction mixture containing assay buffer, kDNA, and water.[6]
-
Add the test compound (Gepotidacin) at various concentrations to the reaction tubes. Include a solvent control.
-
Dilute the Topoisomerase IV enzyme in dilution buffer.
-
Initiate the reaction by adding the diluted enzyme to the reaction tubes.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[6]
-
Stop the reaction by adding a stop solution (e.g., a mixture of GSTEB buffer and chloroform/isoamyl alcohol).[6]
-
Separate the reaction products by agarose gel electrophoresis.[6]
-
Stain the gel with a DNA staining agent and visualize the bands. Decatenated mini-circles will migrate into the gel, while the catenated kDNA will remain in the well.[6] The inhibition of the enzyme is determined by the reduction in the amount of decatenated DNA.
In Vivo: Neutropenic Mouse Thigh Infection Model
This model evaluates the efficacy of an antimicrobial agent in a live animal model that mimics a soft tissue infection in an immunocompromised host.
Materials:
-
Specific pathogen-free mice (e.g., female ICR/CD-1)[7]
-
Cyclophosphamide (B585) for inducing neutropenia
-
Staphylococcus aureus strain for infection
-
Gepotidacin (or other test compound) and vehicle control
-
Saline or appropriate buffer for bacterial suspension and dilutions
-
Tissue homogenizer
-
Trypticase soy agar (B569324) plates with 5% sheep's blood[7]
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide to the mice intraperitoneally on day -4 and day -1 prior to infection to induce a neutropenic state.[8]
-
Infection: On day 0, inject a suspension of S. aureus (e.g., 10⁷ CFU/mL) intramuscularly into the thigh of each mouse.[7]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound (Gepotidacin) or vehicle control to different groups of mice. Dosing can be administered via various routes (e.g., subcutaneously) at different schedules.[9]
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.[7]
-
Bacterial Load Determination: Aseptically remove the thigh muscle, weigh it, and homogenize it in sterile saline.[7]
-
Perform serial dilutions of the tissue homogenate and plate onto agar plates.[7]
-
Incubate the plates overnight at 37°C and then count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.[7] The efficacy of the treatment is measured by the reduction in CFU in the treated groups compared to the vehicle control group.
Mandatory Visualization
Caption: Experimental workflow from in vitro to in vivo validation.
Caption: Mechanism of action of Gepotidacin on Topoisomerase IV.
References
- 1. What is Gepotidacin used for? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. journals.asm.org [journals.asm.org]
- 9. 1560. Pharmacokinetics–Pharmacodynamics (PK-PD) of Gepotidacin (GEP) Against Escherichia coli in Murine Pyelonephritis and Thigh Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side analysis of Topoisomerase IV inhibitor 1 and etoposide on bacterial cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side analysis of the antibacterial properties of a representative Topoisomerase IV inhibitor, ciprofloxacin (B1669076), and the anti-cancer agent, etoposide (B1684455). While both compounds interact with topoisomerase enzymes, their primary targets, mechanisms of action, and efficacy against bacterial cells differ significantly. This document aims to objectively compare their performance with supporting experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Executive Summary
Ciprofloxacin, a second-generation fluoroquinolone, is a potent broad-spectrum antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[1] In contrast, etoposide is a chemotherapeutic agent designed to inhibit human topoisomerase II, thereby preventing the replication of cancer cells.[2] However, studies have revealed that etoposide also exhibits antibacterial activity, specifically against Gram-positive bacteria. This guide explores the nuances of their antibacterial effects, providing a direct comparison of their efficacy and mechanisms.
Mechanism of Action
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin's bactericidal action is a result of its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV. By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, preventing the re-ligation of the DNA strands after cleavage.[1] This leads to the accumulation of double-strand DNA breaks, which subsequently triggers the bacterial SOS response, a DNA damage repair system.[3][4][5][6][7] However, overwhelming DNA damage ultimately results in the cessation of DNA replication and cell division, leading to bacterial cell death.
Etoposide: Etoposide is a semi-synthetic derivative of podophyllotoxin (B1678966) and functions as a topoisomerase II inhibitor. Its primary therapeutic use is in cancer chemotherapy, where it targets human topoisomerase II. Similar to ciprofloxacin's effect on bacterial topoisomerases, etoposide forms a ternary complex with topoisomerase II and DNA, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. This results in the accumulation of DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While not its primary function, etoposide has been shown to exert a similar mechanism on bacterial topoisomerases, although with significantly less potency and a narrower spectrum of activity compared to dedicated antibiotics like ciprofloxacin.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of both compounds is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | Etoposide MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0[8][9][10][11] | 6.2 - 12.5 |
| Streptococcus pneumoniae | 0.5 - 2.0[12][13][14] | 6.2 - 25 |
| Bacillus subtilis | Not commonly reported | 6.2 |
| Sarcina lutea | Not commonly reported | 6.2 |
| Streptococcus faecalis | Not commonly reported | 25 |
| Streptococcus sanguis | Not commonly reported | 50 |
| Gram-Negative Bacteria | Highly Active (e.g., E. coli <0.1)[1] | Inactive |
Note: MIC values can vary between different strains and testing conditions. The data presented is a summary from multiple sources.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (Ciprofloxacin or Etoposide) in a suitable solvent.
- Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.
2. Serial Dilution:
- Dispense sterile broth into all wells of the microtiter plate.
- Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to create a range of concentrations.
3. Inoculation:
- Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.
- Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).
4. Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test bacterium.
5. Reading Results:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Caption: MIC Determination Workflow Conclusion
The side-by-side analysis reveals that while both ciprofloxacin and etoposide can inhibit bacterial topoisomerases, their efficacy and intended applications are vastly different. Ciprofloxacin is a potent, broad-spectrum antibiotic with low MIC values against a wide range of bacteria. Its dual-targeting of DNA gyrase and topoisomerase IV makes it a highly effective antibacterial agent.
Etoposide, on the other hand, demonstrates modest antibacterial activity, primarily against Gram-positive bacteria, and at concentrations significantly higher than those of ciprofloxacin. Its primary utility remains in cancer chemotherapy due to its targeted inhibition of human topoisomerase II. The antibacterial properties of etoposide are an interesting secondary characteristic but do not position it as a viable clinical alternative to established antibiotics. This comparison underscores the importance of specific molecular targeting in the development of effective antimicrobial and anti-cancer therapies.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 3. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of ciprofloxacin on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Comparisons of Levofloxacin, Ciprofloxacin, and Ampicillin against Streptococcus pneumoniae in an In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pushing the Boundaries of Antibacterial Efficacy: A Comparative Guide to the Synergistic Effects of Topoisomerase IV Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of a representative Topoisomerase IV inhibitor, ciprofloxacin (B1669076), with other classes of antibiotics. This analysis is supported by experimental data from checkerboard and time-kill assays, offering valuable insights into combination therapies to combat bacterial infections.
Topoisomerase IV inhibitors, such as the widely used fluoroquinolone ciprofloxacin, are crucial in the fight against bacterial pathogens. They function by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, ultimately leading to bacterial cell death.[1][2] However, the rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance efficacy and overcome resistance mechanisms.
This guide explores the synergistic interactions between ciprofloxacin and two major classes of antibiotics: β-lactams (ceftazidime) and aminoglycosides (gentamicin). Synergy, in this context, refers to an effect where the combined antimicrobial activity of two drugs is significantly greater than the sum of their individual effects.
Quantifying Synergy: A Comparative Analysis
The synergistic potential of antibiotic combinations is quantitatively assessed using methods such as the checkerboard assay and the time-kill assay. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a key metric for quantifying synergy, with an FIC index of ≤ 0.5 indicating a synergistic interaction.[3][4]
Ciprofloxacin and Ceftazidime (B193861) Synergy against Pseudomonas aeruginosa
The combination of ciprofloxacin and the β-lactam antibiotic ceftazidime has shown synergistic activity against various strains of Pseudomonas aeruginosa, a pathogen notorious for its resistance to multiple drugs.
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Ciprofloxacin MIC in Combination (µg/mL) | Ceftazidime MIC in Combination (µg/mL) | FIC Index | Interpretation |
| P. aeruginosa MDR3 | 8 | 32 | 1 | 4 | 0.25 | Synergy |
| P. aeruginosa MDR4 | 16 | 64 | 2 | 8 | 0.25 | Synergy |
Data compiled from studies evaluating synergy against multidrug-resistant P. aeruginosa strains.[5]
Ciprofloxacin and Gentamicin (B1671437) Synergy against Staphylococcus aureus
The combination of ciprofloxacin and the aminoglycoside gentamicin has demonstrated synergistic killing effects against Staphylococcus aureus, a common cause of both community-acquired and hospital-acquired infections. Time-kill assays are instrumental in visualizing this enhanced bactericidal activity over time.
| Time (hours) | Ciprofloxacin Alone (log10 CFU/mL) | Gentamicin Alone (log10 CFU/mL) | Ciprofloxacin + Gentamicin (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 4 | 5.5 | 5.2 | 4.0 |
| 8 | 5.0 | 4.5 | 2.5 |
| 24 | 4.8 | 4.0 | <2.0 (Limit of Detection) |
Representative data from time-kill curve analyses against S. aureus ATCC 29213.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergy studies. Below are standardized protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Add 50 µL of the first antibiotic in decreasing concentrations along the rows and 50 µL of the second antibiotic in decreasing concentrations along the columns. This creates a matrix of antibiotic combinations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial suspension. Include wells with each antibiotic alone as controls, as well as a growth control well without any antibiotics. Incubate the plate at 35°C for 16-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[3][4]
Time-Kill Assay Protocol
The time-kill assay provides a dynamic view of the bactericidal activity of antibiotic combinations.
-
Preparation of Cultures: Grow bacterial cultures to the logarithmic phase of growth in CAMHB.
-
Assay Setup: Prepare flasks containing CAMHB with single antibiotics at their MIC, the combination of antibiotics at their respective MICs, and a growth control flask without antibiotics.
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions of the samples and plate them on nutrient agar (B569324) plates.
-
Colony Counting and Analysis: After incubation, count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point. Plot the log10 CFU/mL against time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[9][10]
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the proposed mechanisms of synergistic action.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Antibiotic Synergy (Checkerboard) Testing, N. gonorrhoeae | AMRI [amri.staging.ribbitt.com]
- 5. In vitro synergistic activity of colistin and ceftazidime or ciprofloxacin against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consistent rates of kill of Staphylococcus aureus by gentamicin over a 6-fold clinical concentration range in an in vitro pharmacodynamic model (IVPDM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. actascientific.com [actascientific.com]
Benchmarking Novel Topoisomerase IV Inhibitors Against Clinical Antibiotics: A Comparative Guide
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel therapeutics with unique mechanisms of action is paramount. This guide provides a comprehensive benchmark analysis of two next-generation bacterial topoisomerase IV inhibitors, gepotidacin (B1671446) and zoliflodacin (B560191), against established fluoroquinolone antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of these compounds' performance, supported by detailed experimental protocols.
Executive Summary
Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial drugs. The extensive use of fluoroquinolones, a major class of topoisomerase inhibitors, has led to a significant rise in resistance.[1] Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising new class of antibacterials that bind to a different site on the topoisomerase-DNA complex, thereby evading existing fluoroquinolone resistance mechanisms.[2] This guide focuses on gepotidacin, a triazaacenaphthylene, and zoliflodacin, a spiropyrimidinetrione, both of which are in late-stage clinical development.[3][4]
Mechanism of Action: A New Approach to a Validated Target
Fluoroquinolones function by stabilizing the covalent complex between topoisomerases and cleaved DNA, leading to double-strand breaks and cell death.[1] NBTIs, while also targeting topoisomerases, exhibit a distinct mechanism. Gepotidacin is a well-balanced dual-targeting inhibitor of both DNA gyrase and topoisomerase IV.[5][6] Zoliflodacin also inhibits both enzymes but shows a preference for the GyrB subunit of DNA gyrase.[7][8] This novel binding interaction is crucial for their activity against fluoroquinolone-resistant strains.[9]
Figure 1. Comparative mechanism of action for Fluoroquinolones and NBTIs.
Quantitative Performance Analysis
The in vitro potency of these inhibitors is summarized below. IC50 values represent the concentration required to inhibit 50% of the enzyme's catalytic activity, while MIC values indicate the minimum concentration needed to inhibit visible bacterial growth.
Table 1: Enzymatic Inhibition (IC50, µM)
| Compound | Target Enzyme | Organism | IC50 (µM) |
| Gepotidacin | Topoisomerase IV | E. coli | 0.34 ± 0.09[10] |
| Gepotidacin | DNA Gyrase | E. coli | 0.32 ± 0.17[10] |
| Gepotidacin | Topoisomerase IV | N. gonorrhoeae | 1.8 ± 1.3[5] |
| Gepotidacin | DNA Gyrase | N. gonorrhoeae | 5.1 ± 2.3[5] |
| Zoliflodacin | Topoisomerase IV | N. gonorrhoeae | >200 (weak inhibition)[11] |
| Zoliflodacin | DNA Gyrase | N. gonorrhoeae | 1.1 ± 0.5[11] |
Table 2: Antibacterial Activity (MIC, µg/mL)
| Compound | Organism | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gepotidacin | E. coli | All | 2[12] | 2[12] |
| Gepotidacin | E. coli | Fluoroquinolone-Resistant | 2 | 4 |
| Gepotidacin | S. saprophyticus | All | 0.12 | 0.12 |
| Zoliflodacin | N. gonorrhoeae | All | 0.125[13] | 0.125[13] |
| Zoliflodacin | N. gonorrhoeae | Ciprofloxacin-Resistant | 0.12 | 0.25 |
| Ciprofloxacin | E. coli | Susceptible | 0.015[12] | >4[12] |
| Ciprofloxacin | N. gonorrhoeae | Susceptible | ≤0.008 | 0.015 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Topoisomerase IV Decatenation Assay
This assay measures the ability of an inhibitor to prevent the enzyme from unlinking catenated DNA rings.
Figure 2. Workflow for the Topoisomerase IV Decatenation Assay.
Methodology:
-
Reaction Setup: On ice, a reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin), kinetoplast DNA (kDNA) as the substrate (e.g., 100 ng/µL), and sterile water.[14]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., gepotidacin, zoliflodacin, or ciprofloxacin) are added to the reaction tubes. A solvent control (e.g., DMSO) is also included.[14]
-
Enzyme Addition: Purified Topoisomerase IV enzyme is diluted in a suitable buffer and added to all tubes except the negative control to initiate the reaction.[14]
-
Incubation: The reactions are incubated at 37°C for a defined period, typically 30 minutes.[14]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and EDTA, followed by extraction with chloroform/isoamyl alcohol to remove the protein.[14][15]
-
Analysis: The reaction products are resolved by agarose gel electrophoresis. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. The intensity of the decatenated DNA bands is quantified to determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).[14][15]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[16][17]
Figure 3. Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Antibiotic Preparation: A two-fold serial dilution of the test antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[18]
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (bacteria, no antibiotic) and a negative control well (broth only) are included.[18]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.[18]
-
Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[17][18]
Conclusion
The novel bacterial topoisomerase inhibitors gepotidacin and zoliflodacin demonstrate potent activity against key bacterial pathogens, including strains resistant to existing fluoroquinolone antibiotics. Their distinct mechanism of action, binding to a different site on the topoisomerase-DNA complex, represents a significant advancement in the fight against antimicrobial resistance. The data presented in this guide underscore the potential of these compounds as valuable new tools in the clinical setting. Further research and clinical evaluation are ongoing to fully characterize their efficacy and safety profiles.
References
- 1. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Bacterial Topoisomerase Inhibitor Gepotidacin Demonstrates Absence of Fluoroquinolone-Like Arthropathy in Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. droracle.ai [droracle.ai]
- 7. In-vitro Activities of Zoliflodacin and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
- 16. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 17. Methods | MI [microbiology.mlsascp.com]
- 18. benchchem.com [benchchem.com]
Differential Activity of Ciprofloxacin on Gram-Positive vs. Gram-Negative Topoisomerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Ciprofloxacin (B1669076), a widely studied fluoroquinolone antibiotic, against its primary targets, DNA gyrase and Topoisomerase IV, in Gram-positive and Gram-negative bacteria. The differential activity of Ciprofloxacin is crucial for understanding its spectrum of efficacy and the development of antibiotic resistance.
Executive Summary
Ciprofloxacin exhibits a well-established differential activity profile, primarily targeting Topoisomerase IV in Gram-positive bacteria and DNA gyrase in Gram-negative bacteria. This guide presents quantitative data from in vitro enzyme inhibition assays (IC50) and whole-cell susceptibility tests (MIC) to illustrate this difference. Detailed experimental protocols for the key assays are provided to enable reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized to enhance comprehension.
Data Presentation: Ciprofloxacin Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) of Ciprofloxacin against purified Topoisomerase IV and DNA gyrase from representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the minimum inhibitory concentration (MIC) required to inhibit the growth of these bacteria.
Table 1: IC50 of Ciprofloxacin against Bacterial Topoisomerases
| Target Enzyme | Gram-Positive (S. aureus) | Gram-Negative (E. coli) |
| Topoisomerase IV | 3.0 µM[1] | 1.47 - 8.92 µM[2] |
| DNA Gyrase | 61.7 µM[1] | ~0.1 µM[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin
| Bacterial Species | Gram Type | MIC Value |
| Staphylococcus aureus | Gram-Positive | MIC90: 0.5 µg/mL (for methicillin-resistant strains)[3] |
| Escherichia coli | Gram-Negative | ≤0.06 µg/mL (for susceptible strains)[4] |
Mechanism of Differential Action
Ciprofloxacin functions by stabilizing the covalent complex between topoisomerases and DNA, leading to double-strand breaks and cell death. The differential targeting is attributed to subtle structural differences in the quinolone-binding pockets of the enzymes between Gram-positive and Gram-negative bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Topoisomerase IV Inhibitor 1
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds such as Topoisomerase IV inhibitor 1 are critical for maintaining a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational and disposal plan to mitigate risks and ensure safety. Topoisomerase IV inhibitors are a class of antimicrobial agents that target the essential bacterial enzyme topoisomerase IV, which is involved in DNA replication.[1] Due to their mechanism of action, which involves inducing DNA strand breaks, these compounds should be handled as potentially hazardous and cytotoxic agents.[2]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to adhere to strict safety protocols to prevent exposure.
Personal Protective Equipment (PPE): Full personal protective equipment is mandatory to avoid inhalation, and skin and eye contact.[3][4] All handling of the compound, particularly in powdered form, should be conducted in a designated area with proper exhaust ventilation, such as a chemical fume hood.[3][4]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[3] |
| Body Protection | Impervious clothing (lab coat, apron) | Protects against contamination of personal clothing.[3] |
| Respiratory Protection | Suitable respirator | Necessary when handling powder outside of a fume hood to prevent inhalation.[3] |
Spill Management and Decontamination: In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate all non-essential personnel.[3]
-
Containment: Prevent the further spread of the spill. For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3][4]
-
Cleanup: Carefully collect all absorbed material and any other contaminated solids into a designated and clearly labeled hazardous waste container.[3][4]
-
Decontamination: Decontaminate all surfaces and equipment by scrubbing them with alcohol or another appropriate solvent.[4]
Proper Disposal Procedures
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, must be collected in a designated hazardous waste container.[5]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, leak-proof, and chemically compatible container.[5] Never dispose of this chemical waste down the sink or in the regular trash.[5][6]
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[7]
Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name ("this compound").[5]
-
Keep waste containers securely closed except when adding waste.[5]
-
Store sealed waste containers in a designated and secure satellite accumulation area, away from general lab traffic, until they are collected for disposal.[8] This area must be at or near the point of waste generation.[8]
Disposal of Empty Containers:
-
Even trace amounts of the chemical can be hazardous. Therefore, containers that held this compound must be treated as hazardous waste.[5]
-
If the container held a highly toxic chemical (a common characteristic of cytotoxic compounds), the first three rinses must be collected and disposed of as hazardous waste.[5]
-
After thorough rinsing and air-drying, all labels must be completely removed or defaced before the container can be disposed of as solid waste or recycled.[5][6]
Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for the maximum allowable time (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[6][8][9]
Experimental Protocols Cited
While specific experimental protocols for "this compound" are not publicly available, the handling and disposal procedures are based on established safety guidelines for potent chemical compounds used in research. The principles outlined are derived from regulations and best practices for managing hazardous laboratory waste.[5][6][8][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Topoisomerase IV Inhibitor 1
Essential safety protocols, operational guidelines, and disposal procedures for the potent enzyme inhibitor, Topoisomerase IV Inhibitor 1, are outlined below to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with immediate and essential information for the safe and effective handling of this compound.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guidance is based on the known hazards of the broader class of topoisomerase inhibitors, which are often potent, cytotoxic, and may possess mutagenic or teratogenic properties. Researchers should treat this compound with a high degree of caution and adhere to all institutional and national safety regulations for handling hazardous chemicals.
Immediate Safety and Handling Protocols
Given the potential hazards associated with Topoisomerase IV inhibitors, a stringent set of safety measures must be implemented. Personal protective equipment (PPE) is the first line of defense to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, used within a chemical fume hood | Minimizes inhalation of aerosolized particles, especially when handling the solid compound. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that a chemical fume hood is certified and functioning correctly. Prepare all necessary materials, including the inhibitor, solvents, and experimental components, within the fume hood to minimize movement of hazardous materials.
-
Weighing : If working with the solid form of the inhibitor, conduct all weighing procedures within the fume hood on a tared weigh paper or in a suitable container. Use anti-static instruments if necessary.
-
Dissolving : When preparing solutions, add the solvent to the inhibitor slowly to avoid splashing. Ensure the container is appropriately sealed before vortexing or sonicating.
-
Experimental Use : All experimental procedures involving the inhibitor, including cell culture applications and enzyme assays, must be performed within the chemical fume hood.
-
Decontamination : After use, decontaminate all surfaces, equipment, and non-disposable glassware that have come into contact with the inhibitor. A suitable decontamination solution, such as a freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse, should be used.
-
Hand Washing : Immediately after removing gloves, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Inhibitor | Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Collect in a labeled, leak-proof, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified. |
| Contaminated Sharps (e.g., needles, pipette tips) | Dispose of immediately in a designated sharps container for hazardous chemical waste. |
| Contaminated Labware (e.g., gloves, weigh papers, plastic tubes) | Place in a designated hazardous waste bag within a labeled, rigid container. |
All waste must be disposed of through the institution's hazardous waste management program. Never dispose of this compound or its waste down the drain or in regular trash.
Experimental Protocols
The following is a detailed methodology for a typical Topoisomerase IV inhibition assay.
Topoisomerase IV Relaxation Assay Protocol
This assay measures the inhibition of Topoisomerase IV-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified bacterial Topoisomerase IV enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
TAE Buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
DNA visualization system
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA (final concentration ~10 nM), and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding Topoisomerase IV enzyme (final concentration ~1-5 units) to each reaction tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing Key Processes
To aid in the understanding of the experimental and biological processes, the following diagrams are provided.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
